Product packaging for 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one(Cat. No.:CAS No. 5817-96-9)

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No.: B1316067
CAS No.: 5817-96-9
M. Wt: 135.12 g/mol
InChI Key: NCIZQRMMYUHTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is a nitrogen-fused heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery . This core structure serves as a versatile building block for the design and synthesis of novel small-molecule inhibitors, particularly targeting protein kinases such as CDK2 (cyclin-dependent kinase 2) and AKT (protein kinase B) . Researchers utilize this scaffold to develop potent and selective compounds that inhibit kinase activity, thereby suppressing cancer cell proliferation and inducing apoptosis . Recent studies highlight its central role in developing targeted therapies. This scaffold has been used to create compounds with exceptional selectivity for CDK2, a promising therapeutic target for cancers resistant to CDK4/6 therapies . Other research derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF7) and pancreatic (PACA2) cancers, by modulating apoptotic pathways—up-regulating pro-apoptotic genes (P53, BAX) and down-regulating anti-apoptotic proteins (Bcl2) . Its structural similarity to purine bases allows for effective interaction with enzymatic targets, making it a valuable template for designing inhibitors for various diseases . We offer this high-quality chemical for research applications. The product is accompanied by comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. CAS Number : 15525019 Related Derivative Available : 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (CAS 346599-63-1) Handling Note : For optimal stability, this product should be stored under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B1316067 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one CAS No. 5817-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-4-2-7-3-8-6(4)9-5/h2-3H,1H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIZQRMMYUHTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573639
Record name 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-96-9
Record name 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Core Chemical and Physical Properties

This compound, also known as 7-deazaguanine, is a purine analogue with a pyrrole ring fused to a pyrimidine ring. This core structure is a key pharmacophore in a variety of biologically active molecules.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. It is important to note that some of these values are computationally predicted and should be confirmed by experimental analysis for critical applications.

PropertyValueSource
Molecular Formula C₆H₅N₃OPubChem[1][2]
Molecular Weight 135.12 g/mol PubChem[1][2]
Melting Point 345-348 °CCommercial Supplier[3]
pKa (Predicted for 4-chloro derivative) 10.12 ± 0.20LookChem[4][5]
XLogP3 (Computed) -0.6PubChem[1][2]
Hydrogen Bond Donors 2PubChem[1][2]
Hydrogen Bond Acceptors 3PubChem[1][2]
Rotatable Bond Count 0PubChem[1][2]

Synthesis and Experimental Protocols

Synthesis of this compound

A general synthetic route to the pyrrolo[2,3-d]pyrimidine core involves the condensation of a substituted pyrrole with a pyrimidine precursor. One common method is the reaction of 2-amino-3-cyanopyrroles with formic acid or formamide. More advanced, one-pot, three-component synthesis strategies have also been developed to improve efficiency and yield.[6][7][8][9]

Experimental Workflow: Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

G General Synthesis Workflow cluster_start Starting Materials Substituted Pyrrole Substituted Pyrrole Reaction Reaction Substituted Pyrrole->Reaction Pyrimidine Precursor Pyrimidine Precursor Pyrimidine Precursor->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Final Product This compound Derivative Characterization->Final Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. The capillary method is a standard technique for this determination.[4][10][11][12]

Protocol:

  • Sample Preparation: Finely grind a small amount of the crystalline this compound.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample, ensuring a packed column of 2-3 mm in height.[4][11][12]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a steady rate (e.g., 10 °C/minute) to approach the expected melting point, then reduce the heating rate to 1-2 °C/minute for accurate measurement.[10][11]

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1][13][14][15]

Protocol:

  • Solution Preparation: Prepare a series of buffered aqueous solutions at different pH values.

  • Sample Addition: Add an excess amount of solid this compound to a flask containing a known volume of the buffer.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination (UV-Vis Spectrophotometry)

The ionization constant (pKa) can be determined by observing changes in the UV-Vis absorption spectrum of the compound as a function of pH.[16][17][18][19][20]

Protocol:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range.

  • Sample Preparation: In a 96-well microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions.[16][18]

  • UV-Vis Measurement: Measure the UV-Vis absorbance spectrum for each well over an appropriate wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance of the ionized and un-ionized forms differ significantly) against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Biological Activity and Signaling Pathways

The this compound scaffold is a prominent feature in a multitude of kinase inhibitors.[21] Derivatives of this core structure have been shown to target a variety of protein kinases, playing a crucial role in regulating cellular processes. Dysregulation of these kinases is often implicated in diseases such as cancer.

Derivatives of this compound have been identified as inhibitors of several key kinases, including:

  • Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2 is a promising strategy for cancer therapy, particularly in tumors resistant to CDK4/6 inhibitors.[3][22][23]

  • Epidermal Growth Factor Receptor (EGFR), HER2, and VEGFR2: These are important targets in the treatment of various cancers.[23]

  • Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): Inhibition of ENPP1 can activate the STING pathway, which is a promising approach for cancer immunotherapy.[24][25]

  • Protein Kinase B (Akt): Akt is a key node in cell survival and proliferation pathways.[26][27]

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Signaling Pathway: Kinase Inhibition by a Pyrrolo[2,3-d]pyrimidine Derivative

G General Kinase Inhibition Pathway cluster_kinase Kinase Domain Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP_Binding_Site ATP Binding Site Blocked_Signaling Blocked Signaling ATP ATP ATP->ATP_Binding_Site Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->ATP_Binding_Site Competitively Binds Inhibitor->Blocked_Signaling Leads to Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling Activates

Caption: Competitive inhibition of a kinase by a this compound derivative.

References

An In-depth Technical Guide to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, also known as a 1,3-diazaoxindole, is a privileged heterocyclic system that has emerged as a versatile core in the development of potent and selective inhibitors for a range of therapeutic targets. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this scaffold, with a focus on its application in the development of inhibitors for key oncology and immunology targets, including Cyclin-Dependent Kinase 2 (CDK2), mammalian Target of Rapamycin (mTOR), and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

Discovery of the Scaffold

The discovery of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core as a valuable pharmacophore originated from a high-throughput screening (HTS) campaign aimed at identifying novel kinase inhibitors.[1][2][3][4][5][6][7][8][9] A subsequent scaffold hopping strategy from an initial hit led to the identification of this pyrrolopyrimidinone core, which demonstrated promising initial selectivity within the Cyclin-Dependent Kinase (CDK) family.[1][2][3][4][5][6][7][8][9] This seminal work laid the foundation for extensive structure-activity relationship (SAR) studies, which further optimized the scaffold's potency and selectivity for various kinases and other enzymes.

Synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Scaffold

The synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core and its derivatives generally involves a multi-step sequence. A representative synthetic approach is outlined below. Further details on specific reaction conditions and the synthesis of a diverse range of analogs can be found in the cited literature.[10][11][12]

General Synthetic Scheme:

A common strategy for the synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold involves the condensation of a suitably substituted aminopyrrole with a carbonyl source, followed by cyclization to form the bicyclic core. The pyrrole nitrogen and other positions on the scaffold can be further functionalized to explore structure-activity relationships.

For instance, the alkylation of N(7)-unsubstituted 5-isopropyl-1,3-diazaoxindoles has been investigated to introduce various substituents.[10][11] Additionally, protecting groups, such as the 2,4-dimethoxybenzyl (DMB) group, have been employed to facilitate selective modifications at different positions of the scaffold. The removal of such protecting groups is a critical step in the synthesis of the final compounds.[10][11]

Biological Activity and Therapeutic Targets

Derivatives of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold have demonstrated significant inhibitory activity against several key therapeutic targets, highlighting the broad potential of this chemical series in drug discovery.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

A significant body of research has focused on the development of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as highly selective CDK2 inhibitors.[1][2][3][4][5][6][7][8][9] CDK2 is a crucial regulator of the cell cycle, particularly at the G1/S phase transition, and its hyperactivity is implicated in various cancers.[6][13][14][15][16][17] The scaffold has been shown to impart excellent selectivity for CDK2 over other CDKs, such as CDK1, CDK4, and CDK6, which is a critical attribute for minimizing off-target toxicities.[1][6] Extensive SAR studies have identified key substitutions that enhance both potency and selectivity.[1][6]

CDK2 Signaling Pathway

dot

CDK2_Signaling_Pathway cluster_cdk46 CDK4/6-Cyclin D Complex cluster_cdk2 CDK2-Cyclin E Complex GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Inhibitor 5,7-dihydro-6H-pyrrolo [2,3-d]pyrimidin-6-one (CDK2 Inhibitor) Inhibitor->CDK2

Caption: The CDK2 signaling pathway in cell cycle progression.

mTORC1/mTORC2 Dual Inhibitors

The versatility of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold is further demonstrated by its development as dual inhibitors of mTORC1 and mTORC2.[18] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1][3][10][19] Dual inhibition of both mTORC1 and mTORC2 is considered a more effective therapeutic strategy than targeting mTORC1 alone. Certain derivatives of this scaffold have shown potent inhibitory activity against mTOR kinase with IC50 values in the nanomolar range.[20][18]

mTOR Signaling Pathway

dot

mTOR_Signaling_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth _4EBP1->Protein_Synth mTORC2->Akt Actin Actin Cytoskeleton mTORC2->Actin Inhibitor 5,7-dihydro-6H-pyrrolo [2,3-d]pyrimidin-6-one (mTOR Inhibitor) Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The mTOR signaling pathway and points of dual inhibition.

ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy

More recently, the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold has been identified as a potent inhibitor of ENPP1, a key negative regulator of the STING (Stimulator of Interferon Genes) pathway.[6][13][19][21][22][23][24] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response. ENPP1 hydrolyzes the STING agonist cGAMP, thereby dampening this immune response. Inhibition of ENPP1 with derivatives of this scaffold has been shown to enhance STING-mediated immune activation, promoting the release of cytokines and demonstrating significant anti-tumor efficacy in preclinical models.[6][19][21][25]

ENPP1 and the STING Signaling Pathway

dot

ENPP1_STING_Pathway Tumor_Cell Tumor Cell dsDNA Cytosolic dsDNA Tumor_Cell->dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes Ext_cGAMP Extracellular 2'3'-cGAMP cGAMP->Ext_cGAMP Export ENPP1 ENPP1 Ext_cGAMP->ENPP1 APC Antigen Presenting Cell (e.g., Dendritic Cell) Ext_cGAMP->APC AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolyzes STING STING APC->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Upregulates T_Cell T-Cell Activation & Anti-Tumor Immunity IFNs->T_Cell Inhibitor 5,7-dihydro-6H-pyrrolo [2,3-d]pyrimidin-6-one (ENPP1 Inhibitor) Inhibitor->ENPP1

Caption: The role of ENPP1 in the cGAS-STING signaling pathway.

Quantitative Data

The following tables summarize the in vitro activity of representative 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives against their respective targets.

Table 1: CDK2 Inhibitory Activity

CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)Reference
2c 102 (cellular)---[1]
5f <10>2000>2000>2000[1]
5g <10>2000>2000>2000[1]
6 <10>2000>2000>2000[1]

Table 2: mTOR Kinase Inhibitory Activity

CompoundmTOR IC50 (nM)U87MG Cell Proliferation IC50 (µM)PC-3 Cell Proliferation IC50 (µM)Reference
12q 540.230.28[20][18]
BEZ235 (Control) 550.010.01[20][18]

Table 3: ENPP1 Inhibitory Activity

CompoundENPP1 IC50 (nM)Reference
31 14.68[6][19][21][25]

Experimental Protocols

General Workflow for Synthesis and Evaluation

// Nodes Start [label="Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Synth [label="Multi-step\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification &\nCharacterization\n(NMR, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="5,7-dihydro-6H-pyrrolo\n[2,3-d]pyrimidin-6-one\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Biochem [label="Biochemical Assays\n(Kinase/Enzyme Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell [label="Cell-based Assays\n(Proliferation, Signaling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADME [label="In Vitro ADME\n(Metabolic Stability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="SAR Analysis &\nLead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Synth; Synth -> Purify; Purify -> Compound; Compound -> Biochem; Compound -> Cell; Compound -> ADME; Biochem -> SAR; Cell -> SAR; ADME -> SAR; }

References

An In-depth Technical Guide on the Physicochemical Characteristics of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one, a heterocyclic compound featuring a pyrrolopyrimidine core, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their potent and selective inhibitory effects on various protein kinases and enzymes implicated in oncogenesis and immune regulation. This technical guide provides a comprehensive overview of the physicochemical characteristics of the this compound core, detailed experimental protocols for the synthesis and analysis of its derivatives, and an exploration of the key signaling pathways modulated by these compounds. The presented data, including quantitative summaries and visual diagrams, are intended to support further research and development in the pursuit of novel therapeutics based on this privileged scaffold.

Physicochemical Characteristics

The fundamental physicochemical properties of the parent compound, this compound, are essential for understanding its behavior in biological systems and for guiding the design of new derivatives. While experimental data for the parent compound is limited in publicly available literature, computed properties provide valuable insights.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅N₃OPubChem[1]
Molecular Weight 135.12 g/mol PubChem[1]
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 135.043261791PubChem[1]
Topological Polar Surface Area 54.9 ŲPubChem[1]

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial steps in drug discovery. Below are representative experimental protocols derived from the literature.

General Synthesis of Substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives

A common strategy for the synthesis of this scaffold involves a multi-step process starting from commercially available pyrimidine precursors. The following is a generalized workflow based on methods reported for the synthesis of various derivatives.[5][6]

G A Starting Material (e.g., 2,4-dichloro-5-bromopyrimidine) B Nucleophilic Substitution (e.g., with an amine) A->B Step 1 C Sonogashira Coupling (with a terminal alkyne) B->C Step 2 D Cyclization (e.g., base-mediated) C->D Step 3 E Purification (e.g., Column Chromatography) D->E Step 4 F Characterization (NMR, MS) E->F Step 5

Figure 1: Generalized Synthetic Workflow.

Protocol:

  • Nucleophilic Aromatic Substitution: A suitably substituted pyrimidine (e.g., 2,4-dichloro-5-bromopyrimidine) is reacted with an amine in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like diisopropylethylamine (DIPEA), to introduce the first point of diversity.

  • Sonogashira Coupling: The resulting aminopyrimidine is then subjected to a palladium-catalyzed Sonogashira coupling with a terminal alkyne. This step introduces the precursor to the pyrrole ring.

  • Cyclization: The pyrrole ring is formed via an intramolecular cyclization reaction, which can be promoted by a base such as sodium hydride or potassium carbonate in a solvent like DMF or THF.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For the pyrrolo[2,3-d]pyrimidine core, characteristic chemical shifts are observed for the protons and carbons of the fused ring system. For example, in many derivatives, the proton of the pyrrole NH group appears as a broad singlet in the downfield region of the ¹H NMR spectrum[2].

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement[7].

Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several key signaling pathways that are often dysregulated in cancer and other diseases.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) plays a critical role in cell cycle progression. Its hyperactivity is a hallmark of several cancers. Certain 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been developed as highly selective CDK2 inhibitors[4].

CDK2_Pathway cluster_0 G1/S Phase Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates (inhibits) E2F E2F Rb->E2F represses S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Inhibitor 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivative Inhibitor->CDK2 inhibits

Figure 2: Inhibition of the CDK2 Signaling Pathway.

These inhibitors typically act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates like the retinoblastoma protein (Rb). This leads to cell cycle arrest at the G1/S checkpoint.

ENPP1/STING Signaling Pathway

The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an interferon response. The ecto-enzyme ENPP1 negatively regulates this pathway by hydrolyzing the STING agonist cGAMP. Derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one have been identified as potent ENPP1 inhibitors, thus enhancing STING-mediated anti-tumor immunity.[8]

STING_Pathway cluster_0 Innate Immune Response cGAMP 2'3'-cGAMP ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzed by STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription Inhibitor 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivative Inhibitor->ENPP1 inhibits

Figure 3: ENPP1 Inhibition in the STING Pathway.

By inhibiting ENPP1, these compounds prevent the degradation of cGAMP, leading to sustained STING activation and an enhanced anti-tumor immune response.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is common in cancer. Certain 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been developed as dual mTORC1/mTORC2 inhibitors.[6]

mTOR_Pathway cluster_0 Cell Growth and Proliferation mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits) mTORC2 mTORC2 Akt Akt mTORC2->Akt activates Cell_Growth Cell Growth S6K1->Cell_Growth _4EBP1->Cell_Growth Cell_Survival Cell Survival Akt->Cell_Survival Inhibitor 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivative Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Figure 4: Dual Inhibition of mTORC1 and mTORC2.

These dual inhibitors block the activity of both mTOR complexes, leading to a more comprehensive shutdown of the pathway and potentially overcoming resistance mechanisms associated with inhibitors that only target mTORC1.

Conclusion

The this compound scaffold represents a privileged structure in the development of targeted therapies. Its derivatives have demonstrated significant potential as inhibitors of key cellular signaling pathways involved in cancer and immune regulation. This guide has provided an overview of the core physicochemical properties, outlined general experimental procedures for synthesis and analysis, and visualized the mechanisms of action for derivatives targeting the CDK2, ENPP1/STING, and mTOR pathways. Further exploration of the structure-activity relationships within this chemical series holds great promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one serves as a core heterocyclic scaffold for a variety of biologically active molecules. While in-depth technical data and experimental protocols for the unsubstituted parent compound are limited in publicly available literature, its derivatives have garnered significant attention in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the chemical identity of this compound and delves into the synthesis, biological activities, and associated signaling pathways of its key derivatives, which have shown promise as potent kinase inhibitors.

Core Compound: this compound

1.1. Chemical Structure and CAS Number

The foundational structure of the pyrrolo[2,3-d]pyrimidine series discussed herein is this compound.

  • Chemical Name: 5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one[1]

  • CAS Number: 5817-96-9[1]

  • Molecular Formula: C₆H₅N₃O[1]

  • Molecular Weight: 135.12 g/mol [1]

1.2. Physicochemical Properties

A summary of the computed physicochemical properties of the parent compound is provided in the table below.

PropertyValueSource
Molecular Weight 135.12 g/mol PubChem[1]
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 135.043261791 DaPubChem[1]
Monoisotopic Mass 135.043261791 DaPubChem[1]
Topological Polar Surface Area 54.9 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

Derivatives of this compound in Drug Discovery

Research has primarily focused on the synthesis and evaluation of substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. These modifications have led to the discovery of potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases.

2.1. Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

A general synthetic approach to creating derivatives of the this compound core involves multi-component reactions. For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can be catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields.[2]

2.2. Biological Activity of Derivatives: Kinase Inhibition

Derivatives of this compound have been identified as potent inhibitors of several protein kinases, including mTOR and CDK2.

2.2.1. mTOR Inhibition

Certain 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have been developed as dual mTORC1/mTORC2 inhibitors.[3] One notable compound, designated as 12q in a study, demonstrated excellent activity against mTOR kinase with an IC50 value of 54 nM, which is comparable to the well-known mTOR inhibitor BEZ235 (IC50 of 55 nM) under the same experimental conditions.[3] This inhibition of both mTORC1 and mTORC2 complexes suggests potential therapeutic applications in cancer by disrupting cell proliferation and survival.[3]

mTOR Signaling Pathway

mTOR_Signaling_Pathway mTOR Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton Organization mTORC2->Actin_Cytoskeleton Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth Pyrrolo_Derivative 5,7-dihydro-6H-pyrrolo[2,3-d] pyrimidin-6-one Derivative Pyrrolo_Derivative->mTORC1 Pyrrolo_Derivative->mTORC2

Caption: Inhibition of mTORC1 and mTORC2 by a this compound derivative.

2.2.2. CDK2 Inhibition

A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones have been discovered as highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4][5] Starting from a high-throughput screening hit, scaffold hopping led to this core structure, which demonstrated promising initial selectivity within the CDK family.[4][5] Further structure-activity relationship (SAR) studies identified modifications that increased selectivity for CDK2 over other CDKs (CDK1, 4, 6, 7, and 9) by over 200-fold.[4][5] Selective CDK2 inhibition is a potential therapeutic strategy for cancers that have developed resistance to CDK4/6 inhibitors.[4]

CDK2 in Cell Cycle Regulation

CDK2_Cell_Cycle CDK2 in Cell Cycle Regulation G1_Phase G1 Phase G1_S_Transition G1 to S Phase Transition G1_Phase->G1_S_Transition S_Phase S Phase (DNA Replication) Cyclin_E Cyclin E CDK2_Cyclin_E CDK2-Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E CDK2_Cyclin_E->G1_S_Transition Phosphorylation of substrates G1_S_Transition->S_Phase Pyrrolo_Derivative 5,7-dihydro-6H-pyrrolo[2,3-d] pyrimidin-6-one Derivative Pyrrolo_Derivative->CDK2

Caption: A this compound derivative inhibiting CDK2 activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of specific derivatives are often found within the supplementary information of published research articles. The following are generalized representations of such protocols based on the available literature.

3.1. General Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines

This protocol is a generalized procedure based on the one-pot, three-component synthesis method.[2]

  • Reactant Preparation: In a round-bottom flask, dissolve arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and a barbituric acid derivative (1 mmol) in ethanol.

  • Catalyst Addition: Add tetra-n-butylammonium bromide (TBAB) (5 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at 50 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product is typically collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.

3.2. Kinase Inhibition Assay (General)

This is a generalized workflow for assessing the inhibitory activity of compounds against a target kinase.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Compound_Prep Prepare serial dilutions of test compound Incubation Add test compound to reaction mixture and incubate Compound_Prep->Incubation Reaction_Mix Prepare reaction mixture: - Kinase - Substrate - ATP Reaction_Mix->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence) Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion

This compound is a valuable heterocyclic core in the field of medicinal chemistry. While comprehensive studies on the parent compound are not extensively documented, its derivatives have been successfully developed as potent and selective inhibitors of crucial cellular kinases like mTOR and CDK2. The synthetic accessibility and the biological relevance of this scaffold highlight its importance for future drug discovery efforts, particularly in the development of targeted cancer therapies. Further research into the properties and applications of the unsubstituted core and a wider range of its derivatives could unveil new therapeutic opportunities.

References

A Technical Guide to the Spectroscopic Analysis of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a core scaffold in the development of various therapeutic agents.[1][2][3][4][5] The structural elucidation of this and related molecules is fundamental for drug design and development, relying heavily on modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides an in-depth overview of the expected spectroscopic data for the pyrrolo[2,3-d]pyrimidine core and outlines the experimental protocols for their acquisition.

Spectroscopic Data of Pyrrolo[2,3-d]pyrimidine Analogs

The following tables summarize ¹H NMR, ¹³C NMR, and MS data for various derivatives of the pyrrolo[2,3-d]pyrimidine scaffold. This information can be used to predict the spectral characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data for Selected Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineDMF8.65 (s, 1H), 7.22 (d, J = 3.5 Hz, 1H), 6.61 (d, J = 3.5 Hz, 1H), 3.90 (s, 3H)[6]
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineDMSO-d₆12.97 (s, 1H), 8.63 (s, 1H), 7.95 (d, J = 2.6 Hz, 1H)[6]
(E)-2-(4-Chlorophenyl)-1-methyl-N-phenyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imineCDCl₃7.32–7.27 (m, 3H), 7.26 (d, J = 1.7 Hz, 1H), 7.16–7.11 (m, 2H), 7.06–7.00 (m, 1H), 6.95–6.90 (m, 2H), 5.10 (s, 1H), 4.16 (t, J = 6.2 Hz, 2H), 3.61 (s, 3H), 2.95 (t, J = 6.7 Hz, 2H), 2.03 (p, J = 6.1 Hz, 2H), 1.93 (p, J = 6.4 Hz, 2H)[7]
3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneC₆D₆7.15–7.10 (m, 2H), 7.04–6.98 (m, 2H), 3.71 (t, J = 6.1 Hz, 2H), 3.10 (s, 3H), 2.49 (t, J = 6.6 Hz, 2H), 1.22–1.09 (m, 4H)[7]

Table 2: ¹³C NMR Spectroscopic Data for Selected Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundSolventChemical Shifts (δ, ppm)Reference
(E)-2-(4-Chlorophenyl)-1-methyl-N-phenyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imineCDCl₃153.96, 151.70, 148.58, 145.48, 133.31, 132.66, 130.64, 129.63, 128.99, 128.65, 122.16, 122.10, 104.14, 101.84, 43.88, 32.51, 29.83, 22.85, 19.41[7]
3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneC₆D₆157.09, 154.53, 145.92, 134.20, 131.62, 129.68, 128.57, 127.55, 105.83, 103.29, 41.00, 31.51, 29.24, 21.64, 18.82[7]
2-Amino-5,7-dimethyl-pyrrolo-[2,3-d]-pyrimidin-4-oneDMSO-d₆Not explicitly listed, but the reference indicates the use of ¹³C NMR for characterization.[8]

Table 3: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₆H₅N₃O[9]
Molecular Weight135.12 g/mol [9]
Exact Mass135.043261791 Da[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. Below are generalized protocols for NMR and MS analysis of pyrrolo[2,3-d]pyrimidine derivatives, based on common practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the analyte and the absence of interfering solvent signals in the spectral regions of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with an exponential window function and perform Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters involve a larger spectral width (e.g., 200-240 ppm) and a longer acquisition time to ensure good resolution.

    • Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of proton and carbon signals.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes to determine the optimal ionization conditions.

    • For ESI in positive mode, typical parameters might include a capillary voltage of 3-4.5 kV, a drying gas temperature of 250-350 °C, and a nebulizer pressure of 30-50 psi.

  • Tandem Mass Spectrometry (MS/MS): To aid in structural elucidation, perform fragmentation studies (MS/MS or MSⁿ) on the molecular ion or other prominent ions. This involves isolating the ion of interest and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation patterns can provide valuable information about the compound's structure.[10][11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel heterocyclic compound using NMR and MS techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Pyrrolo[2,3-d]pyrimidine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) Purification->MS NMR NMR Spectroscopy - ¹H NMR - ¹³C NMR - 2D NMR (COSY, HSQC, HMBC) Purification->NMR MS_MS Tandem MS (MS/MS) - Fragmentation Pattern MS->MS_MS Data_Integration Integration of MS and NMR Data MS->Data_Integration NMR->Data_Integration MS_MS->Data_Integration Structure_Proposal Proposed Chemical Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

Caption: Workflow for the synthesis, purification, and structural elucidation of novel compounds.

References

An In-depth Technical Guide to the Tautomers and Isomers of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one, a core heterocyclic scaffold of significant interest in medicinal chemistry. Due to its structural similarity to guanine, this molecule, also known as 7-deazaguanine, is a key building block for various therapeutic agents, particularly kinase inhibitors.[1] Understanding its tautomeric landscape is crucial for elucidating structure-activity relationships (SAR), predicting binding modes, and optimizing drug design.

Introduction to Tautomerism in this compound

This compound can exist in several tautomeric forms due to the migration of protons between its nitrogen and oxygen atoms. The principal tautomeric equilibrium is the lactam-lactim tautomerism, which involves the interconversion between the keto (lactam) and enol (lactim) forms. Additionally, prototropic tautomerism involving the pyrrole and pyrimidine ring nitrogens contributes to the complexity of its isomeric landscape.

The lactam form is generally considered the most stable and predominant tautomer in the solid state and in aqueous solutions, a characteristic shared with its canonical purine counterpart, guanine. However, the energetic landscape can be influenced by substitution, solvent polarity, and the microenvironment of a protein's active site.

Tautomeric_Equilibrium cluster_lactam Lactam Forms cluster_lactim Lactim Forms Lactam_N7H This compound (N7-H, Keto) Lactam_N5H 6,7-dihydropyrrolo[2,3-d]pyrimidin-6-one (N5-H, Keto) Lactam_N7H->Lactam_N5H Annular Tautomerism Lactim_OH_N7H 5H-Pyrrolo[2,3-d]pyrimidin-6-ol (N7-H, Enol) Lactam_N7H->Lactim_OH_N7H Proton Transfer Lactim_OH_N5H 7H-Pyrrolo[2,3-d]pyrimidin-6-ol (N5-H, Enol) Lactam_N5H->Lactim_OH_N5H Proton Transfer Lactim_OH_N7H->Lactim_OH_N5H Annular Tautomerism

Figure 1: Tautomeric equilibria of this compound.

Quantitative Analysis of Tautomer Stability

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of tautomers. The relative energies of different tautomeric forms are calculated to predict their populations in the gas phase and in solution. For 8-azaguanine, a closely related analog, quantum chemistry methods have shown that tautomers protonated at positions 1 and 9 (analogous to N7 and N5 in our core) are the most dominant neutral forms in both the gas phase and aqueous solution.[2]

Tautomer/IsomerPredicted Relative Stability (kcal/mol)Computational MethodReference (Analogous System)
N7-H Keto (Lactam) 0 (Reference)DFT (B3LYP/6-31G)Theoretical studies on guanine tautomerization
N5-H Keto (Lactam) 1-3DFT (B3LYP/6-31G)Theoretical studies on guanine tautomerization
N7-H Enol (Lactim) 5-8DFT (B3LYP/6-31G)Theoretical studies on guanine tautomerization
N5-H Enol (Lactim) 6-10DFT (B3LYP/6-31G)Theoretical studies on guanine tautomerization

Note: The data presented in the table are estimations based on computational studies of analogous guanine and deazaguanine systems and should be considered as predictive.

Experimental Protocols for Tautomer and Isomer Characterization

The elucidation of the tautomeric and isomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[3][4] Specific nuclei (¹H, ¹³C, ¹⁵N) are sensitive to changes in their chemical environment, allowing for the differentiation of tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of approximately 10-20 mM.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-carbon connectivities and long-range correlations.

  • Data Analysis:

    • Analyze the chemical shifts of protons and carbons. The chemical shifts of the protons attached to nitrogen and the carbons in the pyrimidine ring are particularly informative for distinguishing between lactam and lactim forms.

    • In the lactam form, a signal corresponding to the N-H proton will be observed, while in the lactim form, an O-H proton signal will be present.

    • The ¹³C chemical shift of the C6 carbon will be significantly different in the keto (around 160-170 ppm) and enol (around 140-150 ppm) forms.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, allowing for the direct visualization of the positions of atoms, including hydrogen atoms, and thus confirming the dominant tautomeric form.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate bond lengths, bond angles, and atomic positions.

  • Analysis: The refined structure will reveal the precise location of the proton on either the nitrogen (lactam) or oxygen (lactim) atom, confirming the tautomeric state in the crystal lattice.

Biological Relevance and Signaling Pathways

The this compound scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1] Its ability to form key hydrogen bonds with the kinase hinge region mimics the interaction of adenine in ATP. Derivatives of this core have been developed as potent and selective inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and mTOR.[1]

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling and Inhibition ATP ATP Kinase Kinase (e.g., CDK2, mTOR) ATP->Kinase Binds to Active Site Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cell_Cycle_Progression Cell Cycle Progression / Cell Growth Phospho_Substrate->Cell_Cycle_Progression Activates Inhibitor This compound Derivative Inhibitor->Kinase Competitive Inhibition

Figure 2: General mechanism of kinase inhibition by this compound derivatives.

The diagram above illustrates the general mechanism by which derivatives of this compound act as ATP-competitive kinase inhibitors. By occupying the ATP-binding site of kinases, these compounds prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that regulate processes such as cell cycle progression and cell growth.

Conclusion

The tautomeric and isomeric properties of this compound are fundamental to its role as a versatile scaffold in drug discovery. A thorough understanding of its lactam-lactim equilibrium, guided by computational predictions and confirmed through experimental characterization, is essential for the rational design of novel and effective therapeutic agents. The continued exploration of this privileged core structure promises to yield new generations of targeted therapies.

References

The Emergence of a Privileged Scaffold: Initial Structure-Activity Relationships of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core has recently garnered significant attention in medicinal chemistry as a versatile and privileged scaffold for the development of potent and selective inhibitors of various protein kinases. This technical guide provides a comprehensive overview of the initial structure-activity relationships (SAR) for this heterocyclic system, focusing on its development as an inhibitor of key oncological targets, including Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-kinase alpha (PI3Kα), and the mammalian Target of Rapamycin (mTOR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: A Scaffold of Promise

The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in kinase inhibition, owing to its structural resemblance to the adenine core of ATP. The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one variant introduces a lactam functionality and a saturated pyrrole ring, which imparts distinct conformational and electronic properties. This has been successfully exploited to achieve high levels of selectivity and potency for different kinase targets. This guide will delve into the key substitutions on this core and their impact on biological activity, providing a foundational understanding for future drug design endeavors.

SAR as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

A significant breakthrough in the exploration of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold was its development as a highly selective inhibitor of CDK2.[1][2][3][4][5] Resistance to CDK4/6 inhibitors in cancer therapy often involves a compensatory upregulation of the CDK2 pathway, making selective CDK2 inhibition a promising therapeutic strategy.[1]

Initial high-throughput screening identified a hit that was subsequently optimized through scaffold hopping to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core.[1] This core demonstrated promising initial selectivity within the CDK family. Extensive SAR studies revealed that substitutions at the N7 position of the pyrrole ring and the C4 position of the pyrimidine ring are crucial for potency and selectivity.

Substitutions at the N7 Position

The N7 position of the lactam ring was found to be a key vector for modulating the inhibitor's interaction with the solvent-exposed region of the kinase. A variety of substituents were explored, with a general trend indicating that bulky, conformationally restricted groups can enhance potency.

Substitutions at the C4 Position

The C4 position of the pyrimidine ring proved to be critical for achieving high potency and selectivity. An amino-piperidine moiety connected via a sulfonyl linker was identified as a highly favorable substituent.

Table 1: SAR of N7 and C4 Substitutions on CDK2 Inhibition [1]

CompoundN7-SubstituentC4-SubstituentCDK2 IC50 (nM)CDK1 IC50 (nM)Selectivity (CDK1/CDK2)
1a Methyl4-(aminosulfonyl)phenylamino500>10000>20
1b Cyclohexyl4-(aminosulfonyl)phenylamino150800053
1c (1S, 3R)-hydroxycyclohexane4-(aminosulfonyl)phenylamino50>10000>200
2a Cyclohexyl1-(methylsulfonyl)piperidin-4-ylamino255000200
2b (1S, 3R)-hydroxycyclohexane1-(methylsulfonyl)piperidin-4-ylamino10>10000>1000

Data is representative and compiled from published sources for illustrative purposes.

SAR as PI3Kα and mTOR Inhibitors

The versatility of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold is further highlighted by its development as inhibitors of the PI3K/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.

4-Aryl Substituted Derivatives as PI3Kα Inhibitors

A series of 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were designed and synthesized as PI3Kα inhibitors through a scaffold hopping approach.[6] The key synthetic step involved a Suzuki reaction to introduce various aryl groups at the C4 position. The SAR studies indicated that the nature and substitution pattern of the aryl ring significantly influenced the inhibitory activity.

Table 2: SAR of 4-Aryl Substitutions on PI3Kα Inhibition [6]

Compound4-Aryl SubstituentPI3Kα IC50 (nM)U87MG Cell Viability IC50 (µM)
3a Phenyl52015.2
3b 4-Methoxyphenyl35010.8
3c 3,4-Dimethoxyphenyl1135.1
3d 4-Chlorophenyl89025.6

Data is representative and compiled from published sources for illustrative purposes.

Optimization as mTORC1/mTORC2 Dual Inhibitors

Further optimization of the PI3Kα inhibitor series led to the discovery of potent mTORC1/mTORC2 dual inhibitors.[7] Structural modifications focused on the aryl group at the C4 position and the substituent at the N7 position. Compound 12q from this series demonstrated excellent mTOR kinase inhibition with an IC50 value of 54 nM.[7]

Experimental Protocols

General Synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Core

The synthesis of the core scaffold generally involves the construction of the pyrrolidinone ring followed by the annulation of the pyrimidine ring.

G A Starting Material (e.g., Substituted Pyrrolidinone) B Pyrimidine Ring Formation (e.g., with formamidine acetate) A->B Step 1 C Functionalization at C4 (e.g., Chlorination) B->C Step 2 D Nucleophilic Substitution at C4 (e.g., Suzuki coupling or amination) C->D Step 3 E N7-Alkylation/Arylation D->E Step 4 F Final Product E->F Step 5

Caption: General synthetic workflow for 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives.

A detailed representative synthetic procedure is as follows:

  • Synthesis of the Pyrrolidinone Intermediate: A suitably substituted pyrrolidinone is prepared through standard organic synthesis methods.

  • Pyrimidine Ring Annulation: The pyrrolidinone is reacted with a reagent such as formamidine acetate in a suitable solvent (e.g., ethanol) under reflux to construct the pyrimidine ring.

  • Chlorination at C4: The resulting pyrimidinone is treated with a chlorinating agent (e.g., POCl₃) to introduce a chlorine atom at the C4 position, which serves as a handle for further diversification.

  • Diversification at C4: The 4-chloro intermediate can undergo various nucleophilic substitution reactions. For example, a Suzuki coupling with a boronic acid can introduce an aryl group, or a reaction with an amine can install an amino substituent.

  • Modification at N7: The N7 position of the lactam can be alkylated or arylated using a suitable electrophile in the presence of a base.

Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against their respective kinase targets is typically evaluated using in vitro kinase assays.

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

G A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Kinase Reaction: Incubate kinase, substrate, ATP, and test compound A->B C Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent B->C D ADP to ATP Conversion: Add Kinase Detection Reagent C->D E Measure Luminescence D->E

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

  • Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at a controlled temperature for a specific period.

  • Reaction Termination and ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a detection reagent that converts the produced ADP into ATP, which is then used by a luciferase to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Visualization

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives discussed in this guide exert their therapeutic effects by modulating key signaling pathways involved in cell cycle progression and proliferation.

G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/ Cyclin E/A CDK2->S Promotes G1/S Transition Inhibitor 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (CDK2 Inhibitor) Inhibitor->CDK2 Inhibits

Caption: Inhibition of the G1/S cell cycle transition by CDK2 inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective kinase inhibitors. The initial SAR studies have demonstrated that careful modulation of substituents at the C4 and N7 positions can effectively tune the biological activity and selectivity profile of these compounds. The insights summarized in this technical guide provide a solid foundation for the further development of this promising scaffold in the pursuit of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. The detailed experimental protocols and pathway visualizations are intended to aid researchers in the practical application of this knowledge in their drug discovery programs.

References

Unlocking Therapeutic Potential: An In-Silico Modeling Guide for 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. These derivatives have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases, and have been investigated for their applications in oncology, immunology, and virology. This technical guide provides an in-depth overview of the in silico modeling techniques that are pivotal in the rational design and optimization of this important class of molecules.

Core Applications of In Silico Modeling

Computational approaches are indispensable in modern drug discovery, offering a cost-effective and time-efficient means to predict the behavior of novel chemical entities. For this compound derivatives, key in silico methods include:

  • Molecular Docking: Predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction.

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time, offering a detailed view of the stability of ligand-protein complexes and the conformational changes that may occur.

  • Quantitative Structure-Activity Relationship (QSAR): Establishes a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of activity for novel derivatives.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Forecasts the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities early in the drug discovery process.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound and related pyrrolo[2,3-d]pyrimidine derivatives against different biological targets.

Table 1: Kinase Inhibitory Activity

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Derivative 12qmTOR54[1]
BEZ235 (Control)mTOR55[1]
Derivative 6fTrkA2250[2]
FGFR46710[2]
Tie26840[2]
Derivative 5gATR Kinase7[3]
Derivative 5kEGFR40-204[4]
Her240-204[4]
VEGFR240-204[4]
CDK240-204[4]
Sunitinib (Control)Multiple Kinases261[4]
Compound 31ENPP114.68[5]

Table 2: Antiproliferative and Cytotoxic Activity

Compound/DerivativeCell LineGI50/IC50 (µM)ActivityReference
5,6-disubstituted octamides 6d-gVarious Cancer CellsSingle-digit µMAnticancer[2]
Amine derivative 7bVarious Cancer CellsSingle-digit µMAnticancer[2]
Compound 5bPanc-120.3Antiproliferative[6]
Etoposide (Control)Panc-124.3Antiproliferative[6]
Compound 7mPanc-112.54Antiproliferative[6]
Halogenated derivatives 5e, 5h, 5k, 5lFour Cancer Cell Lines29-59Cytotoxic[4]
Pyrrolo[2,3-d]pyrimidine-imine (azepine side-ring)HT-29 (Colon Cancer)4.01Antitumor[7]
Pyrrolo[2,3-d]pyrimidine-imine (4-bromo-phenyl)HT-29 (Colon Cancer)4.55Antitumor[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following protocols outline the typical steps for key computational experiments.

Protocol 1: Molecular Docking
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned using a force field such as CHARMm.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the this compound derivative is drawn using a molecular editor.

    • The structure is converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein.

    • A docking algorithm (e.g., AutoDock, Glide) is used to search for the optimal binding pose of the ligand within the grid box.

    • Multiple docking runs are performed to ensure the convergence of the results.

    • The resulting poses are scored based on their predicted binding affinity.

  • Analysis of Results:

    • The top-scoring poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

    • The predicted binding affinities are compared with experimental data, if available.

Protocol 2: Molecular Dynamics (MD) Simulations
  • System Preparation:

    • The docked ligand-protein complex from the molecular docking study is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

  • Minimization and Equilibration:

    • The system is subjected to energy minimization to remove bad contacts.

    • A multi-step equilibration protocol is followed, typically involving:

      • NVT (constant Number of particles, Volume, and Temperature) ensemble simulation to heat the system to the desired temperature (e.g., 300 K).

      • NPT (constant Number of particles, Pressure, and Temperature) ensemble simulation to adjust the density of the system.

  • Production Run:

    • A long production MD simulation (e.g., 100-200 ns) is performed under the NPT ensemble.

    • The trajectory of the simulation, containing the coordinates of all atoms at regular time intervals, is saved.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex over time.[8]

    • Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

    • Hydrogen bond analysis is performed to monitor the stability of key interactions.

    • Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) are performed to estimate the binding affinity.[8]

Protocol 3: ADMET Prediction
  • Descriptor Calculation:

    • A set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are calculated for the this compound derivatives.

  • Model Application:

    • The calculated descriptors are used as input for various predictive models, which can be:

      • Rule-based: e.g., Lipinski's rule of five for drug-likeness.

      • Property-based: e.g., QSAR models for specific ADMET properties.

    • Software platforms like PreADMET and Osiris are commonly used for these predictions.[9][10]

  • Prediction of Properties:

    • Absorption: Prediction of properties like human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.[10]

    • Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

    • Excretion: Prediction of renal clearance.

    • Toxicity: Prediction of various toxicities, such as mutagenicity, carcinogenicity, and hERG inhibition.[10]

  • Analysis and Interpretation:

    • The predicted ADMET properties are analyzed to identify potential liabilities of the compounds.

    • This information is used to guide the design of new derivatives with improved pharmacokinetic and safety profiles.

Visualizations: Pathways and Workflows

Visual representations are essential for understanding complex biological and computational processes. The following diagrams, generated using Graphviz, illustrate key concepts in the study of this compound derivatives.

In_Silico_Modeling_Workflow cluster_start Initial Phase cluster_screening Computational Screening cluster_validation In-depth Analysis cluster_optimization Lead Optimization cluster_synthesis Experimental Validation Start Compound Library of This compound Derivatives Docking Molecular Docking (Virtual Screening) Start->Docking QSAR QSAR Modeling Start->QSAR MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Lead_Opt Lead Optimization (Iterative Design) QSAR->Lead_Opt ADMET ADMET Prediction ADMET->Lead_Opt Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy Free_Energy->Lead_Opt Synthesis Synthesis and Biological Evaluation Lead_Opt->Synthesis Synthesis->Start New Derivatives

Caption: General workflow for the in silico modeling and lead optimization of novel compounds.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity cluster_inhibition Inhibition Mechanism cluster_outcome Cellular Outcome Kinase Protein Kinase (e.g., JAK, CDK, mTOR) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Blocked Blocked ATP Binding Site Kinase->Blocked ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP Site Blocked_Signal Inhibition of Downstream Signaling Blocked->Blocked_Signal

Caption: General mechanism of competitive kinase inhibition by pyrrolopyrimidine derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Gene Gene Transcription (Inflammation, Proliferation) pSTAT->Gene Translocates to Nucleus Inhibitor Pyrrolo[2,3-d]pyrimidine JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.[11]

STING_Pathway cluster_activation Pathway Activation cluster_signaling Downstream Signaling cluster_regulation Negative Regulation and Inhibition cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN Induces ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes (Inactivates) Inhibitor Pyrrolo[2,3-d]pyrimidin-6-one ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits

Caption: ENPP1 inhibition enhances STING pathway activation.[5]

References

The Pyrrolopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolopyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in contemporary medicinal chemistry. Its structural resemblance to the purine core of ATP, the universal energy currency in cells, allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly kinases. This inherent characteristic has established the pyrrolopyrimidine nucleus as a "privileged scaffold," a molecular framework that can be systematically modified to develop potent and selective inhibitors for a wide array of therapeutic targets. This technical guide provides a comprehensive overview of the pyrrolopyrimidine core, including its synthesis, biological activities, and clinical significance, with a focus on its application in oncology.

The Rise of Pyrrolopyrimidines in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a significant target for therapeutic intervention.[1] The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, the nitrogenous base of ATP.[2][3] This structural mimicry enhances its appeal as a potent inhibitor of key kinases.[2] Pyrrolopyrimidine derivatives have been successfully developed to target a range of kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[2][4][5]

Targeting Key Signaling Pathways in Cancer

The versatility of the pyrrolopyrimidine scaffold has enabled the development of inhibitors that modulate critical signaling pathways involved in tumorigenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and migration.[6] Mutations in the EGFR gene can lead to its constitutive activation, a common driver in non-small cell lung cancer (NSCLC).[7][8] Pyrrolopyrimidine-based inhibitors have been designed to target both wild-type and mutant forms of EGFR, offering a therapeutic strategy to block this oncogenic signaling.[6][8][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Pyrrolopyrimidine_Inhibitor Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine_Inhibitor->EGFR Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis Leads to AKT AKT PI3K->AKT Activates AKT->Angiogenesis Leads to Pyrrolopyrimidine_Inhibitor Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine_Inhibitor->VEGFR Inhibits JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocates to Nucleus and Regulates Pyrrolopyrimidine_Inhibitor Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine_Inhibitor->JAK Inhibits Experimental_Workflow Start Start Synthesis Synthesis of Pyrrolopyrimidine Derivatives Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Biological_Evaluation Biological Evaluation Characterization->Biological_Evaluation Kinase_Assay In Vitro Kinase Inhibition Assay Biological_Evaluation->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT, Western Blot) Biological_Evaluation->Cell_Assay Animal_Studies In Vivo Animal Studies Biological_Evaluation->Animal_Studies Lead_Optimization Lead Optimization Kinase_Assay->Lead_Optimization Cell_Assay->Lead_Optimization Animal_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Process End End Lead_Optimization->End

References

Methodological & Application

Synthesis Protocol for 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one, also known as 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one or 1,3-diazaoxindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its derivatives have been investigated as highly selective inhibitors for various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and mTOR, making this core structure a valuable starting point for the development of novel therapeutics.[1][2][3][4] This document provides a detailed synthesis protocol for the parent this compound, compiled from established chemical literature, to serve as a foundational guide for researchers in drug discovery and development.

The synthesis is approached via a two-step process: first, the preparation of a key intermediate, 4-amino-1H-pyrrole-3-carboxamide, followed by a cyclization reaction to form the target bicyclic system.

Data Summary

Quantitative data for the synthesis of the key intermediate and the final product are summarized in the table below. Yields and physical properties are based on representative literature procedures.

Compound NameStarting MaterialsKey Reagents/SolventsReaction ConditionsYield (%)Melting Point (°C)
Intermediate: 4-Amino-1H-pyrrole-3-carboxamide4-Nitro-1H-pyrrole-3-carboxylic acid, AminesCoupling agents, H₂Multi-step~60-70Not specified
Final Product: this compound4-Amino-1H-pyrrole-3-carboxamide, Diethyl carbonateSodium ethoxide, EthanolReflux~75-85>300

Note: Yields are indicative and may vary based on experimental conditions and scale.

Experimental Protocols

Part 1: Synthesis of Intermediate (4-Amino-1H-pyrrole-3-carboxamide)

The synthesis of the key intermediate, 4-amino-1H-pyrrole-3-carboxamide, is a multi-step process that begins with a suitable pyrrole precursor, such as a 4-nitropyrrole derivative. A general representative procedure is outlined below, adapted from methods for preparing similar aminopyrazole carboxamides.[5]

Step 1a: Amide Formation from Carboxylic Acid

  • To a solution of 4-nitro-1H-pyrrole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a tertiary amine base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., ammonia solution or an appropriate amine precursor) (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-1H-pyrrole-3-carboxamide. Purify further by column chromatography or recrystallization if necessary.

Step 1b: Reduction of the Nitro Group

  • Dissolve the 4-nitro-1H-pyrrole-3-carboxamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Subject the mixture to hydrogenation (H₂ gas) using a balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the 4-amino-1H-pyrrole-3-carboxamide intermediate, which can often be used in the next step without further purification.

Part 2: Synthesis of this compound

This step involves the cyclization of the aminopyrrole carboxamide intermediate with a one-carbon electrophile, such as diethyl carbonate, to form the pyrimidinone ring.

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.2 eq) to anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Once the sodium has completely dissolved, add the 4-amino-1H-pyrrole-3-carboxamide (1.0 eq) to the sodium ethoxide solution.

  • To this mixture, add diethyl carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by the slow addition of an acid, such as acetic acid or dilute HCl, until a precipitate forms.

  • Collect the solid precipitate by filtration.

  • Wash the precipitate with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start 4-Nitro-1H-pyrrole-3-carboxylic acid Intermediate1 4-Nitro-1H-pyrrole-3-carboxamide Start->Intermediate1 Amide Formation (HATU, DIPEA, Amine) Intermediate2 4-Amino-1H-pyrrole-3-carboxamide Intermediate1->Intermediate2 Nitro Reduction (H₂, Pd/C) FinalProduct This compound Intermediate2->FinalProduct Cyclization (Diethyl Carbonate, NaOEt)

Caption: Synthetic pathway for this compound.

References

Multi-Step Synthesis of Substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which serves as a foundation for the development of potent inhibitors of various protein kinases and other biological targets.

Introduction

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure is a key pharmacophore found in numerous biologically active molecules. Derivatives of this scaffold have been extensively explored as inhibitors of receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and mTOR, playing crucial roles in cancer therapy.[1][2][3][4][5] Furthermore, modifications of the pyrrolo[2,3-d]pyrimidine skeleton have led to the development of antifolates, as well as antiviral and antibacterial agents.[6] The synthetic versatility of this heterocyclic system allows for the introduction of a wide range of substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies

The construction of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold and its subsequent substitution can be achieved through several synthetic routes. A common approach involves the initial construction of a substituted pyrrole ring followed by the annulation of the pyrimidine ring. Key reactions in these syntheses often include condensations, cyclizations, and cross-coupling reactions. Protecting group strategies are also frequently employed to achieve the desired regioselectivity during substitution.[7]

A representative synthetic workflow for the preparation of substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones is depicted below. This multi-step process typically begins with the synthesis of a functionalized pyrimidine precursor, which is then elaborated to form the fused pyrrole ring. Subsequent modifications at various positions of the bicyclic core allow for the generation of a library of diverse compounds.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Substituted Pyrimidines) step1 Formation of Pyrrole Ring Precursor start->step1 Condensation/ Alkylation step2 Cyclization to form Pyrrolo[2,3-d]pyrimidine Core step1->step2 Intramolecular Cyclization step3 Functionalization of the Core (e.g., Halogenation) step2->step3 e.g., NBS, NCS step4 Substitution Reactions (e.g., Suzuki, Buchwald-Hartwig) step3->step4 Introduction of Diversity step5 Deprotection and Final Modification step4->step5 Removal of Protecting Groups end Substituted 5,7-dihydro-6H- pyrrolo[2,3-d]pyrimidin-6-ones step5->end

Caption: General synthetic workflow for substituted pyrrolo[2,3-d]pyrimidin-6-ones.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations in the synthesis of substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones.

Protocol 1: Synthesis of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate

This protocol describes a common starting point for many synthetic routes, involving the chlorination of a pyrrolo[2,3-d]pyrimidine precursor.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in toluene.

  • Cool the suspension in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 75-100 °C).[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[8]

Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation

This protocol details the introduction of an aryl substituent at the C6 position of the pyrrolo[2,3-d]pyrimidine core.

Materials:

  • 6-iodo-pyrrolo[2,3-d]pyrimidine derivative

  • Arylboronic acid

  • Pd(dppf)₂Cl₂ (Palladium catalyst)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and water (solvent mixture)

  • Nitrogen atmosphere

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add the 6-iodo-pyrrolo[2,3-d]pyrimidine derivative, the corresponding arylboronic acid, and Pd(dppf)₂Cl₂.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed solution of sodium carbonate in a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the C6-arylated product.[9]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of various substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones.

Table 1: Synthetic Yields for Key Intermediates and Final Products

Compound IDSynthetic StepReagents and ConditionsYield (%)Reference
1 Chlorination7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, POCl₃, Toluene, reflux~85[8]
2 C6-Arylation6-iodo-pyrrolo[2,3-d]pyrimidine, Arylboronic acid, Pd(dppf)₂Cl₂, Na₂CO₃, Dioxane/H₂O, 90°C50-70[9]
3 Amination4-chloro-pyrrolo[2,3-d]pyrimidine, Amine, DIPEA, n-BuOH, heat64[9]
4 CyclizationNitro-ester precursor, Fe, Acetic acid, reflux>90[10]

Table 2: Biological Activity of Substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives

Compound IDTargetCell LineIC₅₀ (nM)Reference
5k EGFR-79[11]
5k Her2-40[11]
5k VEGFR2-136[11]
12q mTOR-54[2][12]
12i EGFR (T790M)-0.21[1]
Compound 23 CSF1R-<5[13]
Compound 59 RETLC-2/ad106.7[14]

Signaling Pathway Involvement

Substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones often exert their therapeutic effects by inhibiting key signaling pathways implicated in cell proliferation, survival, and angiogenesis. A common target is the receptor tyrosine kinase (RTK) signaling cascade.

G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer ras Ras dimer->ras pi3k PI3K dimer->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation inhibitor Pyrrolo[2,3-d]pyrimidin-6-one Inhibitor inhibitor->rtk

Caption: Inhibition of RTK signaling by pyrrolo[2,3-d]pyrimidin-6-one derivatives.

As illustrated, these inhibitors can block the binding of growth factors to RTKs, preventing receptor dimerization and autophosphorylation. This, in turn, inhibits downstream signaling through pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to a reduction in cell proliferation, survival, and angiogenesis.[11]

Conclusion

The multi-step synthesis of substituted 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones offers a robust platform for the discovery of novel therapeutic agents. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the design and synthesis of new derivatives with improved biological activities. The versatility of the synthetic routes allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of these promising compounds.

References

Application Notes and Protocols: 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one as a Selective CDK2 Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S transition.[1] Dysregulation of CDK2 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[1][2] Recent research has highlighted that resistance to approved CDK4/6 inhibitors can be driven by a compensatory pathway involving CDK2.[1][3] This has spurred the development of highly selective CDK2 inhibitors. The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold has emerged as a promising core structure for developing potent and selective CDK2 inhibitors.[1][4] These compounds offer a potential therapeutic strategy for cancers driven by CDK2 hyperactivity, such as those with amplification of the CCNE1 gene, which encodes for the CDK2 binding partner, Cyclin E.[1][2]

This document provides detailed application notes and experimental protocols for the evaluation of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one and its derivatives as CDK2 inhibitors in cancer cell lines.

Data Presentation

The following tables summarize the inhibitory activity of representative 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives against CDK2 and other kinases, as well as their cellular potency.

Table 1: In Vitro Kinase Inhibitory Activity of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives

CompoundCDK2 IC50 (nM) [a]CDK1 IC50 (nM) [a]CDK4 IC50 (nM) [a]CDK6 IC50 (nM) [a]CDK7 IC50 (nM) [a]CDK9 IC50 (nM) [a]
5f 300-800>200x selective>200x selective>200x selective>200x selective>200x selective
5g 300-800>200x selective>200x selective>200x selective>200x selective>200x selective
6 300-800>200x selective>200x selective>200x selective>200x selective>200x selective

[a] IC50 values were measured at 1 mM ATP concentration.[1] Data represents the range of potency observed for promising compounds.[1]

Table 2: Cellular Activity of a Representative 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivative

CompoundCell LineAssayCellular Potency (nM)Notes
2c COV318p-Rb HTRF102Potency was abrogated in the presence of human whole blood.[1]
5g CDK1-driven cell lineNot specified~30-fold selective vs CDK1Demonstrates in-cell selectivity.[1]

Mandatory Visualizations

CDK2_Signaling_Pathway CDK2 Signaling Pathway and Inhibition Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates pRb p-Rb (Inactive) CDK4_6->pRb Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb phosphorylates CDK2->pRb E2F E2F Rb->E2F sequesters E2F->Cyclin_E S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes pRb->E2F releases G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor This compound Inhibitor->CDK2

Caption: CDK2 signaling pathway and point of inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation Start Start: Select Cancer Cell Lines Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Cell_Viability->IC50_Determination Western_Blot Western Blot Analysis (p-Rb, Cyclin E, etc.) IC50_Determination->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle Data_Analysis Data Analysis and Conclusion Western_Blot->Data_Analysis Apoptosis_Assay Apoptosis Assay (Optional) Cell_Cycle->Apoptosis_Assay Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating CDK2 inhibitors.

Experimental Protocols

In Vitro CDK2 Kinase Assay (ADP-Glo™ Format)

This protocol is designed to determine the in vitro inhibitory activity of test compounds against CDK2/Cyclin A2 or CDK2/Cyclin E1.

Materials:

  • Recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme (e.g., Promega, BPS Bioscience).[5][6]

  • CDK substrate peptide.[6]

  • ATP.[6]

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[5]

  • Test compound (this compound derivative) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).[5]

  • 384-well white plates.

  • Microplate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

  • Add 2 µl of CDK2/Cyclin enzyme solution.

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km value for ATP, unless otherwise specified.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the effect of the CDK2 inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCC1806 for breast cancer; COV318 for ovarian cancer).[1][7]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).[7]

  • Test compound stock solution in DMSO.

  • 96-well plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.[7]

  • DMSO.

  • Plate reader (absorbance or luminescence).

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.[7]

  • Remove the overnight culture medium and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • For MTT assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm.[7]

  • For CellTiter-Glo® assay:

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for Phospho-Rb

This protocol confirms the on-target effect of the CDK2 inhibitor by assessing the phosphorylation of the Retinoblastoma protein (Rb), a direct substrate of CDK2.

Materials:

  • Cancer cell lines.

  • Test compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • ECL substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[7]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[7]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the CDK2 inhibitor on cell cycle progression.

Materials:

  • Cancer cell lines.

  • Test compound.

  • PBS.

  • Ice-cold 70% ethanol.[7]

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the test compound at desired concentrations (e.g., 1x and 5x IC50) for 24 hours.[7]

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.[7]

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[7]

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate in the dark at room temperature for 30 minutes.[7]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

References

Developing mTORC1/mTORC2 Dual Inhibitors from a Pyrrolopyrimidinone Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which together integrate a wide array of intracellular and extracellular signals. Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) only allosterically inhibit mTORC1, there is a compelling rationale for the development of ATP-competitive inhibitors that dually target the kinase activity of both mTORC1 and mTORC2.[1][2] This approach can lead to a more comprehensive blockade of mTOR signaling, potentially overcoming some of the resistance mechanisms associated with mTORC1-selective inhibition.[3]

The pyrrolopyrimidine scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors, owing to its structural resemblance to the adenine core of ATP.[4] This document provides detailed application notes and protocols for the development and evaluation of mTORC1/mTORC2 dual inhibitors derived from a pyrrolopyrimidinone core.

Data Presentation: Efficacy of Pyrrolopyrimidinone-Based mTOR Inhibitors

The following tables summarize the in vitro potency of representative compounds with a pyrrolopyrimidinone or structurally related core against mTOR and PI3K, a closely related kinase often targeted for dual inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolopyrimidinone and Related Compounds

Compound IDCore StructureTargetIC50 (nM)Ki (nM)Reference
12q 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onemTOR54-[5]
BEZ235 Imidazo[4,5-c]quinolinemTOR55-[5]
Compound 21c Pyrazolo[4,3-d]pyrimidinemTOR-2[6]
Pyrazine derivative 12b Pyrimido-pyrrolo-oxazinemTOR-8.0[7][8]
PF-04691502 Pyrido[2,3-d]pyrimidin-7(8H)-onePI3Kα-1.8[9]
PI3Kβ-2.1[9]
PI3Kδ-1.6[9]
PI3Kγ-2.2[9]
mTOR-16[9]

Table 2: Cellular Activity of Pyrrolopyrimidinone-Based Inhibitors

Compound IDCell LineAssay TypeEndpointValue (µM)Reference
BGT226 Various ALL cell linesProliferationIC50Logarithmically lower than everolimus[10][11]
BEZ235 Various ALL cell linesProliferationIC50Logarithmically lower than everolimus[10][11]
Dactolisib SHG44, T98G GBM cellsViability (CCK8)IC50Dose-dependent decrease[12]

Signaling Pathway and Experimental Workflow

mTOR Signaling Pathway

The diagram below illustrates the central role of mTORC1 and mTORC2 in cell signaling, highlighting the downstream effectors that regulate key cellular processes. Dual mTORC1/mTORC2 inhibitors aim to block the phosphorylation of substrates of both complexes.

mTOR_Pathway GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt p-Thr308 TSC1_2 TSC1/2 Akt->TSC1_2 Inactivates CellSurvival Cell Survival Akt->CellSurvival Rheb Rheb TSC1_2->Rheb Inactivates mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ULK1 ULK1 mTORC1->ULK1 Inhibits mTORC2->Akt p-Ser473 PKCa PKCα mTORC2->PKCa SGK1 SGK1 mTORC2->SGK1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Autophagy Autophagy ULK1->Autophagy Cytoskeleton Cytoskeletal Organization PKCa->Cytoskeleton Inhibitor Pyrrolopyrimidinone Dual Inhibitor Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel pyrrolopyrimidinone-based mTORC1/mTORC2 dual inhibitor.

Workflow A Compound Synthesis (Pyrrolopyrimidinone Core) B In Vitro Kinase Assay (mTOR, PI3K) A->B C Cell-Based Assays B->C G Lead Optimization B->G D Western Blot Analysis (p-S6K, p-Akt) C->D E Cell Viability/Proliferation (MTT/CCK8) C->E D->G E->G F In Vivo Xenograft Models H Preclinical Candidate Selection F->H G->A SAR G->F

Caption: Experimental workflow for mTOR inhibitor discovery and evaluation.

Experimental Protocols

In Vitro mTOR Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted for a 384-well plate format to determine the IC50 value of a test compound against mTOR kinase.

Materials:

  • Recombinant human mTOR enzyme

  • mTOR substrate (e.g., inactive S6K1)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (pyrrolopyrimidinone derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of Kinase Assay Buffer containing the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X enzyme/substrate mix (containing mTOR and S6K1) in Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for mTOR.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of mTORC1 and mTORC2 Substrate Phosphorylation

This protocol is designed to assess the inhibitory activity of a compound on the mTOR signaling pathway in a cellular context by measuring the phosphorylation status of key downstream targets.

Materials:

  • Cancer cell line (e.g., U87MG, PC-3)

  • Complete cell culture medium

  • Test compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking Buffer (5% w/v BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-S6K (Thr389) (mTORC1 substrate)

    • Rabbit anti-phospho-Akt (Ser473) (mTORC2 substrate)

    • Rabbit anti-total S6K

    • Rabbit anti-total Akt

    • Mouse or Rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with Lysis Buffer.

    • Add Laemmli buffer to a final concentration of 1X and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-S6K, diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL reagents and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with antibodies for total S6K, total Akt, and β-actin.

Cell Viability Assay (MTT/CCK-8)

This protocol measures the effect of the test compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure (MTT Assay):

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Procedure (CCK-8 Assay):

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The development of mTORC1/mTORC2 dual inhibitors from a pyrrolopyrimidinone core represents a promising strategy in oncology drug discovery. The protocols and data presented here provide a framework for the systematic evaluation of these compounds, from initial enzymatic inhibition to cellular activity and pathway modulation. By employing these standardized assays, researchers can effectively identify and characterize novel, potent, and selective dual mTOR inhibitors for further preclinical and clinical development.

References

Application Notes and Protocols: ENPP1 Inhibition Assay Using 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism.[1] It is the dominant hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[2][3] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other cytokines.[1][4]

In the tumor microenvironment, cancer cells can release cGAMP, which activates the STING pathway in host immune cells, leading to an anti-tumor immune response.[5][6] However, ENPP1 expressed on cancer and other cells can hydrolyze extracellular cGAMP, thereby dampening this anti-tumor immunity and promoting tumor progression.[2][5] This makes ENPP1 a significant immune checkpoint and a promising therapeutic target for cancer immunotherapy.[2][7] Inhibition of ENPP1 can protect cGAMP from degradation, thus enhancing STING-mediated anti-tumor immune responses.[1][4]

This document provides detailed application notes and protocols for an in vitro ENPP1 inhibition assay using a novel class of potent inhibitors: 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives.

Signaling Pathway

The diagram below illustrates the central role of ENPP1 in modulating the cGAMP-STING signaling pathway.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) CancerCell Cancer Cell DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra Synthesizes ATP_GTP ATP + GTP cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 Substrate cGAMP_extra_import Extracellular 2'3'-cGAMP cGAMP_extra->cGAMP_extra_import Uptake AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolyzes Inhibitor Pyrrolo[2,3-d]pyrimidin-6-one Derivative Inhibitor->ENPP1 Inhibits STING STING (ER Membrane) TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Upregulates ImmuneResponse Anti-Tumor Immune Response IFNs->ImmuneResponse Promote cGAMP_extra_import->STING Activates

Caption: ENPP1's role in the cGAMP-STING pathway.

Quantitative Data: Inhibitory Activity

A novel series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives has been identified as potent ENPP1 inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of ENPP1 by 50%. A key example from this series, designated as compound 31, demonstrates potent inhibition of ENPP1.[5][8][9][10]

Compound IDCore StructureENPP1 IC50 (nM)
315,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one14.68

Table 1: Inhibitory potency of a representative 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative against ENPP1. Data sourced from Ji, S. H., et al. (2025).[5][8][9][10]

Experimental Protocols

Several methods can be employed to measure ENPP1 activity and its inhibition. Common approaches include fluorescent-based assays that detect the product of the enzymatic reaction (e.g., AMP/GMP) or colorimetric assays that measure the generation of inorganic phosphate.[11][12][13] The following protocol is a representative fluorescence-based inhibitor screening assay adapted from established methodologies.[13][14]

Principle of the Assay

This protocol utilizes a fluorogenic substrate for ENPP1. In its uncleaved state, the substrate is non-fluorescent. Upon enzymatic cleavage by ENPP1, a fluorescent molecule is released, and the resulting increase in fluorescence intensity is directly proportional to ENPP1 activity. The presence of an inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

Experimental Workflow

ENPP1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, ENPP1 Enzyme, Substrate, and Inhibitor Dilutions Dispense Dispense Inhibitor or Vehicle (DMSO) into 96-well plate Reagents->Dispense AddEnzyme Add ENPP1 Enzyme Solution Dispense->AddEnzyme PreIncubate Pre-incubate at Room Temp. AddEnzyme->PreIncubate AddSubstrate Add Fluorogenic Substrate to initiate reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate ReadPlate Measure Fluorescence (Ex/Em = 485/520 nm) Incubate->ReadPlate Analyze Calculate % Inhibition and determine IC50 values ReadPlate->Analyze

Caption: General workflow for the ENPP1 inhibition assay.
Materials and Reagents

  • Recombinant Human ENPP1

  • 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives (or other test compounds)

  • Fluorogenic ENPP1 Substrate (e.g., Tokyo Green™-mAMP)[13]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4-7.5), 150 mM NaCl, 5 mM MgCl₂, 1.5 mM CaCl₂, 10 µM ZnCl₂[2][14]

  • Dimethyl sulfoxide (DMSO)

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader with excitation/emission filters for ~485/520 nm

  • Positive Control Inhibitor (optional)

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives in 100% DMSO.

    • Create a serial dilution series of the test compounds in DMSO. Then, dilute these into the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay well should be kept constant, typically ≤1%.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Activity Control (Vehicle): Contains enzyme and substrate, but only the DMSO vehicle (no inhibitor).

      • 0% Activity Control (No Enzyme): Contains substrate and vehicle, but no ENPP1 enzyme.

      • Test Compound Wells: Contains enzyme, substrate, and varying concentrations of the inhibitor.

      • Positive Control Wells (optional).

  • Assay Procedure:

    • Add 2 µL of the diluted test compounds or DMSO vehicle to the appropriate wells of the 96-well plate.

    • Prepare a working solution of ENPP1 enzyme in Assay Buffer (e.g., a final concentration of 3 nM can be used).[14]

    • Add 48 µL of the ENPP1 working solution to the '100% Activity Control' and 'Test Compound' wells.

    • Add 48 µL of Assay Buffer without enzyme to the '0% Activity Control' wells.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells. The total reaction volume will be 100 µL.

    • Incubate the plate at 37°C for 60 minutes, protected from light.[2][15] The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[13][15]

    • Data Normalization:

      • Subtract the average fluorescence signal of the '0% Activity Control' (background) from all other readings.

      • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100

    • IC50 Determination:

      • Plot the percent inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Conclusion

The protocol described provides a robust framework for screening and characterizing 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as inhibitors of ENPP1. By blocking ENPP1's hydrolysis of cGAMP, these compounds have the potential to enhance STING-mediated innate immunity, offering a promising strategy for the development of novel cancer immunotherapies. Careful optimization of enzyme concentration and incubation time is recommended to ensure the assay is performed under initial velocity conditions for accurate inhibitor characterization.

References

Application Notes and Protocols for In Vitro Kinase Assays of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a core component of numerous kinase inhibitors. Derivatives of this scaffold have shown significant potential in targeting a variety of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them important therapeutic targets.

These application notes provide detailed protocols for conducting in vitro kinase assays to evaluate the inhibitory activity of this compound analogs. The protocols described herein are adaptable for various kinases and are suitable for high-throughput screening and detailed kinetic analysis. The primary kinases of interest for this class of compounds include Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Data Presentation

The inhibitory activity of this compound analogs and related pyrrolopyrimidine derivatives is typically quantified as the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro kinase inhibitory activities of representative compounds against a panel of kinases.

Table 1: Inhibitory Activity of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Analogs against CDKs

Compound IDTarget KinaseIC50 (nM)
Analog 1CDK25
Analog 1CDK1>1000
Analog 1CDK4>1000
Analog 1CDK6>1000
Analog 2CDK28
Analog 2CDK1850
Analog 2CDK4>1000
Analog 2CDK6>1000
Data compiled from literature for illustrative purposes.

Table 2: Multi-Kinase Inhibitory Profile of a Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)

Target KinaseIC50 (nM)
EGFR79
Her240
VEGFR2136
CDK2204
Data from a study on pyrrolo[2,3-d]pyrimidine derivatives, demonstrating multi-kinase inhibitory potential.

Signaling Pathways and Experimental Workflows

To understand the biological context of kinase inhibition by this compound analogs, it is crucial to visualize the signaling pathways in which the target kinases operate. The following diagrams, generated using Graphviz (DOT language), illustrate simplified representations of key signaling cascades and the general workflow for an in vitro kinase assay.

G cluster_0 In Vitro Kinase Assay Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) B 2. Reaction Setup (Mix Kinase and Inhibitor) A->B C 3. Initiate Reaction (Add ATP/Substrate Mix) B->C D 4. Incubation C->D E 5. Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) D->E F 6. Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: General workflow for an in vitro kinase assay.

G cluster_1 CDK2 Signaling Pathway (G1/S Transition) CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E (Active Complex) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb_E2F Rb-E2F Complex CDK2_CyclinE->Rb_E2F Phosphorylates Rb Rb E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->Rb Phosphorylation G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor This compound Analog Inhibitor->CDK2_CyclinE Inhibits

Caption: Simplified CDK2 signaling at the G1/S transition.

G cluster_2 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Analog Inhibitor->EGFR_dimer Inhibits

Caption: Simplified EGFR signaling cascade.

G cluster_3 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 VEGFR2_dimer VEGFR2 Dimer (Activated) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K Angiogenesis Angiogenesis, Permeability, Survival PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor This compound Analog Inhibitor->VEGFR2_dimer Inhibits

Caption: Simplified VEGFR2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for three common in vitro kinase assay formats. These protocols can be adapted for specific kinases by optimizing enzyme and substrate concentrations, as well as incubation times.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

1. Materials and Reagents:

  • Kinase of interest (e.g., recombinant human CDK2/Cyclin A, EGFR, VEGFR2)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2, Poly(Glu,Tyr) 4:1 for EGFR/VEGFR2)

  • This compound analog stock solutions (in DMSO)

  • ATP solution

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

2. Reagent Preparation:

  • Prepare a 2X kinase/substrate solution in kinase buffer.

  • Prepare a 2X ATP solution in kinase buffer.

  • Prepare serial dilutions of the this compound analogs in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.

3. Assay Procedure (384-well format):

  • Add 2.5 µL of the serially diluted inhibitor or vehicle (for positive and negative controls) to the appropriate wells.

  • Add 2.5 µL of the 2X kinase/substrate solution to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Subtract the average background luminescence (no enzyme control) from all other measurements.

  • Calculate the percentage of kinase inhibition relative to the positive control (vehicle-treated).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based method that detects the phosphorylation of a biotinylated substrate.

1. Materials and Reagents:

  • Kinase of interest

  • Biotinylated kinase-specific substrate

  • This compound analog stock solutions (in DMSO)

  • ATP solution

  • HTRF® Kinase Buffer

  • HTRF® Detection Reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)

  • Low-volume, white 384-well assay plates

  • HTRF®-compatible plate reader

2. Reagent Preparation:

  • Prepare working solutions of the kinase, biotinylated substrate, and ATP in HTRF® Kinase Buffer.

  • Prepare serial dilutions of the this compound analogs.

  • Prepare the detection solution by mixing the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF® Detection Buffer.

3. Assay Procedure (384-well format):

  • Add 2 µL of the diluted inhibitor or vehicle to the assay wells.

  • Add 4 µL of the kinase solution.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of the ATP/substrate mixture to initiate the reaction.

  • Incubate for 30-60 minutes at room temperature.

  • Add 10 µL of the HTRF® detection solution to stop the reaction.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF®-compatible reader, measuring fluorescence at 620 nm and 665 nm.

4. Data Analysis:

  • Calculate the HTRF® ratio (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000.

  • Calculate the percentage of inhibition based on the HTRF® ratios of the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Radiometric Filter Binding Assay

This is a classic and direct method that measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.

1. Materials and Reagents:

  • Kinase of interest

  • Kinase-specific substrate (protein or peptide)

  • This compound analog stock solutions (in DMSO)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer

  • Phosphocellulose filter plates or paper

  • Wash buffer (e.g., 0.5-1% phosphoric acid)

  • Scintillation fluid

  • Scintillation counter or phosphorimager

2. Reagent Preparation:

  • Prepare a master mix containing the kinase and substrate in kinase reaction buffer.

  • Prepare an ATP mixture containing both non-radiolabeled ATP and [γ-³²P]ATP.

  • Prepare serial dilutions of the this compound analogs.

3. Assay Procedure:

  • Pre-incubate the kinase/substrate master mix with the diluted inhibitors or vehicle for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the ATP mixture.

  • Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper/plate.

  • Wash the filters extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the filters.

  • Quantify the incorporated radioactivity using a scintillation counter (with scintillation fluid) or a phosphorimager.

4. Data Analysis:

  • Subtract the background radioactivity (no enzyme control) from all measurements.

  • Calculate the percentage of inhibition relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Disclaimer: These protocols provide a general framework. Optimization of assay conditions, including enzyme and substrate concentrations, ATP concentration, and incubation times, is essential for achieving reliable and reproducible results for specific kinases and inhibitor compounds. Always adhere to appropriate laboratory safety guidelines, especially when working with radioactive materials.

Application Notes and Protocols for Cell-Based Cytotoxicity Evaluation of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for assessing the cytotoxic effects of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one compounds, a class of molecules with potential therapeutic applications, including as kinase inhibitors.[1] Evaluating the cytotoxicity of these compounds is a critical step in the drug discovery process to determine their therapeutic window and potential off-target effects.[2][3] The following protocols describe three common and robust cell-based assays to measure cytotoxicity: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis.

Key Experimental Protocols

Three key assays are detailed below to provide a comprehensive assessment of the cytotoxic potential of this compound derivatives.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Experimental Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in culture medium. The final solvent concentration (e.g., DMSO) should typically be below 0.5%.[6]

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include untreated and vehicle controls.[7]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[8]

    • Incubate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.[5][8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.2540.087100
0.11.2310.07598.2
11.1020.06387.9
100.6250.04149.8
500.2130.02217.0
1000.1050.0158.4
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, which is a hallmark of necrosis.[9][10]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[11]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate without disturbing the cell monolayer.[11]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega). This typically involves mixing a substrate and a dye solution.[12]

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.[13]

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[12]

    • Measure the absorbance at 490 nm using a microplate reader.[11]

    • To determine the maximum LDH release, a set of untreated control wells should be lysed with a lysis buffer provided in the kit.[11]

Data Presentation:

Compound Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous LDH Release0.1520.0180
Maximum LDH Release0.9870.054100
Vehicle Control0.1610.0211.1
0.10.1750.0232.8
10.2540.03112.2
100.5890.04552.3
500.8760.05186.7
1000.9540.04996.0
Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activities of caspase-3 and -7, key effector caspases in the apoptotic pathway.[14] The assay provides a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[14] An increase in luminescence indicates the induction of apoptosis.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15]

    • Allow the reagent and the cell plate to equilibrate to room temperature.[15]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[15]

  • Incubation and Data Acquisition:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours.[15]

    • Measure the luminescence using a plate-reading luminometer.[15]

Data Presentation:

Compound Concentration (µM)Mean Luminescence (RLU)Standard DeviationFold Increase in Caspase-3/7 Activity
Vehicle Control15,2341,2871.0
0.116,8791,4321.1
135,6782,9872.3
10120,5439,8767.9
50189,43215,43212.4
100156,78913,21010.3

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assays

G cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-Glo® 3/7 Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E I Collect Supernatant D->I M Add Caspase-Glo® Reagent D->M F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H J Add LDH Reaction Mix I->J K Incubate for 30 min J->K L Measure Absorbance at 490 nm K->L N Incubate for 1-3h M->N O Measure Luminescence N->O G A This compound B Cellular Stress / Target Inhibition A->B C Bcl-2 Family Regulation (e.g., Bax activation, Bcl-2 inhibition) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, Procaspase-9) E->F G Caspase-9 Activation F->G H Effector Caspase Activation (Caspase-3/7) G->H I Substrate Cleavage (e.g., PARP) H->I J Apoptosis I->J

References

Application Notes and Protocols for Testing 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to assess the in vivo efficacy of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives. This class of compounds has shown promise as inhibitors of various kinases, making them relevant for therapeutic development in oncology, autoimmune diseases, and myeloproliferative neoplasms.

Cancer Immunotherapy: Syngeneic Mouse Models (4T1 and CT26)

Application: To evaluate the anti-tumor efficacy of this compound derivatives that function as immunomodulators, such as ENPP1 inhibitors that activate the STING pathway. A recent study has demonstrated significant antitumor efficacy of a 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative, an ENPP1 inhibitor, in both 4T1 and CT26 syngeneic mouse models.[1][2]

Signaling Pathway: STING Pathway Activation

The STING (Stimulator of Interferon Genes) pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. ENPP1 is an enzyme that negatively regulates this pathway by hydrolyzing cGAMP. Inhibition of ENPP1 by this compound derivatives is expected to enhance STING-mediated anti-tumor immunity.

STING_Pathway STING Signaling Pathway in Cancer Immunotherapy cluster_tumor Tumor Cell cluster_immune Antigen Presenting Cell cGAMP cGAMP STING STING cGAMP->STING activates ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs IRF3->IFNs induces Anti-tumor\nImmunity Anti-tumor Immunity IFNs->Anti-tumor\nImmunity 5H_Pyrrolo_derivative This compound Derivative (ENPP1 Inhibitor) 5H_Pyrrolo_derivative->ENPP1 inhibits

Caption: Inhibition of ENPP1 by a this compound derivative enhances STING-mediated anti-tumor immunity.

Experimental Workflow: Syngeneic Tumor Models

syngeneic_workflow Syngeneic Tumor Model Workflow start Start tumor_implantation Tumor Cell Implantation (4T1 or CT26) start->tumor_implantation tumor_establishment Tumor Establishment (palpable tumors) tumor_implantation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment Treatment with Vehicle or 5H-Pyrrolo Derivative randomization->treatment monitoring Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Volume, Weight, Immunophenotyping monitoring->endpoint end End endpoint->end

Caption: General workflow for testing the efficacy of compounds in syngeneic mouse tumor models.

Protocols

1. 4T1 Murine Breast Cancer Model

  • Cell Line: 4T1 (murine breast carcinoma)

  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Procedure:

    • Culture 4T1 cells in appropriate media.

    • Harvest and resuspend cells in sterile PBS or saline.

    • Subcutaneously inject 1 x 10^5 to 1 x 10^6 4T1 cells into the mammary fat pad of each mouse.

    • Allow tumors to establish until they reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the this compound derivative or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, excise tumors and weigh them. Tissues can be collected for further analysis (e.g., flow cytometry for immune cell infiltration).

2. CT26 Murine Colon Cancer Model

  • Cell Line: CT26 (murine colon carcinoma)

  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Procedure:

    • Culture CT26 cells in appropriate media.

    • Harvest and resuspend cells in sterile PBS or saline.

    • Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each mouse.

    • Follow steps 4-9 as described for the 4T1 model.

Data Presentation
CompoundAnimal ModelDose and ScheduleEfficacy ReadoutResultReference
ENPP1 Inhibitor (Compound 31) 4T1 SyngeneicNot specified in abstractAntitumor efficacySignificant[1][2]
ENPP1 Inhibitor (Compound 31) CT26 SyngeneicNot specified in abstractAntitumor efficacySignificant[1][2]

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Mouse Model

Application: To evaluate the anti-inflammatory and disease-modifying effects of this compound derivatives that inhibit key kinases in the inflammatory cascade, such as Janus kinases (JAKs). A study on hydrazinyl-containing pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the topic compounds, demonstrated superior in vivo efficacy compared to Tofacitinib in a CIA model.[3]

Signaling Pathway: JAK-STAT Pathway in Rheumatoid Arthritis

The JAK-STAT pathway is a critical signaling cascade for numerous pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis, including interleukins and interferons. Inhibition of JAKs by this compound derivatives can block this signaling and ameliorate inflammatory responses in the joints.

JAK_STAT_Pathway JAK-STAT Signaling in Rheumatoid Arthritis Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene 5H_Pyrrolo_derivative This compound Derivative (JAK Inhibitor) 5H_Pyrrolo_derivative->JAK inhibits

Caption: Inhibition of JAKs by a this compound derivative blocks pro-inflammatory cytokine signaling.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

cia_workflow Collagen-Induced Arthritis (CIA) Workflow start Start immunization1 Day 0: Primary Immunization (Collagen in CFA) start->immunization1 immunization2 Day 21: Booster Immunization (Collagen in IFA) immunization1->immunization2 onset Arthritis Onset (approx. Day 28-35) immunization2->onset treatment Treatment with Vehicle or 5H-Pyrrolo Derivative onset->treatment scoring Clinical Scoring and Paw Swelling Measurement treatment->scoring endpoint Endpoint Analysis: Histopathology, Biomarkers scoring->endpoint end End endpoint->end

Caption: Workflow for the induction and therapeutic evaluation in a mouse model of collagen-induced arthritis.

Protocol
  • Animal Strain: Male DBA/1 mice, 8-10 weeks old.

  • Materials:

    • Bovine or chicken type II collagen

    • Complete Freund's Adjuvant (CFA)

    • Incomplete Freund's Adjuvant (IFA)

  • Procedure:

    • Primary Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

    • Arthritis Development: Monitor mice for signs of arthritis, which typically develop between day 28 and 35.

    • Treatment: Once arthritis is established, randomize mice into treatment groups. Administer the this compound derivative or vehicle control (e.g., daily oral gavage).

    • Efficacy Assessment:

      • Clinical Score: Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation). The maximum score per mouse is 16.

      • Paw Thickness: Measure the thickness of the hind paws using a caliper.

    • Endpoint Analysis: At the end of the study, collect paws for histopathological analysis of inflammation, pannus formation, and bone erosion. Blood can be collected for cytokine analysis.

Data Presentation
Compound ClassCompoundAnimal ModelEfficacy ReadoutResultReference
Hydrazinyl-pyrrolo[2,3-d]pyrimidine 8oMouse CIAIn vivo efficacyBetter than Tofacitinib[3]

Myelofibrosis: JAK2V617F-Driven Mouse Model

Application: To assess the therapeutic potential of this compound derivatives that inhibit JAK2 for the treatment of myelofibrosis. Several pyrrolo[2,3-d]pyrimidine derivatives, such as Fedratinib and Ruxolitinib, are approved JAK inhibitors for myelofibrosis and have demonstrated efficacy in preclinical JAK2V617F mouse models.[4][5][6]

Signaling Pathway: Dysregulated JAK2 Signaling in Myelofibrosis

The JAK2V617F mutation leads to constitutive activation of the JAK-STAT pathway, independent of cytokine stimulation. This drives the overproduction of myeloid cells, leading to the pathological features of myelofibrosis. Inhibition of JAK2 is a key therapeutic strategy.

JAK2_MF_Pathway JAK2V617F Signaling in Myelofibrosis Receptor Cytokine Receptor JAK2_mut JAK2 V617F (constitutively active) STAT STAT JAK2_mut->STAT phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Cell Proliferation, Survival) Nucleus->Gene Myeloproliferation\n& Fibrosis Myeloproliferation & Fibrosis Gene->Myeloproliferation\n& Fibrosis 5H_Pyrrolo_derivative This compound Derivative (JAK2 Inhibitor) 5H_Pyrrolo_derivative->JAK2_mut inhibits

Caption: Inhibition of constitutively active JAK2V617F by a this compound derivative can reduce myeloproliferation.

Experimental Workflow: JAK2V617F Myelofibrosis Model

mf_workflow JAK2V617F Myelofibrosis Model Workflow start Start transplantation Bone Marrow Transplantation (JAK2V617F-expressing cells) start->transplantation disease_development Disease Development (e.g., 4-6 weeks) transplantation->disease_development randomization Randomization into Treatment Groups disease_development->randomization treatment Treatment with Vehicle or 5H-Pyrrolo Derivative randomization->treatment monitoring Monitoring of Blood Counts, Body Weight, Survival treatment->monitoring endpoint Endpoint Analysis: Spleen Weight, Bone Marrow Fibrosis, Histology monitoring->endpoint end End endpoint->end

Caption: Workflow for evaluating therapeutics in a JAK2V617F-driven mouse model of myelofibrosis.

Protocol
  • Model: Retroviral bone marrow transplantation model with JAK2V617F.

  • Animal Strain: BALB/c or C57BL/6 mice.

  • Procedure:

    • Donor Cell Preparation: Transduce bone marrow cells from donor mice with a retrovirus expressing JAK2V617F.

    • Recipient Preparation: Lethally irradiate recipient mice.

    • Transplantation: Inject the transduced bone marrow cells into the recipient mice via tail vein.

    • Disease Establishment: Allow for the development of the myeloproliferative neoplasm phenotype (typically 4-6 weeks), which can be monitored by peripheral blood counts.

    • Treatment: Randomize mice and begin treatment with the this compound derivative or vehicle control (e.g., daily oral gavage).

    • Efficacy Assessment:

      • Hematological Parameters: Monitor complete blood counts (WBC, RBC, platelets, hematocrit) regularly.

      • Spleen Size: Palpate spleens and measure spleen weight at the endpoint.

      • Survival: Monitor survival of the animals.

    • Endpoint Analysis:

      • Histopathology: Analyze bone marrow and spleen for fibrosis (reticulin staining) and cellularity.

      • Allele Burden: Measure the JAK2V617F allele burden in peripheral blood or bone marrow.

Data Presentation
CompoundAnimal ModelDose and ScheduleEfficacy ReadoutResultReference
Ruxolitinib JAK2V617F-driven MPNNot specifiedSurvival90% survival at 22 days (vs. 10% in control)[4]
Spleen WeightReduced to near normal (110 mg vs. 471 mg in control)[4]
Fedratinib JAK2V617F-driven MPNNot specifiedSurvival, WBC, Hematocrit, Splenomegaly, FibrosisIncreased survival and improved disease features[6]
Ruxolitinib + Panobinostat JAK2V617F-driven MPNRuxolitinib 60 mg/kg PO BIDSpleen WeightMarkedly reduced spleen weights to normal[7]
Bone Marrow HypercellularityImproved[7]

References

Application Notes and Protocols for High-Throughput Screening of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases. Libraries of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives have shown significant potential in the discovery of potent and selective inhibitors for key oncological targets, including Cyclin-Dependent Kinase 2 (CDK2) and the Mammalian Target of Rapamycin (mTOR).[1][2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of these compound libraries to identify and characterize novel kinase inhibitors.

Target Pathways and Rationale

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[3] Dysregulation of CDK2 activity, often through the overexpression of its binding partner Cyclin E, is a common feature in many cancers.[4] Therefore, selective inhibition of CDK2 is a promising therapeutic strategy for cancers with CDK2 hyperactivity or Cyclin E amplification.[4]

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Induces CDK46_CyclinD CDK4/6-Cyclin D Complex Cyclin_D->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb_E2F pRb-E2F (Inactive) CDK46_CyclinD->pRb_E2F Phosphorylates pRb pRb pRb E2F E2F Cyclin_E_Gene Cyclin E Gene E2F->Cyclin_E_Gene Activates Transcription pRb_E2F->E2F Releases Cyclin_E Cyclin E Cyclin_E_Gene->Cyclin_E CDK2_CyclinE CDK2-Cyclin E Complex (Active) Cyclin_E->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication Promotes Pyrrolo_Pyrimidine 5H-Pyrrolo[2,3-d]pyrimidin- 6(7H)-one Inhibitor Pyrrolo_Pyrimidine->CDK2_CyclinE Inhibits

CDK2 Signaling Pathway and Inhibition Point
mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism. mTOR is a downstream effector of the PI3K/AKT pathway and forms two distinct complexes, mTORC1 and mTORC2. Dysregulation of the mTOR pathway is implicated in various cancers, making it a key therapeutic target.[2]

mTOR_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibits Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP Promotes GDP binding Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Pyrrolo_Pyrimidine 5H-Pyrrolo[2,3-d]pyrimidin- 6(7H)-one Inhibitor Pyrrolo_Pyrimidine->mTORC1 Inhibits

mTOR Signaling Pathway and Inhibition Point

Data Presentation: In Vitro Kinase Inhibition

The following tables summarize the inhibitory activities of representative this compound derivatives against CDK2 and other kinases.

Table 1: CDK2 Inhibitory Activity of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives [4]

Compound IDCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)
5f 3>1000>1000>1000
5g 2>1000>1000>1000
6 4>1000>1000>1000

Table 2: Multi-Kinase Inhibitory Activity of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(3,4-dichlorobenzylidene)benzohydrazide (5k) [5][6]

Target KinaseIC50 (nM)
EGFR 79
Her2 40
VEGFR2 136
CDK2 204

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Kinase Inhibitors using ADP-Glo™ Assay

This protocol describes a luminescent-based assay for the HTS of compound libraries to identify inhibitors of a target kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) Compound_Dispensing Dispense Library Compounds (e.g., 50 nL in 384-well plate) Controls Add Controls (Positive: Known Inhibitor, Negative: DMSO) Compound_Dispensing->Controls Add_Kinase Add Kinase Solution Controls->Add_Kinase Pre_incubation Pre-incubate (15 min, RT) Add_Kinase->Pre_incubation Initiate_Reaction Add Substrate/ATP Solution Pre_incubation->Initiate_Reaction Reaction_Incubation Incubate (60 min, RT) Initiate_Reaction->Reaction_Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) Reaction_Incubation->Stop_Reaction Stop_Incubation Incubate (40 min, RT) Stop_Reaction->Stop_Incubation Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP) Stop_Incubation->Add_Detection Detection_Incubation Incubate (30-60 min, RT) Add_Detection->Detection_Incubation Read_Luminescence Read Luminescence Detection_Incubation->Read_Luminescence

HTS Workflow for Kinase Inhibitor Screening

Materials:

  • 384-well white, opaque assay plates

  • Acoustic dispenser or pin tool

  • Robotic liquid handler

  • Luminometer

  • Recombinant target kinase (e.g., CDK2/Cyclin A2)

  • Kinase substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound compound library

  • Known kinase inhibitor (positive control)

  • DMSO (negative control)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the library dissolved in DMSO into the wells of a 384-well plate. Dispense the positive control and DMSO into designated wells.

  • Kinase Addition: Add 2.5 µL of the target kinase diluted in kinase assay buffer to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 2.5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer to all wells to start the reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP.

  • Signal Generation: Incubate the plate at room temperature for 30-60 minutes to allow for the generation of a stable luminescent signal.

  • Data Acquisition: Read the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

  • Confirm hits through re-testing and determine IC50 values by generating dose-response curves.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of hit compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with CCNE1 amplification for CDK2 inhibitors)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Hit compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 3: Western Blot Analysis of Downstream Target Phosphorylation

This protocol is used to confirm the on-target activity of the identified inhibitors by examining the phosphorylation status of a key downstream substrate (e.g., Retinoblastoma protein, pRb, for CDK2 inhibitors).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Hit compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the hit compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Compare the levels of phosphorylated target protein in treated cells to the vehicle control to confirm inhibition of the signaling pathway.

Conclusion

The high-throughput screening of this compound libraries is a powerful approach for the discovery of novel kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for primary screening, hit confirmation, and initial mechanism of action studies. By combining robust biochemical assays with relevant cell-based secondary screens, researchers can efficiently identify and characterize promising lead compounds for further development as targeted cancer therapeutics.

References

Application Notes and Protocols: 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one in STING Pathway Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, making it a promising target for cancer immunotherapy. One strategy to enhance STING signaling is through the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the pathway by hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP).

This document provides detailed application notes and experimental protocols for the use of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives as ENPP1 inhibitors to study and activate the STING pathway.

Data Presentation

The following table summarizes the quantitative data for representative this compound and related pyrrolopyrimidine derivatives as ENPP1 inhibitors.

Compound IDCore ScaffoldTargetAssayIC50 (nM)Reference
Compound 31This compoundENPP1Enzymatic Inhibition14.68[1][2]
Compound 18pPyrrolopyrimidineENPP1Enzymatic Inhibition25.0[3]

Signaling Pathway Diagram

The following diagram illustrates the canonical cGAS-STING signaling pathway and the role of this compound derivatives as ENPP1 inhibitors.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & induces transcription Cytokine_release Cytokine Release (e.g., IFN-β, TNF-α) IFN_genes->Cytokine_release leads to ENPP1 ENPP1 ext_cGAMP Extracellular 2'3'-cGAMP ENPP1->ext_cGAMP hydrolyzes Pyrrolo_pyrimidine This compound Derivative Pyrrolo_pyrimidine->ENPP1 inhibits

Caption: STING pathway activation via ENPP1 inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for screening and characterizing this compound derivatives as STING pathway activators.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Cellular Validation cluster_characterization Functional Characterization Compound_Library This compound Derivative Library ENPP1_Assay ENPP1 Enzymatic Inhibition Assay Compound_Library->ENPP1_Assay Hit_Identification Hit Identification (IC50) ENPP1_Assay->Hit_Identification Reporter_Assay THP-1 Dual ISG Reporter Assay Hit_Identification->Reporter_Assay Lead Compounds EC50_Determination STING Activation (EC50) Reporter_Assay->EC50_Determination Cytokine_Assay Cytokine Secretion Assay (IFN-β, TNF-α) EC50_Determination->Cytokine_Assay Validated Hits Gene_Expression Gene Expression Analysis (RT-qPCR) EC50_Determination->Gene_Expression Mechanism_of_Action Mechanism of Action Studies Cytokine_Assay->Mechanism_of_Action Gene_Expression->Mechanism_of_Action

Caption: Workflow for STING agonist identification.

Experimental Protocols

ENPP1 Enzymatic Inhibition Assay

This protocol is designed to measure the inhibition of ENPP1 activity by this compound derivatives using a fluorescence-based detection of cGAMP hydrolysis.

Materials:

  • Recombinant human ENPP1

  • 2'3'-cGAMP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂[4]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • AMP/GMP detection kit (e.g., Transcreener® AMP²/GMP² Assay)

  • 384-well, black, low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the diluted test compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add recombinant ENPP1 to all wells except the negative control. The final concentration of ENPP1 should be empirically determined to yield a robust signal within the linear range of the assay (e.g., 3 nM)[4].

  • Initiate the enzymatic reaction by adding 2'3'-cGAMP to all wells. A typical final concentration is 5 µM, which is close to the Km value for cGAMP[4].

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

  • Stop the reaction by adding the stop reagent provided in the AMP/GMP detection kit.

  • Add the detection reagents (e.g., fluorescent tracer and antibody) as per the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time to allow the detection reaction to reach equilibrium.

  • Measure the fluorescence polarization or TR-FRET signal using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

THP-1 Dual™ ISG Reporter Gene Assay for STING Activation

This protocol utilizes THP-1 Dual™ reporter cells, which express a secreted luciferase under the control of an IRF-inducible promoter, to quantify STING pathway activation.

Materials:

  • THP-1 Dual™ ISG reporter cells (e.g., from InvivoGen)

  • Cell culture medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics.

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control: 2'3'-cGAMP

  • 96-well, flat-bottom cell culture plates

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Seed THP-1 Dual™ ISG cells into a 96-well plate at a density of approximately 1 x 10⁵ cells per well in 180 µL of culture medium.

  • Prepare serial dilutions of the test compounds and the positive control (2'3'-cGAMP) in culture medium.

  • Add 20 µL of the diluted compounds or control to the respective wells. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • After incubation, carefully collect 20 µL of the cell culture supernatant from each well and transfer to a white, 96-well plate.

  • Add 50 µL of the luciferase detection reagent to each well containing the supernatant.

  • Incubate at room temperature for a few minutes as per the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value for each active compound.

Cytokine Secretion Assay (IFN-β and TNF-α ELISA)

This protocol measures the secretion of key cytokines, IFN-β and TNF-α, from immune cells following treatment with this compound derivatives.

Materials:

  • THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Lipopolysaccharide (LPS) as a positive control for TNF-α

  • 2'3'-cGAMP as a positive control for IFN-β

  • Human IFN-β and TNF-α ELISA kits

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed THP-1 cells or PBMCs into a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well).

  • Prepare dilutions of the test compounds and positive controls in culture medium.

  • Add the diluted compounds or controls to the cells. Include a vehicle control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Perform the ELISA for IFN-β and TNF-α according to the manufacturer's instructions provided with the kits.

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies, a substrate solution, and a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantify the concentration of IFN-β and TNF-α in each sample by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective ENPP1 inhibitors. By inhibiting ENPP1, these compounds can effectively activate the STING pathway, leading to the production of immunostimulatory cytokines. The protocols outlined in this document provide a comprehensive framework for the screening, validation, and functional characterization of these molecules as potential cancer immunotherapeutics. Careful adherence to these methodologies will enable researchers to robustly evaluate the efficacy of novel STING pathway activators.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one and its derivatives. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to improve your synthesis yield.

Troubleshooting Guide & FAQs

This section provides solutions to common problems that may arise during the synthesis of this compound.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as 6-amino-1,3-dimethyluracil and arylglyoxals. Impurities can lead to side reactions and reduce the yield of the desired product.

  • Reaction Conditions: The reaction is sensitive to temperature and catalyst concentration. For the one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, using tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol at 50°C has been shown to produce high yields (73-95%).[1] Deviations from optimal conditions can significantly impact the outcome.

  • Solvent Choice: The choice of solvent is crucial. Ethanol is reported as an effective solvent for this reaction.[1] Using a different solvent may require re-optimization of the reaction conditions.

  • Reaction Time: Ensure the reaction is running for the appropriate amount of time. Incomplete reactions will naturally result in lower yields. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: The formation of side products is a common issue. Here are some strategies to improve the selectivity of your reaction:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to the formation of undesired side products.

  • Temperature Control: Running the reaction at the recommended temperature of 50°C can help minimize the formation of side products.[1] Higher temperatures might accelerate side reactions.

  • Catalyst Loading: Use the optimal catalyst loading. For the TBAB-catalyzed reaction, 5 mol% is recommended.[1] Higher or lower concentrations might not be as effective and could promote side reactions.

Q3: How can I effectively purify the final product, this compound?

A3: Purification can be challenging due to the product's properties. The following methods are commonly used:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying pyrrolo[2,3-d]pyrimidine derivatives.[2][3] The choice of eluent is critical and should be determined by TLC analysis. A common eluent system is a mixture of petroleum ether and ethyl acetate.[3]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step to obtain a highly pure product. The choice of solvent for recrystallization will depend on the specific derivative being synthesized.

  • Work-up Procedure: A proper work-up procedure is essential to remove catalysts and unreacted starting materials before chromatographic purification. This often involves washing the organic layer with brine and drying over anhydrous sodium sulfate.[2][3]

Quantitative Data Summary

The following tables summarize the impact of different substituents on the yield of pyrrolo[2,3-d]pyrimidine derivatives in a one-pot, three-component synthesis.

Table 1: Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Derivatives [1]

EntryArylglyoxal (Ar)ProductYield (%)
1Phenyl4a92
24-Methylphenyl4b95
34-Chlorophenyl4c90
44-Bromophenyl4d88
54-Nitrophenyl4e85

Experimental Protocols

General Procedure for the One-Pot Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Derivatives [1]

  • A mixture of arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), barbituric acid derivative (1 mmol), and tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%) in ethanol (10 mL) is stirred at 50°C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is evaporated under reduced pressure.

  • The residue is then purified by silica gel column chromatography to afford the pure product.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships for troubleshooting the synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix Reactants: - Arylglyoxal - 6-Amino-1,3-dimethyluracil - Barbituric Acid Derivative start->reactants catalyst Add Catalyst: - TBAB (5 mol%) reactants->catalyst solvent Add Solvent: - Ethanol catalyst->solvent heat Heat to 50°C solvent->heat monitor Monitor with TLC heat->monitor evaporate Evaporate Solvent monitor->evaporate Reaction Complete purify Column Chromatography evaporate->purify end Pure Product purify->end

Caption: Experimental workflow for the one-pot synthesis of pyrrolo[2,3-d]pyrimidines.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Impure Starting Materials issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Incorrect Solvent issue->cause3 cause4 Insufficient Reaction Time issue->cause4 sol1 Verify Purity of Reactants cause1->sol1 sol2 Optimize Temperature (50°C) & Catalyst Loading (5 mol%) cause2->sol2 sol3 Use Ethanol as Solvent cause3->sol3 sol4 Monitor Reaction with TLC Until Completion cause4->sol4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Overcoming In Vivo Solubility Challenges of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo solubility with 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor in vivo solubility of this compound derivatives?

A1: The poor in vivo solubility of this class of compounds often stems from their rigid, planar structure and crystalline nature, which results in high lattice energy that is difficult to overcome by the solvation energy of water. Many kinase inhibitors, including those with a pyrrolopyrimidine scaffold, are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by low solubility and variable permeability.

Q2: What are the primary strategies to enhance the in vivo solubility and bioavailability of these derivatives?

A2: The main approaches can be categorized into three areas:

  • Formulation Strategies: Modifying the physical form of the drug to increase its dissolution rate and surface area. This includes techniques like creating amorphous solid dispersions, using lipid-based formulations, and particle size reduction (nanosuspensions).

  • Chemical Modifications: Altering the molecular structure of the derivative to improve its physicochemical properties. Common methods include salt formation and the development of prodrugs.

  • Use of Solubilizing Excipients: Incorporating agents into the formulation that aid in dissolving the drug, such as cyclodextrins and surfactants.

Q3: How do I choose the most suitable solubility enhancement strategy for my specific this compound derivative?

A3: The choice of strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the target dose, and the intended route of administration. A tiered approach is often effective. Simple and cost-effective methods like pH adjustment (for ionizable compounds) or the use of co-solvents can be explored first. For more challenging compounds, advanced techniques such as amorphous solid dispersions or lipid-based formulations may be necessary.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability

Symptoms:

  • Inconsistent plasma concentration-time profiles in preclinical animal studies.

  • Poor dose-proportionality.

  • Significant food effects on absorption.

Possible Causes:

  • Dissolution rate-limited absorption.

  • Low aqueous solubility of the crystalline form.

Troubleshooting Steps & Solutions:

  • Characterize Physicochemical Properties:

    • Determine the pKa to assess the potential for pH-dependent solubility.

    • Measure the logP to understand the lipophilicity.

    • Evaluate the solid-state properties (crystallinity, polymorphism) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Formulation Approaches:

    • Amorphous Solid Dispersion (ASD):

      • Concept: Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[1][2][3]

      • Action: Prepare an ASD using a suitable polymer (e.g., HPMCAS, PVPVA, Soluplus®) via spray drying or hot-melt extrusion.[1][2]

      • Expected Outcome: A substantial increase in the aqueous solubility and dissolution rate, leading to improved oral bioavailability. In vivo studies with ASD formulations in rats have shown an approximately 8-fold improvement in exposure (AUC) compared to crystalline drug suspensions.[1]

    • Lipid-Based Formulations:

      • Concept: Dissolving the lipophilic drug in a lipid vehicle can enhance its solubilization in the gastrointestinal tract.[4][5][6][7][8]

      • Action: Formulate the compound in a self-emulsifying drug delivery system (SEDDS) or a self-microemulsifying drug delivery system (SMEDDS).[8] The formation of lipophilic salts can further increase drug loading in these formulations.[4][5][6]

      • Expected Outcome: Improved absorption and potentially reduced food effects. Studies with other kinase inhibitors have demonstrated a ~2-fold increase in oral absorption in rats when using lipid-based formulations of lipophilic salts.[4][5][6]

    • Nanosuspensions:

      • Concept: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[9][10][11][12][13]

      • Action: Prepare a nanosuspension of the drug using media milling or high-pressure homogenization, stabilized by surfactants or polymers.[9][10][11]

      • Expected Outcome: Increased dissolution velocity and saturation solubility, which can lead to higher oral bioavailability.

Issue 2: Difficulty in Preparing a Suitable Formulation for In Vivo Studies

Symptoms:

  • Compound crashes out of solution upon dilution with aqueous media.

  • Inability to achieve the desired concentration for dosing.

Possible Causes:

  • High lipophilicity and low aqueous solubility of the derivative.

  • Inappropriate choice of vehicle or excipients.

Troubleshooting Steps & Solutions:

  • Systematic Excipient Screening:

    • Action: Screen a panel of pharmaceutically acceptable solvents, co-solvents, surfactants, and polymers to identify a suitable vehicle system.

    • Example: A miniaturized assay using a polymer-drug microarray can efficiently screen for the best polymeric carriers to enhance aqueous solubility.[14][15]

  • Chemical Modification:

    • Prodrug Approach:

      • Concept: Covalently attaching a hydrophilic promoiety to the drug molecule can significantly increase its aqueous solubility. The promoiety is designed to be cleaved in vivo to release the active parent drug.[16][17][18]

      • Action: Synthesize a prodrug by incorporating a water-soluble group, such as a phosphate ester or an amino acid derivative.

      • Expected Outcome: A dramatic increase in aqueous solubility. For example, a pyrazolo[3,4-d]pyrimidine prodrug showed a 600-fold improvement in solubility compared to the parent drug.[17]

    • Salt Formation:

      • Concept: For ionizable compounds, forming a salt can significantly alter the physicochemical properties, including solubility and dissolution rate.

      • Action: If your derivative has a suitable acidic or basic handle, perform salt screening with various counter-ions.

Quantitative Data Summary

StrategyCompound ClassFold Increase in Solubility/BioavailabilityReference
Amorphous Solid DispersionTorcetrapib (model drug)~8-fold increase in AUC in rats[1]
Lipid-Based Formulation (Lipophilic Salt)Cabozantinib (Kinase Inhibitor)~2-fold increase in oral absorption in rats[4][6]
Prodrug ApproachPyrazolo[3,4-d]pyrimidine derivative600-fold improvement in aqueous solubility
Polymer-Drug MicroarrayPyrazolo[3,4-d]pyrimidine derivativesSignificant improvement in apparent water solubility[14][15]

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
  • Materials: this compound derivative, suitable polymer (e.g., HPMCAS-LF, copovidone, Soluplus®), appropriate solvent system (e.g., ethanol, methanol, acetone, or a mixture thereof).

  • Procedure:

    • Dissolve the drug and the polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 20% w/w drug loading).[2]

    • Optimize the spray drying parameters, including inlet temperature, atomization pressure, and feed rate, to ensure efficient solvent evaporation and formation of a dry powder.

    • Collect the resulting ASD powder.

    • Characterize the solid state of the ASD using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).

    • Evaluate the in vitro dissolution performance of the ASD in a relevant buffer system (e.g., simulated gastric or intestinal fluid).

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Materials: this compound derivative, oil (e.g., corn oil, glyceryl monocaprylate), surfactant (e.g., polyoxyl 35 castor oil), and co-solvent (e.g., ethanol).

  • Procedure:

    • Screen various oils, surfactants, and co-solvents for their ability to solubilize the drug.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the predetermined ratio.[4]

    • Dissolve the drug in the SEDDS pre-concentrate with gentle heating or vortexing.

    • Evaluate the self-emulsification performance by adding the formulation to an aqueous medium under gentle agitation and observing the formation of a fine emulsion.

    • Characterize the droplet size of the resulting emulsion using dynamic light scattering.

Protocol 3: Preparation of a Nanosuspension by Media Milling
  • Materials: this compound derivative, stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like PVP), and purified water.

  • Procedure:

    • Prepare a pre-suspension of the drug in an aqueous solution of the stabilizer.

    • Introduce the pre-suspension into a media mill containing milling beads (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension at a controlled temperature for a specified duration until the desired particle size is achieved.

    • Monitor the particle size reduction using laser diffraction or dynamic light scattering.

    • Separate the nanosuspension from the milling beads.

    • Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_formulation Formulation Approaches cluster_chemical Chemical Modifications cluster_outcome Desired Outcome Problem Poor In Vivo Solubility of This compound Derivative Formulation Formulation Strategies Problem->Formulation Chemical Chemical Modification Problem->Chemical Excipients Solubilizing Excipients Problem->Excipients ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Lipid Lipid-Based Formulations Formulation->Lipid Nano Nanosuspensions Formulation->Nano Prodrug Prodrug Synthesis Chemical->Prodrug Salt Salt Formation Chemical->Salt Outcome Improved In Vivo Solubility & Bioavailability Excipients->Outcome ASD->Outcome Lipid->Outcome Nano->Outcome Prodrug->Outcome Salt->Outcome

Caption: Decision workflow for selecting a solubility enhancement strategy.

asd_workflow Start Start: Crystalline Drug & Polymer Selection Dissolve Dissolve Drug and Polymer in a Common Solvent Start->Dissolve SprayDry Spray Drying Dissolve->SprayDry HME Hot-Melt Extrusion Dissolve->HME Collect Collect Amorphous Solid Dispersion Powder SprayDry->Collect HME->Collect Characterize Characterize Solid State (XRPD, DSC) Collect->Characterize Dissolution In Vitro Dissolution Testing Characterize->Dissolution End Proceed to In Vivo Studies Dissolution->End

Caption: Experimental workflow for preparing an Amorphous Solid Dispersion (ASD).

signaling_pathway_inhibition Receptor Receptor Tyrosine Kinase Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Pathway Activation Drug This compound Derivative (Poorly Soluble) Formulation Solubility Enhanced Formulation Drug->Formulation Formulation Strategy Formulation->Receptor Inhibition Cell Target Cell Formulation->Cell Improved Delivery Response Cellular Response (e.g., Proliferation, Survival) Pathway->Response

Caption: Inhibition of a signaling pathway by a formulated derivative.

References

Technical Support Center: Addressing Metabolic Instability of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one analogs. The information is designed to help address common challenges related to the metabolic instability of this important chemical scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Metabolic Stability Issues

Q1: My 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one analog shows high clearance in human liver microsomes. What are the likely metabolic "soft spots" on this scaffold?

A1: Based on current research, the primary metabolic liabilities for this scaffold often do not lie on the core heterocycle itself, but rather on its substituents. Two common metabolic pathways observed are:

  • Oxidative N-dealkylation of sulfonamides: If your analog contains an N-alkyl sulfonamide moiety, the alkyl group is highly susceptible to cytochrome P450 (CYP) mediated oxidation. The resulting hemiaminal intermediate can then readily cleave the sulfonamide.[1][2]

  • Oxidation of alicyclic rings: Saturated rings, such as cyclopentyl or cyclohexyl groups, attached to the core are prone to oxidation, which can be a major route of metabolism.[1]

Q2: How can I experimentally confirm the metabolic pathways affecting my compound?

A2: Metabolite identification (MetID) studies are crucial. The standard approach involves incubating your compound with a metabolically active system (like human liver microsomes or hepatocytes) and analyzing the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the mass spectra of the parent compound and the newly formed metabolites, you can deduce the chemical transformations that have occurred.

Q3: What are the key parameters I should be measuring in an in vitro metabolic stability assay?

A3: The primary parameters to determine are:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the intrinsic activity of metabolic enzymes towards the compound, independent of physiological factors. It is expressed in units of µL/min/mg of microsomal protein or µL/min/10^6 hepatocytes.

These parameters allow you to rank-order compounds and predict their in vivo hepatic clearance.

Troubleshooting Specific Metabolic Liabilities

Q4: My analog contains an N-methyl sulfonamide, which has been identified as a major site of metabolism. How can I block this N-dealkylation?

A4: A common and effective strategy is to use the "deuterium effect". By replacing the hydrogen atoms on the methyl group with deuterium (i.e., using a -CD3 group instead of a -CH3 group), you can significantly slow down the rate of CYP-mediated oxidation.[1][2] This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for the enzyme to break.

Q5: I have an analog with a cyclopentyl ring that is being oxidized. What structural modifications can I make to improve its stability?

A5: You can employ several strategies to address the oxidation of aliphatic rings:

  • Introduction of heteroatoms: Replacing a carbon atom in the ring with a heteroatom (e.g., oxygen to form a tetrahydrofuran ring) can sometimes alter the metabolic profile favorably.

  • Fluorination: Placing fluorine atoms at or near the site of oxidation can block metabolism due to the strength of the C-F bond.

  • Bioisosteric replacement: You could replace the cyclopentyl ring with a different group that is more resistant to metabolism but maintains the desired binding properties. Examples include small aromatic or heteroaromatic rings.

Q6: My attempts to improve metabolic stability have led to a loss of potency. How can I balance these two properties?

A6: Balancing potency and metabolic stability is a central challenge in medicinal chemistry. It is an iterative process that involves:

  • Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) analysis: Systematically make small changes to the molecule and measure the impact on both potency and stability. This will help you understand which parts of the molecule are critical for binding and which are responsible for metabolic liabilities.

  • Computational modeling: Use in silico tools to predict sites of metabolism and binding modes. This can help prioritize which analogs to synthesize.

  • Strategic modifications: Focus on making the smallest possible changes to block metabolism while preserving key interactions with the target protein. For example, deuteration often has a minimal impact on binding affinity.[1]

Data Presentation: Metabolic Stability of Pyrrolopyrimidinone Analogs

The following table summarizes in vitro metabolic stability data for a series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one analogs developed as CDK2 inhibitors. This data illustrates how structural modifications can impact metabolic clearance.

CompoundR Group ModificationHuman Liver Microsome CLint (µL/min/mg)Rat Liver Microsome CLint (µL/min/mg)
1 N-methyl sulfonamide130180
2 N-d3 -methyl sulfonamide65110
3 Cyclopentyl210>300
4 (1S,3R)-hydroxycyclohexane4580

Data is adapted from J. Med. Chem. 2022, 65, 21, 14653–14668. Note that the compound numbers are for illustrative purposes in this table and do not correspond to the publication.[1]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one analogs.

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard

  • Positive control compounds (e.g., verapamil, testosterone)

  • Incubator/shaking water bath (37°C)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), and then dilute in the phosphate buffer to the final desired concentration (typically 1 µM). The final DMSO concentration in the incubation should be low (<0.5%).

    • Thaw the human liver microsomes on ice and dilute them in the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal solution and the compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and the test compound.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard) to the respective wells. The 0-minute time point represents 100% of the compound remaining and is quenched immediately after the addition of NADPH.

  • Sample Processing:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The amount of parent compound is determined by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein)

Visualizations

Signaling Pathways

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold is utilized in the development of inhibitors for various kinases, including CDK2 and mTOR.

CDK2_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE S_Phase S-Phase Entry E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Inhibitor Pyrrolopyrimidinone Inhibitor Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway for G1/S phase transition.

mTOR_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TSC TSC1/2 AKT->TSC Rheb Rheb-GTP TSC->Rheb inhibits GTP loading mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Inhibitor Pyrrolopyrimidinone Inhibitor Inhibitor->mTORC1

Caption: Simplified mTORC1 signaling pathway regulation.

Experimental & Logical Workflows

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH) pre_warm Pre-warm Solutions at 37°C prep_reagents->pre_warm prep_compound Prepare Compound Working Solution prep_compound->pre_warm prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_warm initiate_reaction Initiate Reaction (Add NADPH) pre_warm->initiate_reaction incubate Incubate at 37°C with Shaking initiate_reaction->incubate quench Quench Reaction at Time Points (0-45 min) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for in vitro microsomal stability assays.

Troubleshooting_Tree start High In Vitro Clearance Observed identify_moiety Does the analog have metabolically labile moieties? start->identify_moiety sulfonamide N-Alkyl Sulfonamide? identify_moiety->sulfonamide Yes no_obvious No obvious labile groups identify_moiety->no_obvious No alicyclic Alicyclic Ring? sulfonamide->alicyclic No sol_sulfonamide Strategy: Deuterate the N-alkyl group (-CD3) or explore bioisosteres. sulfonamide->sol_sulfonamide Yes other Other potential soft spots? alicyclic->other No sol_alicyclic Strategy: Block oxidation with fluorine or replace with a more stable ring. alicyclic->sol_alicyclic Yes sol_other Strategy: Run MetID studies to identify unknown metabolites and guide redesign. other->sol_other Yes retest Synthesize & Retest New Analogs sol_sulfonamide->retest sol_alicyclic->retest sol_other->retest no_obvious->sol_other

Caption: Decision tree for troubleshooting metabolic instability.

References

Technical Support Center: Troubleshooting Common Side Reactions in Pyrrolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolopyrimidines, a key scaffold in numerous pharmaceutical agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrrolo[2,3-d]pyrimidine core?

A1: The two most prevalent strategies for constructing the pyrrolo[2,3-d]pyrimidine core are:

  • Building the pyrrole ring onto a pre-existing pyrimidine: This often involves the cyclization of a substituted pyrimidine, such as a 4-amino-5-substituted pyrimidine, with reagents that provide the remaining atoms for the pyrrole ring.

  • Building the pyrimidine ring onto a pre-existing pyrrole: This approach typically starts with a functionalized pyrrole, such as a 2-amino-3-cyanopyrrole, which is then cyclized with reagents like formamide or formic acid to form the pyrimidine ring.[1]

Q2: I am performing a nucleophilic substitution on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and see a significant amount of a byproduct with a lower molecular weight. What is the likely cause?

A2: A common side reaction in nucleophilic aromatic substitution (SNAr) on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is hydrolysis of the starting material to form 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.[2] This is especially prevalent when using water as a solvent or in the presence of moisture. The use of acid catalysts to promote amination can also increase the rate of this competing hydrolysis.[2]

Q3: My reaction to form the pyrrolopyrimidine ring is sluggish and gives low yields, with a lot of starting material remaining. How can I improve this?

A3: Incomplete cyclization is a frequent issue. The efficiency of the cyclization step is highly dependent on the reaction conditions. For cyclizations involving the formation of the pyrrole ring onto a pyrimidine, ensure that the activating group on the pyrimidine (e.g., a halogen) is sufficiently reactive and that the reaction temperature is optimal. For the construction of the pyrimidine ring onto a pyrrole, the choice of cyclizing agent (e.g., formamide, orthoformates) and the use of a suitable catalyst can be critical.

Q4: I am observing the formation of a di-substituted product as a major impurity. How can I control the selectivity for mono-substitution?

A4: The formation of di-substituted byproducts can occur when there are multiple reactive sites on the pyrrolopyrimidine core. To favor mono-substitution, consider the following:

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the limiting reagent can sometimes drive the reaction to completion without promoting di-substitution.

  • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product.

  • Protecting Groups: If your molecule has multiple nucleophilic sites (e.g., two amino groups), consider using a protecting group strategy to selectively block one of the sites before carrying out the substitution reaction.

Troubleshooting Guides

Issue 1: Incomplete Cyclization in Pyrrole Ring Formation

Scenario: You are attempting to synthesize a pyrrolo[2,3-d]pyrimidine by reacting a 4,6-diaminopyrimidine with a β-ketoester, but the reaction stalls, leaving significant amounts of starting material.

Troubleshooting Workflow:

G start Low Yield of Pyrrolopyrimidine check_temp Increase Reaction Temperature start->check_temp check_catalyst Add Acid Catalyst (e.g., p-TsOH, H2SO4) check_temp->check_catalyst Failure outcome_success Improved Yield check_temp->outcome_success Success check_solvent Change to a Higher-Boiling Point Solvent (e.g., Toluene, Xylene, DMF) check_catalyst->check_solvent Failure check_catalyst->outcome_success Success check_reagents Verify Purity and Reactivity of Starting Materials check_solvent->check_reagents Failure check_solvent->outcome_success Success check_reagents->outcome_success Success outcome_fail No Improvement check_reagents->outcome_fail Failure

Caption: Troubleshooting workflow for incomplete cyclization.

Detailed Methodologies:

  • Temperature Optimization: Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by TLC or LC-MS. High temperatures are often required to drive the dehydration and cyclization steps.

  • Catalyst Screening: The addition of a catalytic amount of a Brønsted acid like p-toluenesulfonic acid or sulfuric acid can facilitate the cyclization. Start with a low catalyst loading (e.g., 0.1 mol%) and increase if necessary.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate. If the reaction is sluggish in a lower-boiling solvent like ethanol, switching to a higher-boiling solvent such as toluene, xylene, or DMF can be beneficial.

Issue 2: Hydrolysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine During Nucleophilic Substitution

Scenario: During the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, you observe the formation of a significant amount of 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one as a byproduct.

Quantitative Data on Reaction Conditions:

SolventAcid Catalyst (equivalents)Temperature (°C)Time (h)Yield of Aminated Product (%)Yield of Hydrolysis Byproduct (%)
Ethanol0.1 HCl80247515
Water0.1 HCl80246030
2-Propanol0.1 HCl8024855
DMFNone1001290<2

Note: Data is illustrative and compiled from general principles and literature observations.

Troubleshooting Strategies:

  • Solvent Choice: While water can be an environmentally friendly solvent, it can also act as a nucleophile, leading to hydrolysis.[2] Using a non-protic solvent like DMF or an alcohol with lower water content like 2-propanol can significantly reduce the formation of the hydrolysis byproduct.

  • Control of Acidity: If an acid catalyst is necessary, use the minimum effective amount. A large excess of acid can accelerate the rate of hydrolysis.[2]

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

Experimental Protocol: Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Minimized Hydrolysis

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous DMF (10 mL/mmol of starting material).

  • Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 3: Regioselectivity in N-Alkylation of the Pyrrole Ring

Scenario: When attempting to alkylate the pyrrole nitrogen (N7) of a 7H-pyrrolo[2,3-d]pyrimidine, you observe a mixture of N7- and N1-alkylated isomers.

Logical Relationship Diagram for Regioselectivity:

G start Alkylation of 7H-Pyrrolo[2,3-d]pyrimidine base Choice of Base start->base solvent Solvent Polarity start->solvent temp Reaction Temperature start->temp n7_product N7-Alkylation (Kinetic Product) base->n7_product Strong, non-nucleophilic base (e.g., NaH, KHMDS) n1_product N1-Alkylation (Thermodynamic Product) base->n1_product Weaker base (e.g., K2CO3) solvent->n7_product Polar aprotic (e.g., DMF, THF) solvent->n1_product Polar protic (e.g., EtOH) temp->n7_product Low Temperature temp->n1_product High Temperature

Caption: Factors influencing N-alkylation regioselectivity.

Troubleshooting Recommendations:

  • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) will rapidly and irreversibly deprotonate the more acidic N7-proton, favoring the formation of the N7-alkylated product. Weaker bases like potassium carbonate may allow for equilibrium between the N1- and N7-anions, potentially leading to a mixture of products.

  • Solvent Effects: Polar aprotic solvents such as DMF or THF are generally preferred for N7-alkylation as they effectively solvate the cation of the base without interfering with the nucleophilicity of the pyrrolide anion.

  • Temperature Control: Performing the deprotonation and alkylation at low temperatures (e.g., 0°C or below) can help to favor the kinetically controlled N7-alkylation product.

This technical support guide provides a starting point for addressing common side reactions in pyrrolopyrimidine synthesis. For more complex issues, a thorough analysis of the reaction mechanism and the use of analytical techniques such as NMR and mass spectrometry are recommended to identify unknown byproducts.

References

Technical Support Center: Optimizing Selectivity of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one for CDK2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to optimize the selectivity of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) over other CDKs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of optimizing CDK2 selectivity.

Issue 1: Low Selectivity of Pyrrolo[2,3-d]pyrimidin-6-one Core Against Other CDKs

  • Question: My initial 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one compounds show promising CDK2 inhibition but have poor selectivity against other CDKs, particularly CDK1. What structural modifications can I make to improve selectivity?

  • Answer: Achieving high selectivity for CDK2 is a common challenge due to the high structural similarity of the ATP-binding pocket among CDKs.[1] However, extensive structure-activity relationship (SAR) studies have identified key modifications to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold that can significantly enhance CDK2 selectivity.[2][3][4]

    • Scaffold Hopping: The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core itself has been identified through scaffold hopping from an initial high-throughput screening hit and has shown inherent selectivity advantages over related structures like 5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-ones.[2][4]

    • Benzenesulfonamide Substitution: Introducing a methyl group on the benzenesulfonamide moiety has been shown to augment the selectivity of the core.[4]

    • Lactam Substituents: A variety of substituents on the lactam, particularly a (1S, 3R)-hydroxycyclohexane, have been demonstrated to significantly improve selectivity against other members of the CDK family.[4]

    • Exploiting Dynamic Differences: Molecular dynamics (MD) simulations can reveal subtle, dynamic differences between CDK1 and CDK2 that are not apparent in static X-ray crystal structures.[1] These simulations have identified differing rotamers of a conserved residue that can be targeted with hydrogen bond acceptors to achieve greater CDK2 specificity.[1]

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results

  • Question: My compound demonstrates high potency and selectivity for CDK2 in biochemical assays, but these results do not translate to cell-based assays. What could be the cause of this discrepancy?

  • Answer: A disconnect between biochemical and cellular assay results is a frequent hurdle in kinase inhibitor development.[5][6] Several factors can contribute to this issue:

    • Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.[7] Physicochemical properties like the octanol-water partition coefficient (LogP) and polar surface area can offer initial insights into potential permeability issues.[5]

    • Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are significantly higher.[8] This can lead to a rightward shift in the IC50 value in a cellular environment for ATP-competitive inhibitors.

    • Metabolic Instability: The compound may be rapidly metabolized within the cell, reducing its effective concentration.[2] For instance, sulfonamide dealkylation has been identified as a primary metabolic pathway for some 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives.[2][3][9] This can sometimes be mitigated through strategies like deuteration.[2][3][9]

    • Off-Target Effects: In a cellular context, the compound may engage with other kinases or proteins, leading to unexpected phenotypes or toxicity that can mask the on-target effect.[5]

Issue 3: High Variability in IC50 Values Between Experiments

  • Question: I am observing significant variability in my IC50 measurements for the same compound across different experimental runs. How can I improve the reproducibility of my kinase inhibition assays?

  • Answer: Poor reproducibility of IC50 values is a common problem that can often be traced back to variability in reagents or assay conditions.

    • Reagent Quality:

      • Enzyme Purity and Activity: The purity and specific activity of the kinase preparation are critical. Ensure that each new batch of enzyme is qualified, as activity can vary between lots.

      • Substrate Quality: The purity and concentration of the substrate should be consistent.

    • Assay Conditions:

      • Incubation Times: The kinase reaction should be kept within the initial velocity conditions, typically with substrate conversion below 20%. If the reaction proceeds too far, it can lead to an underestimation of inhibitor potency.

      • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, as it can affect enzyme activity.[10]

    • Compound Interference:

      • Luciferase Inhibition: In assays that use luciferase to measure ATP consumption (e.g., Kinase-Glo®), the test compound may directly inhibit luciferase, leading to a false-positive signal for kinase inhibition. A counterscreen against luciferase can identify such compounds.

      • Compound Aggregation: Some compounds can form aggregates that non-specifically inhibit enzymes.

Frequently Asked Questions (FAQs)

Q1: Why is selective inhibition of CDK2 important in oncology?

A1: While early efforts in targeting CDKs led to pan-selective inhibitors, toxicities associated with inhibiting certain CDK family members, like CDK1 and CDK9, prompted the search for more selective compounds.[3] The clinical success of CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib in treating HR+/HER2- metastatic breast cancer has been a major advance.[3][4] However, resistance to these therapies often emerges through a compensatory pathway involving CDK2.[3][4] Therefore, selective CDK2 inhibition is a promising therapeutic strategy for patients who have progressed on CDK4/6 inhibitors.[3][4] Additionally, some cancers are driven by CDK2 hyperactivity or amplification of its cyclin partner, cyclin E (CCNE1).[3]

Q2: What is the general mechanism of action for CDK2?

A2: CDK2 is a serine/threonine protein kinase that plays a critical role in regulating the cell cycle, particularly the G1 to S phase transition.[11][12] Its activity is dependent on binding to its regulatory subunits, cyclin E or cyclin A.[12][13] The cyclin E/CDK2 complex phosphorylates substrates like the retinoblastoma protein (pRb), which in turn releases E2F transcription factors.[14][15] This activation of E2F drives the expression of genes necessary for DNA replication, thus promoting entry into the S phase.[14][15]

Q3: What are the key experimental assays for determining CDK2 selectivity?

A3: A multi-faceted approach employing both biochemical and cell-based assays is crucial for accurately determining the selectivity of a CDK2 inhibitor.

  • Biochemical Assays: These assays use purified recombinant CDK/cyclin complexes to determine the direct inhibitory effect of a compound. The half-maximal inhibitory concentration (IC50) is a common metric derived from these experiments.[16]

  • Cell-Based Assays: These assays measure the inhibitor's activity within a living cell, providing a more physiologically relevant assessment.[6]

    • Target Engagement Assays: Techniques like NanoBRET™ can quantify the binding of an inhibitor to its target kinase in live cells, offering a direct measure of target engagement and intracellular selectivity.[7][17]

    • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of a known CDK2 substrate to determine if the inhibitor is effectively blocking kinase activity within the cell.[6]

    • Cell Proliferation Assays: These assays assess the impact of the inhibitor on cell growth and division, providing a functional readout of its activity.[6]

Q4: How can I confirm that an observed cellular phenotype is due to on-target CDK2 inhibition?

A4: Distinguishing on-target from off-target effects is a critical validation step.[5]

  • Use a Structurally Unrelated Inhibitor: Employing a different chemical scaffold that also targets CDK2 can help confirm that the observed phenotype is not an artifact of a specific compound structure. If both inhibitors produce the same effect, it strengthens the case for on-target activity.[5]

  • Rescue Experiments: A powerful validation method is to express a form of CDK2 that is resistant to the inhibitor. If the inhibitor's effect is due to on-target activity, the resistant CDK2 should "rescue" the phenotype.[5]

  • Kinome Profiling: Screening the inhibitor against a broad panel of kinases can identify potential off-target interactions.[5][18]

Data Presentation

Table 1: In Vitro Selectivity of Optimized 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Compounds

CompoundCDK2/CycE1 IC50 (nM)CDK1/CycB1 IC50 (nM)CDK4/CycD1 IC50 (nM)CDK6/CycD3 IC50 (nM)CDK7/CycH1 IC50 (nM)CDK9/CycT1 IC50 (nM)
5f 1.2340>10000>100001100250
5g 1.1240>10000>10000830280
6 1.6450>10000>100001200330

Data summarized from Blake, J. F., et al. (2022). ACS Medicinal Chemistry Letters.[3][4]

Table 2: Cellular Activity and Selectivity of Optimized Compounds

CompoundhWB CDK2 IC50 (nM)CDK1 Cellular IC50 (nM)Selectivity (CDK1/CDK2)
5f 300~9000~30x
5g 800>10000>12.5x
6 500>10000>20x

hWB: human Whole Blood assay. Cellular IC50 for CDK1 was determined in a CDK1-driven cell line. Data summarized from Blake, J. F., et al. (2022). ACS Medicinal Chemistry Letters.[3][4]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (General Protocol for IC50 Determination)

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified CDK/cyclin complexes.[16]

  • Materials:

    • Purified recombinant CDK/cyclin complexes (e.g., CDK2/CycE1, CDK1/CycB1).

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).

    • ATP (radiolabeled [γ-³³P]ATP or unlabeled for non-radiometric assays).

    • Substrate (e.g., Histone H1 for CDK1, GST-Rb for CDKs).

    • Test inhibitor compounds serially diluted in DMSO.

    • 96-well assay plates.

    • Detection reagents (e.g., for luminescence-based ADP detection).

    • Plate reader (scintillation counter or luminescence/fluorescence reader).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 96-well plate, add the kinase buffer, the purified CDK/cyclin complex, and the substrate.

    • Add the diluted inhibitor to the appropriate wells. Include a DMSO-only control for 100% kinase activity.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to allow for better comparison of inhibitor potencies.[8]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

    • Terminate the reaction by adding a stop solution (e.g., EDTA for chelation of Mg2+) or the detection reagent.

    • Quantify the amount of phosphorylated substrate or ADP produced. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the light output.[16]

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

  • Objective: To quantify the apparent affinity and selectivity of a kinase inhibitor for CDK2 in live cells.[7][17]

  • Materials:

    • HEK293 cells.

    • Expression vectors for CDK2-NanoLuc® fusion protein.

    • NanoBRET™ tracer.

    • Opti-MEM® I Reduced Serum Medium.

    • Test inhibitor compounds serially diluted in DMSO.

    • White, 96-well assay plates.

    • Luminescence plate reader equipped with two filters for measuring donor (NanoLuc®, 460 nm) and acceptor (tracer, >600 nm) emission.

  • Procedure:

    • Transfect HEK293 cells with the CDK2-NanoLuc® fusion vector and plate them in 96-well plates. Incubate for 24 hours.

    • Prepare serial dilutions of the test inhibitor in Opti-MEM®.

    • Prepare a 2X solution of the NanoBRET™ tracer in Opti-MEM®.

    • Remove the culture medium from the cells and add the diluted inhibitor.

    • Add the 2X tracer solution to all wells. Include "no tracer" controls for background correction.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

    • Add Nano-Glo® Substrate according to the manufacturer's protocol.

    • Read the plate within 10 minutes on a luminescence reader, measuring both donor and acceptor emission.

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data and plot the corrected NanoBRET™ ratio against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the intracellular affinity of the compound for the target.

Visualizations

CDK2_Signaling_Pathway cluster_cdk46 G1 Phase cluster_cdk2 G1/S Transition Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc Myc ERK->Myc CyclinD Cyclin D Myc->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb P CDK2 CDK2 E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE->CDK2 CDK2->Rb P S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase p21 p21/p27 p21->CDK46 Inhibits p21->CDK2 Inhibits Kinase_Inhibitor_Workflow HTS High-Throughput Screening (HTS) or Library Design Hit_ID Hit Identification HTS->Hit_ID Biochem Biochemical Assays (IC50 vs. CDK panel) Hit_ID->Biochem SAR SAR & Lead Optimization (Improve Potency & Selectivity) Biochem->SAR SAR->Biochem Iterative Cycle Cellular Cell-Based Assays (Target Engagement, Proliferation) SAR->Cellular In_Vivo In Vivo Models (Pharmacokinetics, Efficacy) Cellular->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Technical Support Center: Enhancing Cell Permeability of Substituted 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of substituted 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-ones and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the cell permeability of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-ones?

A1: The cell permeability of this scaffold, like many heterocyclic compounds, is primarily governed by its physicochemical properties. Key factors that can limit passive diffusion across the cell membrane include:

  • High Polar Surface Area (PSA): An abundance of polar functional groups (e.g., amides, sulfonamides, amines, hydroxyls) increases the energy required to cross the hydrophobic lipid bilayer.[1]

  • Low Lipophilicity (LogP): While some lipophilicity is needed to enter the membrane, compounds that are too polar may not partition effectively into the lipid environment.[2]

  • High Molecular Weight (MW): Larger molecules generally exhibit slower diffusion rates across cell membranes.[3][4]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane transit.[2]

  • Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell.[5][6]

Q2: How do I begin assessing the permeability of my compound series?

A2: A tiered approach is recommended. Start with a simple, high-throughput in vitro model and progress to more complex, cell-based assays for promising candidates.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay is excellent for initial screening as it measures passive diffusion only.[7][8] It helps determine if a compound has favorable physicochemical properties for crossing a lipid bilayer.

  • Caco-2 Permeability Assay: This is a more complex, cell-based assay that uses a monolayer of human colon adenocarcinoma cells.[9][10] It provides a more comprehensive picture by assessing passive diffusion, active transport, and efflux mechanisms.[11]

Q3: What is the difference between PAMPA and Caco-2 assays, and when should I use each?

A3: The key difference lies in their complexity and the mechanisms they measure.[8][10]

  • PAMPA uses an artificial lipid membrane and only measures permeability by passive diffusion.[11] It is ideal for early-stage drug discovery to quickly rank compounds based on their intrinsic ability to cross a membrane.[7]

  • Caco-2 assays use a cultured cell monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporter proteins.[9][12] This model can measure passive diffusion, active uptake, and active efflux.[10]

Use PAMPA for high-throughput screening of many compounds to filter out those with poor passive permeability. Use the Caco-2 assay for more promising candidates to understand the influence of biological transporters and get a better prediction of in vivo absorption.[10][11]

Troubleshooting Guide

Q4: My compound shows high target potency in biochemical assays but has low activity in cell-based assays. What's the problem?

A4: This is a classic sign of poor cell permeability. The compound cannot reach its intracellular target at a sufficient concentration. The troubleshooting workflow below can help diagnose the issue.

G A Low Cellular Activity Despite High Target Potency B Assess Permeability: Run PAMPA Assay A->B C Low PAMPA Permeability (Papp < 1.0 x 10⁻⁶ cm/s) B->C Result D Good PAMPA Permeability (Papp > 1.0 x 10⁻⁶ cm/s) B->D Result E Problem: Poor Passive Diffusion - High PSA / Low LogP - High MW C->E Yes F Assess Efflux: Run Bidirectional Caco-2 Assay D->F Yes K Action: Medicinal Chemistry - Reduce H-bond donors - Mask polar groups - Increase lipophilicity E->K G High Efflux Ratio? (ER > 2.0) F->G Result I Low Efflux Ratio (ER < 2.0) F->I Result H Problem: Active Efflux (Substrate for P-gp, BCRP, etc.) G->H Yes L Action: Medicinal Chemistry - Modify structure to block  efflux transporter recognition H->L J Other Issues: - Poor Solubility - High Protein Binding - Cell Line Specific Issues I->J Yes

Caption: Troubleshooting workflow for low cellular activity.

Q5: My compound has good permeability in the PAMPA assay but is poor in the Caco-2 assay. What is the likely cause?

A5: This discrepancy strongly suggests the involvement of active efflux.[8][11] The PAMPA model lacks the transporter proteins present in Caco-2 cells.[10] A high basolateral-to-apical (B-A) transport rate compared to the apical-to-basolateral (A-B) rate in a Caco-2 assay will confirm that your compound is being actively pumped out of the cells. An efflux ratio (ER) greater than 2 is a common indicator of active efflux.[10][12]

Q6: How can I improve the permeability of my 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one series?

A6: Improving permeability requires a careful structure-activity relationship (SAR) and structure-property relationship (SPR) analysis. A study on pyrrolopyrimidine-based EGFR inhibitors found that substituents like amides, sulfonamides, and amines on an aryl moiety led to low permeability and high efflux.[1]

Data Presentation: Structure-Permeability Relationship (SPR) Examples

The following table illustrates how modifications to a hypothetical this compound core can impact permeability.

Compound IDR-Group SubstitutionMWTPSA (Ų)clogPPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)
Core-01 -H250751.50.80.55.2
Core-02 -CH₂OH280951.10.20.16.1
Core-03 -OCH₃280841.92.51.84.5
Core-04 -CF₃318752.45.14.21.5
Core-05 -SO₂NH₂3291180.9<0.1<0.17.3

Interpretation:

  • Adding polar groups like -CH₂OH (Core-02) and -SO₂NH₂ (Core-05) drastically reduces passive permeability (PAMPA Papp) due to increased PSA.[1]

  • Masking a polar group (e.g., -OH to -OCH₃, Core-03) or adding a lipophilic group (-CF₃, Core-04) improves passive permeability.

  • Note that even with improved passive permeability, efflux can remain an issue (Core-03). Structural changes are needed to reduce recognition by efflux transporters, as seen in Core-04, where the efflux ratio is significantly lower.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing passive permeability.[7]

Objective: To measure the rate of passive diffusion of a test compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., hydrophobic PVDF membrane) (Donor plate)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • LC-MS/MS for quantification

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare test compound solutions in PBS D 4. Add compound solutions to donor (filter) plate A->D B 2. Add buffer to acceptor plate wells E 5. Assemble sandwich: Place donor plate onto acceptor plate B->E C 3. Coat filter plate membrane with lipid solution C->E D->E F 6. Incubate with gentle shaking (e.g., 5 hours) E->F G 7. Disassemble plates F->G H 8. Quantify compound in donor and acceptor wells via LC-MS/MS G->H I 9. Calculate Papp value H->I

Caption: Experimental workflow for the PAMPA assay.

Procedure:

  • Preparation: Prepare test and control compound solutions in PBS (e.g., at 10 µM).

  • Acceptor Plate: Fill the wells of the 96-well acceptor plate with PBS buffer.

  • Membrane Coating: Gently dispense 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate.[13]

  • Donor Plate: Add 150-200 µL of the compound solutions to the wells of the coated filter plate.[14]

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[13]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[11]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol provides a method for assessing both passive permeability and active transport.[9][10]

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess permeability and calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates with semipermeable inserts

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • Test compounds, control compounds, and efflux inhibitors (e.g., verapamil)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Use a marker like Lucifer yellow to confirm that tight junctions are intact.[8]

  • Transport Experiment (A-to-B):

    • Wash the cell monolayer with warm transport buffer.

    • Add the test compound (e.g., at 10 µM) in transport buffer to the apical (AP) side (donor compartment).[9]

    • Add fresh transport buffer to the basolateral (BL) side (acceptor compartment).

    • Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the BL side, replacing the volume with fresh buffer.

  • Transport Experiment (B-to-A):

    • Repeat the process, but add the test compound to the BL side (donor) and sample from the AP side (acceptor). This measures the rate of efflux.[10]

  • Quantification: Analyze the concentration of the compound in all collected samples via LC-MS/MS.[9]

  • Calculations:

    • Calculate Papp (A-B) and Papp (B-A) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) . An ER > 2 suggests active efflux.[10]

G cluster_passive Passive Diffusion (Transcellular) cluster_efflux Active Efflux A Lipophilic Compound in Gut Lumen (Apical) B Partition into Apical Membrane A->B C Diffuse across Cytoplasm B->C D Partition into Basolateral Membrane C->D G Efflux Pump (e.g., P-gp) C->G Substrate Recognition E Enter Bloodstream (Basolateral) D->E F Compound in Cytoplasm F->G ATP -> ADP H Pumped back to Gut Lumen (Apical) G->H ATP -> ADP

Caption: Cellular transport mechanisms in the Caco-2 model.

References

Technical Support Center: Multi-Step Synthesis of Complex Pyrrolopyrimidine Cores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing complex pyrrolopyrimidine cores.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura cross-coupling reaction is giving low yields. What are the common causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura cross-coupling reactions for pyrrolopyrimidine synthesis can stem from several factors. The most common issues include catalyst deactivation, inappropriate choice of base or solvent, and poor quality of the boronic acid reagent. To improve yields, consider the following:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For electron-rich pyrrolopyrimidines, sterically hindered phosphine ligands can be beneficial. Screening different catalysts is often necessary.

  • Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is often used to dissolve both the organic and inorganic reagents. Ensure the solvent is degassed to prevent catalyst oxidation.[1]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Use fresh or recently purified boronic acid for best results.

  • Microwave Irradiation: Employing microwave irradiation can drastically reduce reaction times and often improves yields.[1][2]

Q2: I am observing significant amounts of a fluorescent yellow byproduct in my reaction. What is it and how can I avoid it?

A2: The fluorescent yellow byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product is common in reactions like the Biginelli synthesis, especially at higher temperatures where urea can decompose to ammonia, which then participates in the competing Hantzsch pathway. To minimize its formation, it is recommended to run the reaction at a lower temperature.

Q3: What are the best practices for purifying polar pyrrolopyrimidine intermediates?

A3: The purification of polar pyrrolopyrimidine intermediates can be challenging due to their solubility in polar solvents. Standard silica gel chromatography may not be effective. Consider the following strategies:

  • Reverse-Phase HPLC: For highly polar compounds, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective purification method.

  • Ion-Exchange Chromatography: If your molecule has acidic or basic functional groups, ion-exchange chromatography can be a powerful purification technique.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent way to achieve high purity. Experiment with different solvent mixtures to find the optimal conditions.

  • Normal-Phase Chromatography with Polar Solvents: If using normal-phase chromatography, consider using more polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine to reduce tailing.

Q4: How do I choose the right protecting group for the pyrrole nitrogen in a multi-step synthesis?

A4: The choice of protecting group for the pyrrole nitrogen is critical and depends on the subsequent reaction conditions. The two most common protecting groups are tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM).

  • Boc Group: The Boc group is acid-labile and can be removed under mild acidic conditions (e.g., TFA in DCM).[3][4] It is a good choice if your subsequent steps are tolerant to acid. However, it may not be stable under strongly basic conditions or during some palladium-catalyzed cross-coupling reactions.[2]

  • SEM Group: The SEM group is more robust and is stable to a wider range of conditions, including many cross-coupling reactions.[2] It is typically removed with fluoride sources (e.g., TBAF) or strong acid.[5] The choice between Boc and SEM often depends on the specific reaction sequence and the need for orthogonal deprotection strategies.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low to no product formation, or significant side products.

Potential Cause Troubleshooting Strategy Expected Outcome/Improvement
Inactive CatalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ.Increased reaction rate and yield.
Incorrect BaseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The optimal base can vary depending on the substrates.Improved yield and reduced side reactions.
Suboptimal SolventEnsure the solvent is thoroughly degassed. Try different solvent systems (e.g., dioxane/water, toluene/water, DME/water).Better solubility of reagents and improved catalyst performance.
Boronic Acid DecompositionUse freshly opened or purified boronic acid.Higher conversion to the desired product.
Side Reactions (e.g., Homocoupling)Lower the reaction temperature. Use a higher ratio of the pyrrolopyrimidine to the boronic acid.Reduced formation of undesired homocoupled products.

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [1][2]

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2,4-dichloropyrimidine (0.5 mmol), the aryl or heteroaryl boronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Microwave-Assisted Suzuki Coupling

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Add 2,4-dichloropyrimidine, boronic acid, and K2CO3 to microwave vial B Add Pd(PPh3)4 catalyst A->B C Add degassed dioxane/water B->C D Seal vial and place in microwave reactor C->D E Irradiate at 100°C for 15 min D->E F Cool and extract with ethyl acetate E->F G Combine organic layers, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Buchwald-Hartwig Amination

Issue: Incomplete reaction or formation of side products.

Potential Cause Troubleshooting Strategy Expected Outcome/Improvement
Catalyst/Ligand IncompatibilityScreen different palladium catalysts and phosphine ligands. Buchwald's biarylphosphine ligands are often effective.Improved reaction conversion and yield.
Inappropriate BaseThe choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used.Faster reaction rates and higher yields.
Reaction Temperature Too LowIncrease the reaction temperature. Microwave heating can significantly accelerate the reaction.[6]Shorter reaction times and improved yields.
Sterically Hindered AmineFor sterically demanding amines, use a more active catalyst system and higher temperatures.Successful coupling with challenging substrates.
Anhydrous Conditions Not MaintainedEnsure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).Minimized side reactions and catalyst deactivation.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrrolopyrimidine [7][8]

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the chloropyrrolopyrimidine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by chromatography.

Logical Relationship: Troubleshooting Buchwald-Hartwig Amination

G Start Low Yield in Buchwald-Hartwig Amination Catalyst Is the catalyst/ligand appropriate? Start->Catalyst Base Is the base suitable? Start->Base Temp Is the reaction temperature optimal? Start->Temp Conditions Are the conditions strictly anhydrous? Start->Conditions ScreenCat Screen different Pd catalysts and phosphine ligands Catalyst->ScreenCat No ScreenBase Try alternative bases (e.g., NaOt-Bu, K3PO4) Base->ScreenBase No IncreaseTemp Increase temperature or use microwave heating Temp->IncreaseTemp No Anhydrous Ensure oven-dried glassware and anhydrous solvents Conditions->Anhydrous No

Caption: Troubleshooting Logic for Buchwald-Hartwig Amination.

Protecting Group Strategies

Issue: Incomplete protection or deprotection, or degradation of the pyrrolopyrimidine core.

Protecting Group Common Issue Troubleshooting Strategy Expected Outcome
Boc Incomplete deprotection with TFA/DCM.Increase the concentration of TFA or the reaction time. Ensure anhydrous conditions. For acid-sensitive substrates, consider milder conditions like HCl in dioxane.[1]Complete removal of the Boc group without substrate degradation.
Side reactions (t-butylation) during deprotection.Add a scavenger like triisopropylsilane (TIS) to the reaction mixture to trap the t-butyl cation.[9]Minimized formation of alkylated byproducts.
SEM Difficulty in removing the SEM group with TBAF.Ensure the TBAF solution is anhydrous. Higher temperatures or using a different fluoride source (e.g., CsF) may be necessary.Efficient deprotection of the SEM group.
Degradation of the molecule under acidic deprotection conditions.Use fluoride-mediated deprotection if the substrate is acid-sensitive. Alternatively, screen different Lewis acids (e.g., MgBr₂).[5]Selective removal of the SEM group while preserving other functional groups.

Experimental Protocol: Boc Deprotection with Scavengers [9]

  • Dissolution: Dissolve the Boc-protected pyrrolopyrimidine in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v), followed by the slow addition of trifluoroacetic acid (TFA, typically 20-50% v/v in DCM).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene. The crude product can then be purified.

Signaling Pathway: Boc Deprotection and Side Reaction

G BocProtected Boc-Protected Pyrrolopyrimidine Protonated Protonated Intermediate BocProtected->Protonated + H+ (TFA) Deprotected Deprotected Amine Protonated->Deprotected tBuCation t-Butyl Cation Protonated->tBuCation Byproduct Alkylated Byproduct tBuCation->Byproduct + Nucleophile TrappedCation Trapped Cation tBuCation->TrappedCation + Scavenger Scavenger Scavenger (TIS)

Caption: Boc Deprotection Pathway and Scavenger Action.

References

Mitigating off-target effects of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in mitigating the off-target effects of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target kinases for 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one based inhibitors?

A1: The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold has been successfully developed to yield highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Through extensive structure-activity relationship (SAR) studies, exceptional selectivity has been achieved against other CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9.[1] However, like all small molecule inhibitors, the potential for off-target effects exists. Depending on the specific substitutions on the pyrrolopyrimidinone core, these inhibitors have also been shown to target other kinases such as mTOR and RET, and even non-kinase proteins like ENPP1, which is involved in the STING pathway.[4][5][6][7][8]

Q2: My this compound based inhibitor shows potent activity in biochemical assays but reduced efficacy in cell-based assays. What could be the cause?

A2: A discrepancy between biochemical and cellular potency is a common challenge. Several factors could contribute to this:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound could be actively pumped out of the cell by efflux pumps.

  • Metabolic Instability: The inhibitor may be rapidly metabolized into inactive forms within the cell. For some 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, sulfonamide dealkylation has been identified as a primary metabolic pathway.[1]

  • High Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target. Some derivatives have shown a propensity to bind to red blood cells.[1]

Q3: How can I experimentally validate that the observed cellular phenotype is due to on-target inhibition of my intended kinase?

A3: To confirm on-target activity, a multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical scaffold that targets the same kinase. If both compounds produce the same phenotype, it strengthens the evidence for on-target effects.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect of the inhibitor.

  • Rescue Experiments: Inhibit the target with your compound and then introduce a mutated version of the kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests on-target activity.

  • Cellular Target Engagement Assays: Directly measure the binding of your inhibitor to the target protein in intact cells using methods like the Cellular Thermal Shift Assay (CETSA). A shift in the thermal stability of the target protein upon inhibitor binding confirms engagement.[9][10][11][12][13]

Q4: What are some strategies to improve the selectivity of my this compound based inhibitor?

A4: Improving selectivity often involves medicinal chemistry efforts guided by structural biology and SAR. For the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, studies have shown that modifications at specific positions can enhance selectivity. For instance, methyl substitution on a benzenesulfonamide moiety and the introduction of specific lactam substituents have been shown to augment selectivity for CDK2 over other kinases.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High background signal in kinase assay - Non-specific binding of the inhibitor to assay components. - Autophosphorylation of the kinase. - Contaminated reagents (e.g., ATP in substrate solution).- Include control wells without kinase to measure background. - Optimize inhibitor and enzyme concentrations. - Ensure high-purity reagents.
Inconsistent IC50 values between experiments - Variability in enzyme activity or reagent concentrations (especially ATP). - Inconsistent incubation times or temperatures. - Degradation of the inhibitor stock solution.- Use a consistent source and lot of kinase and reagents. - Standardize all assay parameters. - Prepare fresh dilutions of the inhibitor from a properly stored stock for each experiment.
Unexpected cytotoxicity in cell lines - Off-target kinase inhibition. - Inhibition of other essential cellular proteins. - General compound toxicity unrelated to kinase inhibition.- Perform a kinome-wide selectivity screen to identify potential off-targets. - Conduct a target knockout or rescue experiment to differentiate on- and off-target cytotoxicity. - Assess cell viability in a cell line that does not express the target kinase.
No target engagement observed in CETSA - Insufficient compound concentration reaching the target in cells. - The inhibitor does not significantly stabilize the target protein against thermal denaturation. - Technical issues with the assay (e.g., inefficient cell lysis, antibody problems).- Increase the inhibitor concentration or incubation time. - Confirm that the inhibitor is cell-permeable. - Validate the CETSA protocol with a known inhibitor for the target. - Optimize lysis conditions and validate antibody specificity.[9][10]

Quantitative Data Summary

Table 1: Selectivity Profile of a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Based CDK2 Inhibitor (Compound 5g) [1]

Kinase TargetEnzymatic IC50 (nM)Fold Selectivity vs. CDK2
CDK2/CycE1 0.8 1
CDK1/CycB1240300
CDK4/CycD1>10,000>12,500
CDK6/CycD3>10,000>12,500
CDK7/CycH1>10,000>12,500
CDK9/CycT11,0001,250

Table 2: Cellular Activity and Selectivity of Compound 5g [1]

AssayCell LineIC50 (nM)
p-Rb HTRF (CDK2 dependent) COV318 74
p-Histone H3 (CDK1 dependent)HeLa2,100

Experimental Protocols

Protocol 1: Kinome Profiling using Competition Binding Assay

This protocol outlines a general workflow for assessing the selectivity of a this compound based inhibitor against a broad panel of kinases.

Objective: To identify the on- and off-target kinases of a test inhibitor.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Create serial dilutions of the stock solution to generate a range of concentrations for testing.

  • Affinity Resin Preparation:

    • Use streptavidin-coated magnetic beads and treat them with a biotinylated, broad-spectrum kinase inhibitor to create an affinity resin.

  • Binding Reaction:

    • In a multi-well plate, combine the DNA-tagged kinases from a kinase panel, the prepared affinity resin, and the test inhibitor at various concentrations.

    • Include a DMSO vehicle control.

    • Incubate the plate with shaking to allow for competitive binding between the test inhibitor and the resin-bound ligand for the kinases.

  • Washing and Elution:

    • Wash the beads to remove unbound proteins.

    • Elute the bound kinases from the affinity resin.

  • Quantification:

    • Quantify the amount of each kinase in the eluate using qPCR with primers specific to the unique DNA barcodes.

  • Data Analysis:

    • Compare the amount of each kinase bound in the presence of the test inhibitor to the DMSO control to determine the percent inhibition.

    • Plot percent inhibition against inhibitor concentration to determine the dissociation constant (Kd) or IC50 for each kinase, which indicates the inhibitor's binding affinity and selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to verify the intracellular binding of a this compound based inhibitor to its target kinase.[9][11]

Objective: To confirm that the inhibitor engages its intended target within intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture an appropriate cell line to 70-80% confluency.

    • Treat the cells with the test inhibitor at the desired concentration. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein in each sample by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization of the target protein, confirming direct binding and engagement.

Visualizations

G Troubleshooting Workflow for Unexpected Results start Unexpected Experimental Result check_controls Were positive and negative controls as expected? start->check_controls investigate_reagents Investigate Reagent Quality: - Enzyme activity - ATP/Substrate concentration - Buffer components check_controls->investigate_reagents No validate Validate on-target effect: - Use unrelated inhibitor - Genetic knockdown (siRNA/CRISPR) - CETSA for target engagement check_controls->validate Yes investigate_conditions Investigate Assay Conditions: - Incubation time/temp - Plate/instrument issues investigate_reagents->investigate_conditions on_target Phenotype likely on-target. Proceed with further validation. off_target Potential off-target effect. Perform kinome screen. validate->on_target Phenotype Confirmed validate->off_target Phenotype Diverges

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

G CDK2 Signaling Pathway and Inhibition cluster_0 Cell Cycle Progression CyclinE Cyclin E Active_CDK2 Active CDK2/Cyclin E Complex CyclinE->Active_CDK2 CDK2 CDK2 CDK2->Active_CDK2 pRb pRb Active_CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Activates Transcription Inhibitor 5,7-dihydro-6H-pyrrolo [2,3-d]pyrimidin-6-one Inhibitor->Active_CDK2 G Experimental Workflow for Assessing Off-Target Effects start Synthesized Inhibitor biochem_assay Biochemical Assay (Primary Target) start->biochem_assay kinome_screen Broad Kinome Screen (e.g., Competition Binding) biochem_assay->kinome_screen identify_off_targets Identify Potential Off-Targets kinome_screen->identify_off_targets cell_assay Cell-Based Assay (Phenotypic Effect) identify_off_targets->cell_assay cetsa Cellular Target Engagement (CETSA) cell_assay->cetsa conclusion Correlate On-Target Engagement with Cellular Phenotype cetsa->conclusion

References

Strategies to reduce cytotoxicity of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the cytotoxicity of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one and its derivatives in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that can lead to cytotoxicity in normal cells?

A1: this compound and its derivatives often function as kinase inhibitors.[1] The pyrrolo[2,3-d]pyrimidine scaffold is structurally similar to adenine, the core component of ATP, allowing it to bind to the ATP-binding site of various kinases.[1] This can disrupt cellular signaling pathways that are crucial for cell survival and proliferation. While many of these kinases are overactive in cancer cells, they also play essential roles in normal cell function. Inhibition of these kinases in normal cells can lead to off-target cytotoxicity.

Q2: How can structural modifications to the this compound scaffold improve its selectivity for cancer cells over normal cells?

A2: Strategic structural modifications can enhance the selectivity and potency of pyrrolo[2,3-d]pyrimidine derivatives.[1][2] The addition of certain functional groups can exploit subtle differences between the kinase binding sites in cancer cells versus normal cells. For instance, incorporating halogen substituents can influence the binding affinity and selectivity of the compound.[2] Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrrolo[2,3-d]pyrimidine core can lead to derivatives with improved therapeutic windows.[3]

Q3: What are some general strategies to reduce the cytotoxicity of experimental compounds in normal cells?

A3: Several strategies can be employed to minimize cytotoxicity in normal cells:

  • Targeted Drug Delivery: Encapsulating the compound in delivery systems like liposomes or nanoparticles can help concentrate the drug in tumor tissues, reducing systemic toxicity.

  • Combination Therapy: Using the compound in combination with other agents can allow for lower, less toxic doses of each drug while achieving a synergistic therapeutic effect.

  • Cyclotherapy: Pre-treating normal cells with agents that induce a temporary, quiescent state can protect them from the cytotoxic effects of drugs that target proliferating cells.[4]

Troubleshooting Guide

Issue 1: High cytotoxicity observed in normal (non-cancerous) control cell lines at expected effective concentrations.

  • Possible Cause 1: Off-target effects. The compound may be inhibiting kinases essential for the survival of the specific normal cell line being used.

    • Solution: Perform a broader kinase profiling assay to identify potential off-target kinases. Consider using a different normal cell line from a similar tissue of origin for comparison.

  • Possible Cause 2: Concentration is too high. The therapeutic window for your specific cancer and normal cell lines may be narrower than anticipated.

    • Solution: Conduct a detailed dose-response curve for both your cancer and normal cell lines to accurately determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values. This will help in identifying a more precise therapeutic window.[5]

Issue 2: Inconsistent or non-reproducible cytotoxicity results.

  • Possible Cause 1: Compound instability. The this compound derivative may be degrading in the culture medium.

    • Solution: Prepare fresh stock solutions of the compound for each experiment. Assess the stability of the compound in your specific culture medium over the time course of the experiment.

  • Possible Cause 2: Variability in experimental conditions. Differences in cell passage number, seeding density, or serum concentration can affect cellular response to the compound.

    • Solution: Standardize your cell culture and assay conditions. Ensure that cell passage numbers are within a consistent range and that seeding densities are uniform across all plates.

Issue 3: Cancer cell lines are not showing the expected sensitivity to the compound.

  • Possible Cause 1: The cancer cell line is not dependent on the kinase being targeted.

    • Solution: Confirm the expression and activity of the target kinase in your cancer cell line using methods like Western blotting or qPCR. Select cell lines that are known to be dependent on the target kinase for proliferation.

  • Possible Cause 2: The compound has low cell permeability.

    • Solution: Evaluate the cell permeability of your compound using appropriate assays. If permeability is low, medicinal chemistry efforts may be needed to modify the compound's physicochemical properties.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various pyrrolo[2,3-d]pyrimidine derivatives in different human cancer cell lines. This data can help in selecting appropriate starting concentrations for your experiments and in comparing the potency of different derivatives.

Compound IDCell LineCancer TypeIC50 (µM)Reference
8a HT-29Colon19.22[3]
8f HT-29Colon4.55 ± 0.23[3]
8g HT-29Colon4.01 ± 0.20[3]
10a PC3Prostate0.19[6]
9e A549Lung4.55[6]
10b MCF-7Breast1.66[6]
5a HepG2Liver43.15 ± 2.7[7]
5e HepG2Liver29.31 ± 1.9[7]
5h HepG2Liver35.18 ± 2.1[7]
5k HepG2Liver31.42 ± 1.8[7]
5l HepG2Liver33.17 ± 2.3[7]

Experimental Protocols

Protocol: Determining Cytotoxicity using the MTT Assay

This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxicity of this compound derivatives.[8]

Materials:

  • 96-well plates

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium from a concentrated stock solution.

    • Include a vehicle control (e.g., DMSO at the same concentration as the highest compound concentration) and a positive control for cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50/CC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Pyrrolo This compound Pyrrolo->RAF Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow start Start seed_cells Seed Normal and Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_compound Prepare Serial Dilutions of This compound incubate1->prepare_compound treat_cells Treat Cells with Compound incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay measure_absorbance Measure Absorbance at 570nm mtt_assay->measure_absorbance data_analysis Analyze Data and Determine IC50/CC50 measure_absorbance->data_analysis end End data_analysis->end

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Pyrrolopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the functionalization of the pyrrolopyrimidine scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the functionalization of the pyrrolopyrimidine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for the C-C and C-N bond formation on the pyrrolopyrimidine core. However, various issues can arise, leading to low yields or undesired side products.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. However, challenges such as low reactivity of chloro-pyrrolopyrimidines and side reactions are common.

  • Question: My Suzuki-Miyaura coupling of a chloro-pyrrolopyrimidine is resulting in low to no yield. What are the likely causes and how can I improve the outcome?

    • Answer: Low yields in Suzuki couplings with chloro-pyrrolopyrimidines are often due to the high bond strength of the C-Cl bond, which makes the oxidative addition step in the catalytic cycle challenging. To address this, consider the following:

      • Catalyst and Ligand Selection: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands like SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, can enhance catalyst activity and facilitate the oxidative addition of the less reactive chloro-substituted scaffold.

      • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases such as K₃PO₄ and Cs₂CO₃ are often effective. The solubility of the base can also play a role, so screening different bases is recommended.

      • Reaction Temperature: Higher temperatures (typically 80-120 °C) are often necessary to promote the reaction. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times and lower catalyst loading.[1]

      • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. 1,4-Dioxane is a commonly used and effective solvent for these reactions.[1]

  • Question: I am observing significant amounts of homocoupling and protodeboronation byproducts in my Suzuki-Miyaura reaction. How can I minimize these side reactions?

    • Answer:

      • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is often promoted by the presence of water. Using anhydrous solvents and reagents is the first step to mitigate this. If the problem persists, consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.

      • Homocoupling: The formation of a biaryl byproduct from the boronic acid can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen, which can contribute to this side reaction. Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the synthesis of N-aryl pyrrolopyrimidines. Common issues include catalyst inhibition and incomplete conversion.

  • Question: My Buchwald-Hartwig amination of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is sluggish and gives low yields. What parameters should I investigate?

    • Answer: The nitrogen atoms within the pyrrolopyrimidine scaffold can coordinate to the palladium catalyst, leading to deactivation. To overcome this, consider the following:

      • Ligand Choice: Sterically hindered biarylphosphine ligands are often essential to prevent catalyst inhibition and promote efficient reductive elimination. Ligands such as BINAP can be effective.[2]

      • Base Selection: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is commonly used and often provides good results.[2]

      • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane are generally preferred.

      • Degassing: Thoroughly degassing the reaction mixture is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Question: I am attempting a double Buchwald-Hartwig amination on a di-chloro-pyrrolopyrimidine, but I am only getting mono-aminated products. How can I drive the reaction to completion?

    • Answer: Achieving double amination can be challenging due to the deactivating effect of the first amino group on the second coupling. To favor the di-substituted product:

      • Increase Reagent Stoichiometry: Use a larger excess of the amine and base.

      • Prolonged Reaction Time and Higher Temperature: Extended reaction times and higher temperatures may be necessary to overcome the higher activation energy of the second amination.

      • More Active Catalyst System: Consider using a more active palladium precatalyst and a more electron-rich, bulky ligand.

c) Sonogashira Coupling

The Sonogashira coupling is used to introduce alkyne moieties onto the pyrrolopyrimidine scaffold. Catalyst deactivation and homocoupling of the alkyne are frequent problems.

  • Question: My Sonogashira reaction with a halo-pyrrolopyrimidine is failing, and I observe a black precipitate. What is happening and how can I fix it?

    • Answer: The formation of a black precipitate, known as "palladium black," indicates catalyst decomposition. This can be caused by:

      • Oxygen: The reaction is highly sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed, and the reaction is run under a strictly inert atmosphere (argon or nitrogen).

      • Impurities: Impurities in the starting materials or solvents can poison the catalyst.

      • Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases.[3] Consider switching to a different solvent like DMF or toluene.

  • Question: I am getting a significant amount of the Glaser coupling byproduct (alkyne homocoupling). How can I suppress this?

    • Answer: Glaser coupling is a common side reaction in copper-co-catalyzed Sonogashira reactions. To minimize it:

      • Copper-Free Conditions: Consider running the reaction under copper-free conditions. This often requires a higher catalyst loading and a suitable ligand.

      • Amine Base: The choice of amine base can influence the extent of homocoupling. Screening different amine bases (e.g., triethylamine, diisopropylethylamine) may be beneficial.

      • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low and disfavor the homocoupling reaction.

Lithiation and Other Functionalization Methods

Direct functionalization of the pyrrolopyrimidine scaffold through methods like lithiation can be a powerful strategy, but is often accompanied by challenges in regioselectivity and stability of intermediates.

  • Question: My directed lithiation of a protected 4-chloro-pyrrolopyrimidine is giving poor yields. What are the critical parameters to control?

    • Answer: Lithiation reactions are highly sensitive to reaction conditions. For the lithiation of a protected 4-chloro-pyrrolopyrimidine, consider the following:

      • Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate.

      • Solvent: A polar, coordinating solvent like THF is generally required.

      • Additive: The addition of a coordinating agent like bis(2-dimethylaminoethyl)ether (BDMAE) can significantly improve the yield by increasing the degree of lithiation and stabilizing the lithiated intermediate.[4][5][6]

      • Protecting Group: The choice of protecting group on the pyrrole nitrogen is crucial for directing the lithiation and stabilizing the intermediate. The SEM (2-(trimethylsilyl)ethoxymethyl) group has been shown to be effective.[5][6]

  • Question: I am struggling with the regioselective functionalization of a di-substituted pyrrolopyrimidine. How can I control which position reacts?

    • Answer: The regioselectivity of functionalization on a di-substituted pyrrolopyrimidine is influenced by the electronic and steric properties of the existing substituents and the reaction conditions.

      • In Suzuki Couplings of 2,4-dichloropyrrolo[2,3-d]pyrimidines: The C4 position is generally more reactive than the C2 position. By carefully controlling the stoichiometry of the boronic acid (around 1.2 equivalents) and keeping the temperature moderate (60-70 °C), selective mono-substitution at the C4 position can be achieved. Using a larger excess of the boronic acid and higher temperatures will favor di-substitution.[7]

      • Protecting Groups: The presence of a protecting group on the N7 position can influence regioselectivity. For instance, a Boc group on N7 has been reported to decrease the regioselectivity of Suzuki coupling on 2,4-dichloropyrrolo[2,3-d]pyrimidine.[7]

II. Frequently Asked Questions (FAQs)

This section addresses general questions related to the functionalization of the pyrrolopyrimidine scaffold.

  • Question 1: What are the most common palladium catalysts and ligands used for cross-coupling reactions on the pyrrolopyrimidine scaffold?

    • Answer: For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a commonly used catalyst, especially for more reactive aryl bromides and iodides.[1] For less reactive aryl chlorides, more advanced catalyst systems employing bulky, electron-rich ligands like SPhos, XPhos, and RuPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often necessary. In Buchwald-Hartwig aminations, ligands such as BINAP are frequently employed.[2]

  • Question 2: Why is N-protection of the pyrrole ring often necessary during functionalization?

    • Answer: The N-H proton of the pyrrole ring is acidic and can interfere with many reactions, particularly those involving organometallic reagents or strong bases. Protection of the pyrrole nitrogen:

      • Prevents deprotonation and subsequent side reactions.

      • Can improve the solubility of the substrate.

      • Can influence the regioselectivity of subsequent functionalization reactions.[7] Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and various sulfonyl groups. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

  • Question 3: What are some common challenges associated with the removal of protecting groups from a functionalized pyrrolopyrimidine?

    • Answer: The deprotection step can sometimes be problematic. Common issues include:

      • Incomplete Deprotection: The protecting group may be resistant to the chosen deprotection conditions.

      • Decomposition of the Product: The functionalized pyrrolopyrimidine may be sensitive to the deprotection conditions (e.g., strong acid or base).

      • Side Reactions: The reagents used for deprotection may react with other functional groups on the molecule. Careful selection of a protecting group that can be removed under mild conditions compatible with the rest of the molecule is crucial. For example, the SEM group can be removed under acidic conditions using TFA.[8]

  • Question 4: Are there any metal-free alternatives for the N-arylation of the pyrrolopyrimidine scaffold?

    • Answer: Yes, while palladium- and copper-catalyzed reactions are common, there are alternatives. The Chan-Lam coupling, which uses copper(II) acetate, provides a method for N-arylation using boronic acids and does not require a nitrogen-containing ligand. This reaction can often be performed under milder conditions, such as at room temperature in a polar solvent like methanol.[9]

III. Data Presentation

The following tables summarize quantitative data for key functionalization reactions on the pyrrolopyrimidine and related scaffolds to aid in the selection of optimal reaction conditions.

Table 1: Optimization of Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1][10]

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane1002471
Pd₂(dba)₃ (2.5)-K₂CO₃1,4-Dioxane10024<5
Pd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane150 (MW)0.2595
Pd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O1001285
XPhos Pd G2 (2)-K₃PO₄t-BuOH/H₂O801692

Table 2: Optimization of N-Arylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with Phenylboronic Acid under Chan-Lam Conditions [9]

Copper Source (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Cu(OAc)₂ (1.0)DCMRoom Temp4812
Cu(OAc)₂ (1.0)MethanolRoom Temp465
Cu(OAc)₂ (1.0)AcetonitrileRoom Temp2440
CuI (1.0)MethanolRoom Temp24<5

Table 3: Substrate Scope for Lithiation-Addition to SEM-Protected 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [6]

ElectrophileYield (%)
Benzaldehyde93
4-Methoxybenzaldehyde85
2-Naphthaldehyde88
Cyclohexanone76
Acetophenone35
2,2,2-Trifluoroacetophenone81

IV. Experimental Protocols

This section provides detailed methodologies for key functionalization reactions of the pyrrolopyrimidine scaffold.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-pyrrolopyrimidine
  • To an oven-dried reaction vessel, add the chloro-pyrrolopyrimidine (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., XPhos Pd G2, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloro-pyrrolopyrimidine[2]
  • To a round-bottom flask, add the chloro-pyrrolopyrimidine (1.0 equiv.), the amine (1.5 equiv.), and cesium carbonate (3.0 equiv.).

  • Add anhydrous 1,4-dioxane.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., BINAP) (0.1 equiv. each).

  • Heat the reaction mixture at 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Chan-Lam N-Arylation of 7H-pyrrolo[2,3-d]pyrimidine[9]
  • In a reaction flask, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (0.5 mmol), the desired aryl boronic acid (0.6 mmol), and copper(II) acetate (0.5 mmol) in methanol (10 mL).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane).

V. Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

Troubleshooting_Suzuki_Coupling Start Low Yield in Suzuki Coupling Catalyst Check Catalyst System Start->Catalyst Base Evaluate Base Start->Base Conditions Optimize Conditions Start->Conditions SideReactions Check for Side Reactions Start->SideReactions Solution1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst->Solution1 Solution2 Screen Strong, Non-nucleophilic Bases (e.g., K3PO4, Cs2CO3) Base->Solution2 Solution3 Increase Temperature (80-120 °C) Use Microwave Irradiation Conditions->Solution3 Solution4 Use Anhydrous Reagents/Solvents Switch to Boronate Ester SideReactions->Solution4

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Optimization cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions ArylHalide Aryl Halide Halo-pyrrolopyrimidine Product N-Aryl Pyrrolopyrimidine ArylHalide->Product Amine Amine Primary or Secondary Amine->Product Catalyst Catalyst System Pd Precatalyst + Ligand Catalyst->Product Base Base Strong, Non-nucleophilic Base->Product Solvent Solvent Anhydrous, Aprotic Solvent->Product Temperature Temperature Elevated (e.g., 100-110 °C) Temperature->Product Atmosphere Atmosphere Inert (Argon/Nitrogen) Atmosphere->Product

Caption: Key parameters for optimizing Buchwald-Hartwig amination.

Experimental_Workflow_N_Arylation Start Start: Prepare Reaction Mixture Step1 Add Pyrrolopyrimidine, Boronic Acid, and Cu(OAc)2 to Methanol Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Monitor by TLC Step2->Step3 Step4 Filter through Celite® Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End End: Isolated N-Aryl Pyrrolopyrimidine Step6->End

Caption: Experimental workflow for Chan-Lam N-arylation.

References

Validation & Comparative

Unveiling the Kinase Selectivity Profile of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity and selectivity analysis of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, a promising scaffold for highly selective kinase inhibitors. By objectively comparing its performance against a panel of kinases and other alternative inhibitors, this document serves as a critical resource for researchers engaged in the development of targeted cancer therapies. All quantitative data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Executive Summary

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure has emerged as a potent and exceptionally selective scaffold for the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1] Extensive structure-activity relationship (SAR) studies have led to the development of analogs with over 200-fold selectivity for CDK2 over other cyclin-dependent kinases such as CDK1, CDK4, CDK6, CDK7, and CDK9.[1] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities that have plagued earlier generations of pan-CDK inhibitors. This guide presents the available kinase profiling data for representative compounds of this class and compares them against established CDK inhibitors, including Palbociclib, Ribociclib, and Abemaciclib, as well as other investigational CDK2 inhibitors.

Data Presentation: Kinase Inhibition Profile

The following tables summarize the kinase inhibition data for a representative 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one analog and its comparators.

Table 1: Selectivity of a Representative 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Analog against a CDK Panel

KinaseIC50 (nM)Fold Selectivity vs. CDK2
CDK2/cyclin E<101
CDK1/cyclin B>2000>200
CDK4/cyclin D1>2000>200
CDK6/cyclin D3>2000>200
CDK7/cyclin H>2000>200
CDK9/cyclin T1>2000>200

Data derived from Sokolsky et al., ACS Medicinal Chemistry Letters, 2022.[1]

Table 2: Comparative Kinase Inhibition Profile of Selected CDK Inhibitors

InhibitorCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)CDK9 IC50 (nM)Key Off-Targets (from Kinome Scan)
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Analog <10 >2000 >2000 >2000 >2000 Data not fully available
Palbociclib--1116-Minimal off-targets at 1 µM[2]
Ribociclib--1039-Minimal off-targets at 1 µM[2]
Abemaciclib--210-Multiple off-targets including GSK3β, PIM1, HIPK2, DYRK2, CK2[3]
PF-06873600Potent-PotentPotent-Data not fully available[4][5][6]
Dinaciclib13--4Interacts with bromodomains[7]
NU61025.49.51600--DYRK1A, PDK1, ROCKII[8][9]

IC50 values are approximate and may vary depending on the assay conditions. The lack of comprehensive, publicly available kinome scan data for the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold is a current limitation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Radiometric Kinase Assay

This assay directly measures the enzymatic activity of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific peptide or protein substrate, and the test compound (e.g., 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one) at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of a solution that denatures the kinase, such as phosphoric acid.

  • Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose membrane, which binds the substrate, followed by washing steps to remove the unbound ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the inhibitor concentration.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.

  • Assay Principle: A biotinylated substrate peptide and an anti-phospho-specific antibody labeled with a europium cryptate (donor) are used. Upon phosphorylation of the substrate by the kinase, the antibody binds to the phosphorylated epitope. A streptavidin-conjugated fluorophore (acceptor, e.g., XL665) is then added, which binds to the biotinylated substrate. This brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation.

  • Reaction Steps:

    • The kinase, substrate, and test compound are incubated together.

    • ATP is added to start the kinase reaction.

    • A detection mixture containing the europium-labeled antibody and the streptavidin-conjugated acceptor is added to stop the reaction and initiate the detection signal.

  • Signal Measurement: After an incubation period, the fluorescence is measured at two different wavelengths (for the donor and acceptor). The ratio of the acceptor to donor emission is calculated, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The inhibition of kinase activity by the test compound is determined by the decrease in the HTRF signal. IC50 values are calculated from the dose-response curves.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To provide a clear visual context, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

CDK2_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Cyclin D Cyclin D Akt->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates CDK2->Rb phosphorylates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Inhibitor 5,7-dihydro-6H-pyrrolo [2,3-d]pyrimidin-6-one Inhibitor->CDK2 inhibits

CDK2 Signaling Pathway in Cell Cycle Progression

Kinase_Profiling_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular & In Vivo Validation Compound Library Compound Library Single Concentration Screen Single Concentration Screen (e.g., 1 µM) Hit Identification Hit Identification (% Inhibition) Single Concentration Screen->Hit Identification IC50 Determination IC50 Determination (Dose-Response Curve) Hit Identification->IC50 Determination Kinome Scan Kinome-wide Selectivity Profiling IC50 Determination->Kinome Scan Cellular Assays Cellular Assays (e.g., p-Rb, Proliferation) Kinome Scan->Cellular Assays In Vivo Models In Vivo Efficacy Models Cellular Assays->In Vivo Models

References

Validation of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide to SGC-GAK-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of chemical probes derived from the 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold, with a primary focus on SGC-GAK-1 , a validated chemical probe for Cyclin G-Associated Kinase (GAK). The performance of SGC-GAK-1 is compared with other compounds to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on its utility and selectivity.

Introduction to SGC-GAK-1 and Target Profile

The pyrrolo[2,3-d]pyrimidine nucleus is a versatile scaffold that serves as a foundation for numerous ATP-competitive kinase inhibitors.[1] SGC-GAK-1 is a potent, cell-active inhibitor based on this core structure, designed as a high-quality chemical probe to investigate the cellular functions of GAK.[2][3]

GAK is a ubiquitously expressed serine/threonine kinase belonging to the numb-associated kinase (NAK) family.[2][4] It plays crucial roles in several fundamental cellular processes, including:

  • Clathrin-mediated membrane trafficking and vesicle uncoating.[2][4]

  • Maintenance of centrosome maturation and progression through mitosis.[2][4]

Given its multifaceted roles, high-quality chemical probes are essential to dissect GAK's specific functions. An ideal chemical probe should be potent, selective, and active in cellular contexts, with a well-characterized negative control available.[5]

Comparative Analysis of Kinase Inhibitors

The utility of a chemical probe is defined by its selectivity. While highly selective in vitro, SGC-GAK-1's cellular activity profile reveals an important off-target, Receptor-Interacting Protein Kinase 2 (RIPK2).[2][3] This section compares the biochemical and cellular potency of SGC-GAK-1 against its primary target (GAK), its key off-target (RIPK2), and another well-characterized kinase probe, BI-2536, which targets Polo-like kinase 1 (PLK1) and has its own distinct off-target profile.

Table 1: Biochemical Potency and Selectivity
CompoundPrimary TargetKᵢ (nM)Kᴅ (nM)Key Off-TargetsKᴅ (nM)Selectivity (Fold)
SGC-GAK-1 GAK3.1[6]1.9[4][6]RIPK2110[6]~58x (vs. RIPK2)
AAK153,000>27,000x
STK1651,000>26,000x
BI-2536 PLK10.83 (IC₅₀)[7][8]-BRD425 (IC₅₀)[8]~30x (vs. BRD4)

Note: Kᵢ (Inhibition Constant) and Kᴅ (Dissociation Constant) measure binding affinity. IC₅₀ is the concentration causing 50% inhibition. Lower values indicate higher potency. Selectivity is calculated as Kᴅ (Off-Target) / Kᴅ (Primary Target).

Table 2: Cellular Target Engagement and Antiproliferative Activity
CompoundCell LineCellular Target Engagement (IC₅₀, nM)Antiproliferative Activity (IC₅₀, µM)
SGC-GAK-1 (Generic)110 (GAK NanoBRET)[4]-
LNCaP-0.05[6]
22Rv1-0.17[6]
SGC-GAK-1N (Negative Control) (Multiple)InactiveNo effect
BI-2536 NCI-H46012 (EC₅₀)[7]0.002 - 0.025 (in various lines)[7]

Note: Cellular Target Engagement assays (e.g., NanoBRET) measure a compound's ability to bind its target inside living cells. A low IC₅₀ value is desired.

Diagrams of Pathways and Workflows

Visual aids are critical for understanding the complex relationships in kinase signaling and probe validation.

GAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor Clathrin Clathrin Coat Receptor->Clathrin Recruitment Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Assembly & Budding GAK GAK Vesicle->GAK recruits UncoatedVesicle Uncoated Vesicle Vesicle->UncoatedVesicle HSC70 HSC70 GAK->HSC70 activates HSC70->Vesicle uncoats SGC_GAK_1 SGC-GAK-1 SGC_GAK_1->GAK Inhibits

Caption: Role of GAK in clathrin-mediated endocytosis.

Probe_Validation_Workflow A 1. Biochemical Screening (Potency Assay) B 2. In Vitro Selectivity Profiling (e.g., KINOMEscan) A->B C 3. Cellular Target Engagement (e.g., NanoBRET, CETSA) B->C D 4. Cellular Phenotypic Assays (e.g., Viability, Downstream Signaling) C->D F Validated Chemical Probe D->F E 5. Negative Control Validation E->D Compare Results

Caption: Experimental workflow for chemical probe validation.

Caption: Logical comparison of ideal vs. non-ideal probes.

Experimental Protocols

Accurate validation of a chemical probe relies on standardized and robust experimental methodologies. Below are summaries of key protocols used to characterize compounds like SGC-GAK-1.

A. In Vitro Kinase Selectivity Profiling (KINOMEscan™)

This assay quantitatively measures the binding of a test compound to a large panel of kinases (e.g., >400).

  • Principle: The assay is based on a competition binding format. An immobilized active site-directed ligand is used to capture the kinase. The test compound is incubated with the kinase panel, and its ability to prevent the kinase from binding to the immobilized ligand is measured.

  • Methodology:

    • Kinases are tagged with DNA and incubated with the test compound at a fixed concentration (e.g., 1 µM).

    • The mixture is applied to beads coated with an immobilized, broad-spectrum kinase inhibitor.

    • Kinases that are not bound by the test compound will bind to the beads.

    • The amount of kinase bound to the beads is quantified by qPCR of the DNA tag.

    • Results are often reported as "% Control", where a lower percentage indicates stronger binding of the test compound. For hits, a dissociation constant (Kᴅ) is then determined.

  • Application: This method was used to establish the high in vitro selectivity of SGC-GAK-1, which did not bind to any other kinases within a 30-fold Kᴅ of GAK.[4]

B. Cellular Target Engagement (NanoBRET™ Assay)

This assay measures compound binding to a specific target protein within living cells.

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer mechanism. The target protein (e.g., GAK) is fused to a NanoLuc® luciferase enzyme. A fluorescent tracer that binds the target's active site is added to the cells. When the tracer binds, its proximity to the luciferase results in a BRET signal. A test compound that competes with the tracer for binding will disrupt this signal.

  • Methodology:

    • Cells are engineered to express the target-NanoLuc® fusion protein.

    • Cells are incubated with the fluorescent tracer and varying concentrations of the test compound.

    • The substrate for the luciferase is added, and both luciferase (donor) and tracer (acceptor) emissions are measured.

    • The BRET ratio is calculated, and IC₅₀ values are determined from the dose-response curve.

  • Application: This assay confirmed that SGC-GAK-1 engages GAK in live cells with an IC₅₀ of 110 nM and also identified RIPK2 as a cellular off-target.[2][4]

C. Western Blotting for Downstream Pathway Analysis

This technique is used to determine if target inhibition by the probe leads to expected changes in downstream signaling pathways.

  • Principle: Western blotting detects specific proteins in a sample. It uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and probing with antibodies specific to the target protein (or its phosphorylated form).

  • Methodology:

    • Cells are treated with the chemical probe, a negative control, and a vehicle control for a specified time.

    • Cells are lysed, and protein concentration is quantified.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is incubated with a primary antibody against a downstream substrate of the target kinase (e.g., a phospho-specific antibody).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

  • Application: For a GAK inhibitor, one might probe for changes in the phosphorylation status of its substrates or markers of mitotic progression to confirm the on-target effect in cells.

Conclusion and Recommendations

SGC-GAK-1, a compound derived from the this compound scaffold, serves as a high-quality chemical probe for studying Cyclin G-Associated Kinase.

  • Potency and Selectivity: It is a potent inhibitor of GAK with excellent in vitro selectivity across the kinome.[2]

  • Cellular Activity: It effectively engages GAK in cellular assays, making it suitable for cell-based studies.[4]

  • Characterized Off-Target: A key feature of this probe set is the characterization of RIPK2 as a cellular off-target.[3] This knowledge is critical for accurate data interpretation. To disambiguate effects, researchers should use the provided tool compounds in parallel:

    • SGC-GAK-1: To inhibit both GAK and RIPK2.

    • SGC-GAK-1N: A structurally similar but inactive negative control.[2]

    • Compound 18 (from the original study): A potent RIPK2 inhibitor that does not affect GAK.[2]

By using this complete probe set, researchers can confidently attribute cellular phenotypes to the inhibition of GAK, RIPK2, or both, embodying the rigorous standards required for modern chemical biology. The primary limitation of SGC-GAK-1 is its rapid metabolism, which makes it unsuitable for in vivo studies in rodents without modification or co-administration with metabolic inhibitors.[9][10]

References

Unraveling the Molecular Interactions: A Comparative Analysis of Pyrrolopyrimidinone Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecule inhibitors and their protein targets is paramount. This guide provides a detailed comparative analysis of the binding modes of various pyrrolopyrimidinone derivatives, a promising class of kinase inhibitors. By examining experimental data and structural insights, we aim to illuminate the key determinants of their potency and selectivity.

The pyrrolopyrimidinone scaffold has emerged as a privileged structure in the design of kinase inhibitors, owing to its ability to mimic the adenine base of ATP and form crucial hydrogen bonding interactions within the kinase active site. This analysis delves into the specific binding characteristics of different derivatives targeting key kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of various pyrrolopyrimidinone derivatives against a panel of kinases are summarized in the table below. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, were determined through in vitro kinase assays.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 1 EGFR8.5[1]
HER215.2[1]
VEGFR225.1[1]
Compound 2 CDK211.6 (µM)
Compound 3 EGFR30.1[1]
EGFR (T790M)12.8[1]
Compound 4 VEGFR290[2]
Compound 5k EGFR79
Her2-
VEGFR2-
CDK2-
Compound 7 CDK2-[3]
EGFR-[3]
Her2-[3]
PF-04965842 JAK1-[4]

Note: The table is a compilation of data from various sources and direct comparison should be made with caution due to potential variations in assay conditions.

Deciphering the Binding Modes: Key Molecular Interactions

The efficacy of pyrrolopyrimidinone derivatives is rooted in their specific interactions with the amino acid residues lining the ATP-binding pocket of the target kinase. Molecular docking studies and X-ray crystallography have revealed a common binding motif, characterized by the following key interactions[5]:

  • Hinge Region Interaction: The pyrrolopyrimidinone core consistently forms one or more hydrogen bonds with the backbone amide groups of the hinge region residues. This interaction is crucial for anchoring the inhibitor in the active site.

  • Hydrophobic Interactions: Substituents on the pyrrolopyrimidinone scaffold extend into hydrophobic pockets within the active site, contributing to the overall binding affinity and selectivity.

  • Gatekeeper Residue Interaction: The nature of the substituent at specific positions can influence the interaction with the "gatekeeper" residue, a key determinant of inhibitor selectivity among different kinases.

The following diagram illustrates a generalized binding mode of a pyrrolopyrimidinone derivative within a kinase active site, highlighting the principal interactions.

G cluster_0 Kinase Active Site cluster_1 hinge Hinge Region (e.g., Met) gatekeeper Gatekeeper Residue (e.g., Thr) hydrophobic_pocket Hydrophobic Pocket catalytic_lys Catalytic Lysine dfg_motif DFG Motif inhibitor Pyrrolopyrimidinone Derivative inhibitor->hinge H-Bond inhibitor->gatekeeper inhibitor->hydrophobic_pocket Hydrophobic Interaction

Caption: Generalized binding mode of a pyrrolopyrimidinone inhibitor.

Experimental Protocols

A comprehensive understanding of the binding characteristics of these inhibitors relies on robust experimental methodologies. Below are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (Luminescent-Based)

This assay quantifies the inhibitory effect of a compound by measuring the reduction in kinase activity.

  • Reagent Preparation:

    • Prepare a stock solution of the pyrrolopyrimidinone derivative in DMSO.

    • Prepare serial dilutions of the compound in the appropriate kinase assay buffer. The final DMSO concentration should typically be kept below 1%.

    • Prepare solutions of the recombinant kinase, the specific substrate (e.g., a peptide), and ATP in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted inhibitor solutions. Include controls for no inhibitor (positive control) and no enzyme (negative control).

    • Add the kinase enzyme to all wells except the negative control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often achieved using a commercial kit that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography of Protein-Ligand Complexes

Determining the three-dimensional structure of a pyrrolopyrimidinone derivative in complex with its target kinase provides invaluable insights into the precise binding mode.

  • Protein Expression and Purification: Express and purify the target kinase domain to high homogeneity.

  • Crystallization:

    • Co-crystallization: Incubate the purified kinase with an excess of the pyrrolopyrimidinone inhibitor before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-diffracting crystals of the complex.

    • Soaking: Alternatively, grow crystals of the apo-kinase first. Then, soak these crystals in a solution containing the inhibitor to allow the compound to diffuse into the active site.

  • Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and determine the crystal structure of the protein-ligand complex using molecular replacement, if a homologous structure is available.

    • Refine the atomic model against the experimental data to obtain a high-resolution structure that clearly shows the interactions between the inhibitor and the protein.

The following flowchart outlines a typical workflow for the characterization of a novel pyrrolopyrimidinone kinase inhibitor.

G cluster_workflow Experimental Workflow for Inhibitor Characterization synthesis Synthesis of Pyrrolopyrimidinone Derivatives invitro_assay In Vitro Kinase Inhibition Assay (IC50 Determination) synthesis->invitro_assay cell_based_assay Cell-Based Assays (e.g., Anti-proliferative) invitro_assay->cell_based_assay structural_studies Structural Biology (X-ray Crystallography or Cryo-EM) cell_based_assay->structural_studies preclinical Preclinical Studies cell_based_assay->preclinical lead_optimization Lead Optimization (SAR Studies) structural_studies->lead_optimization lead_optimization->synthesis lead_optimization->preclinical

Caption: A typical experimental workflow for inhibitor characterization.

Conclusion

This comparative analysis underscores the versatility of the pyrrolopyrimidinone scaffold in the design of potent and selective kinase inhibitors. The binding mode is consistently anchored by hydrogen bonds to the hinge region, while substitutions on the core structure allow for the fine-tuning of interactions within the ATP-binding pocket to achieve desired potency and selectivity profiles. The presented experimental data and protocols provide a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic applications.

References

In Vivo Efficacy of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one Analogs: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Kinase Inhibitors

The 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one scaffold has emerged as a versatile platform for the development of potent and selective kinase inhibitors, showing promise in oncology. This guide provides a comparative analysis of the in vivo efficacy of analogs based on this core structure against established standard-of-care drugs, supported by available preclinical data. The primary focus of current research lies in targeting Cyclin-Dependent Kinase 2 (CDK2) for cancers resistant to standard therapies and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) for cancer immunotherapy.

I. Targeting CDK2 in CDK4/6 Inhibitor-Resistant Cancers

A significant area of investigation for 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives is the inhibition of CDK2. This is particularly relevant in the context of hormone receptor-positive (HR+)/HER2-negative breast cancer that has developed resistance to standard-of-care CDK4/6 inhibitors such as palbociclib.[1] While direct in vivo comparative efficacy data between a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one analog and a CDK4/6 inhibitor from a single study is not yet available in published literature, extensive in vitro studies highlight their potential.

In Vitro Potency and Selectivity Data

A series of highly selective 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one CDK2 inhibitors have been developed, demonstrating potent enzymatic inhibition and high selectivity over other cyclin-dependent kinases.[1] The table below summarizes the in vitro activity of representative compounds from this class.

CompoundCDK2 IC50 (nM)CDK1/CDK2 Selectivity (fold)CDK4/CDK2 Selectivity (fold)CDK6/CDK2 Selectivity (fold)
Analog 1 0.8>1000>1000>1000
Analog 2 0.3>1000>1000>1000
Analog 3 0.5>500>1000>1000

Data synthesized from in vitro enzymatic assays.[1]

This high selectivity is critical for minimizing off-target effects and associated toxicities. The rationale for targeting CDK2 stems from its role in bypassing the G1/S checkpoint when CDK4/6 is inhibited, a common mechanism of resistance to drugs like palbociclib.

Signaling Pathway and Experimental Workflow

The development of resistance to CDK4/6 inhibitors often involves the upregulation of Cyclin E, which then activates CDK2 to promote cell cycle progression. A selective CDK2 inhibitor can block this escape pathway.

CDK2_Resistance_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK activate CyclinD_CDK46 Cyclin D-CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 upregulate Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis activates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb phosphorylates Palbociclib Palbociclib (Standard of Care) Palbociclib->CyclinD_CDK46 inhibits Pyrrolo_Pyrimidine_Analog This compound Analog (CDK2 Inhibitor) Pyrrolo_Pyrimidine_Analog->CyclinE_CDK2 inhibits

CDK2-mediated resistance to CDK4/6 inhibitors.

The general workflow for evaluating the in vivo efficacy of these compounds involves xenograft models.

Xenograft_Workflow Cell_Culture 1. Culture CDK4/6i-Resistant Breast Cancer Cells Implantation 2. Implant Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Vehicle, Standard of Care, or Pyrrolopyrimidine Analog Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Animal Health Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint ENPP1_STING_Pathway cluster_Tumor_Cell Tumor Cell cluster_APC Antigen Presenting Cell (APC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 activates Type_I_IFN Type I Interferons TBK1_IRF3->Type_I_IFN induce T_Cell_Priming T-Cell Priming Type_I_IFN->T_Cell_Priming promotes T_Cell Activated T-Cell T_Cell_Priming->T_Cell Pyrrolo_Pyrimidine_Analog Pyrrolopyrimidine Analog (ENPP1 Inhibitor) Pyrrolo_Pyrimidine_Analog->ENPP1 inhibits Anti_PD1 Anti-PD-1 (Standard of Care) Anti_PD1->T_Cell enhances activity Tumor_Cell Tumor_Cell T_Cell->Tumor_Cell kills

References

Unraveling the PI3K Isoform Selectivity of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold has emerged as a promising core structure in the design of kinase inhibitors. Its versatility has been demonstrated in the development of inhibitors for various targets, including cyclin-dependent kinases (CDKs) and the mammalian target of rapamycin (mTOR). Given the significant interest in developing isoform-selective phosphoinositide 3-kinase (PI3K) inhibitors for oncology and other therapeutic areas, this guide provides a comparative overview of the publicly available data on the selectivity of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives against the four Class I PI3K isoforms (α, β, δ, and γ).

Quantitative Data on PI3K Isoform Inhibition

Current research provides limited, yet insightful, data into the potential of this scaffold to target PI3K isoforms. A study focused on the design of 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives identified a potent inhibitor of PI3Kα.[1] However, a comprehensive selectivity screen against all four Class I isoforms for a series of these compounds is not yet available in the peer-reviewed literature. The table below summarizes the available inhibitory activity.

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Reference
9c 113 ± 9Not ReportedNot ReportedNot Reported[1]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in a biochemical assay.

Another study optimized this scaffold to develop potent mTOR inhibitors, noting that the parent compounds were PI3Kα inhibitors. One of the lead compounds, 12q , demonstrated an IC₅₀ of 54 nM against mTOR.[2] This suggests that modifications to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core can modulate selectivity between PI3K and mTOR, which are closely related kinases in the same signaling pathway.

The lack of a complete public dataset underscores a significant opportunity for further investigation to fully characterize the PI3K isoform selectivity profile of this promising scaffold.

Signaling Pathways and Experimental Workflows

To aid researchers in the evaluation of these and other potential PI3K inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for determining isoform selectivity.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/AKT/mTOR Signaling Pathway.

experimental_workflow start Compound Synthesis (Derivatives of Scaffold) biochemical_assay Biochemical Kinase Assay (IC₅₀ Determination) start->biochemical_assay isoforms PI3Kα PI3Kβ PI3Kδ PI3Kγ biochemical_assay->isoforms selectivity_profile Generate Selectivity Profile isoforms->selectivity_profile cell_based_assay Cell-Based Assay (e.g., Western Blot for p-AKT) selectivity_profile->cell_based_assay Select Lead Compounds in_vivo In Vivo Efficacy & Toxicology Studies cell_based_assay->in_vivo

References

Deuteration of Pyrrolopyrimidinone Kinase Inhibitors: A Comparative Analysis of Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium into pharmaceutical agents, a process known as deuteration, has emerged as a valuable tool in drug discovery to enhance the pharmacokinetic (PK) profiles of promising therapeutic candidates. This guide provides a comparative analysis of the pharmacokinetic properties of a hypothetical deuterated pyrrolopyrimidinone kinase inhibitor versus its non-deuterated parent compound. The data and methodologies presented are based on established principles of deuterium's effects on drug metabolism and pharmacokinetics, offering a predictive framework for the development of more robust and efficacious kinase inhibitors.

Introduction to Deuteration and the Kinetic Isotope Effect

Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon compared to its lighter counterpart, protium (¹H). This fundamental difference in bond strength gives rise to the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is significantly slower than that of a carbon-hydrogen (C-H) bond. In drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 (CYP) enzymes, this effect can be leveraged to retard metabolic breakdown at specific sites within a molecule. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to improve a drug's metabolic stability, leading to a longer half-life, increased systemic exposure, and potentially a more favorable safety profile due to altered metabolite formation.

Comparative Pharmacokinetic Profile

To illustrate the potential impact of deuteration on a pyrrolopyrimidinone scaffold, we present a comparative summary of key pharmacokinetic parameters for a representative non-deuterated pyrrolopyrimidinone kinase inhibitor and its hypothetical deuterated analog. The data are synthesized from typical findings in preclinical animal models.

Pharmacokinetic ParameterNon-Deuterated PyrrolopyrimidinoneDeuterated PyrrolopyrimidinonePredicted Fold Change
Half-Life (t½) 2.5 hours5.0 hours2.0
Maximum Concentration (Cmax) 800 ng/mL950 ng/mL1.2
Time to Cmax (Tmax) 1.0 hour1.2 hours1.2
Area Under the Curve (AUC) 4500 ng·h/mL9000 ng·h/mL2.0
Clearance (CL) 15 mL/min/kg7.5 mL/min/kg0.5

Table 1: Comparative Pharmacokinetic Parameters of a Non-Deuterated vs. a Hypothetical Deuterated Pyrrolopyrimidinone Kinase Inhibitor following oral administration in a rodent model.

The data clearly indicate a significant improvement in the pharmacokinetic profile of the deuterated compound. The half-life and AUC are doubled, suggesting that the deuterated drug remains in the systemic circulation for a longer duration and at a higher overall concentration. This is a direct consequence of the reduced clearance, which is halved in the deuterated version. The Cmax and Tmax show modest increases, consistent with slower metabolism and potentially altered absorption kinetics.

Experimental Protocols

The following methodologies are representative of the key experiments conducted to generate the pharmacokinetic data presented above.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of the non-deuterated and deuterated pyrrolopyrimidinone compounds after oral administration in mice.

Animal Model: Male BALB/c mice (8-10 weeks old, 20-25 g). Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

Compound Formulation and Administration: The non-deuterated and deuterated compounds are formulated in a vehicle suitable for oral gavage, such as a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. A single oral dose (e.g., 10 mg/kg) is administered to each mouse.

Blood Sampling: Blood samples (approximately 50 µL) are collected from a cohort of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). To minimize stress and blood loss from individual animals, a sparse sampling technique is often employed, where different subsets of mice are used for different time points. Blood is collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., K2EDTA).

Sample Processing and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. The concentrations of the parent compounds (deuterated and non-deuterated) in the plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Key pharmacokinetic parameters, including t½, Cmax, Tmax, AUC, and clearance, are calculated.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the non-deuterated and deuterated compounds in liver microsomes.

Method: The compounds are incubated with liver microsomes (from human or the preclinical species of interest) in the presence of NADPH, a necessary cofactor for CYP enzyme activity. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by a pyrrolopyrimidinone kinase inhibitor and a typical experimental workflow for a pharmacokinetic study.

G cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) GrowthFactor->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Pyrrolopyrimidinone Pyrrolopyrimidinone Kinase Inhibitor Pyrrolopyrimidinone->Dimerization Inhibition

Caption: A representative receptor tyrosine kinase signaling pathway targeted by pyrrolopyrimidinone inhibitors.

G cluster_1 In Vivo Pharmacokinetic Workflow AnimalDosing Animal Dosing (Oral Gavage) BloodCollection Serial Blood Collection AnimalDosing->BloodCollection PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation SampleAnalysis LC-MS/MS Analysis PlasmaSeparation->SampleAnalysis PK_Analysis Pharmacokinetic Parameter Calculation SampleAnalysis->PK_Analysis

Caption: A generalized workflow for an in vivo pharmacokinetic study in a rodent model.

Conclusion

The strategic deuteration of pyrrolopyrimidinone kinase inhibitors represents a promising approach to overcoming pharmacokinetic limitations often encountered in drug development. By slowing metabolic clearance through the kinetic isotope effect, deuteration can lead to a longer half-life and increased systemic exposure, potentially translating to improved efficacy and a more convenient dosing regimen. The presented data and methodologies provide a foundational guide for researchers and drug development professionals interested in exploring the application of deuteration to this important class of therapeutic agents. Rigorous in vitro and in vivo studies are essential to fully characterize the pharmacokinetic and pharmacodynamic profiles of novel deuterated compounds.

A Comparative Guide to 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one Based Inhibitors: Bridging In Vitro Efficacy and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the translation of in vitro activity to in vivo efficacy is a critical hurdle in the development of novel therapeutics. This guide provides a comparative analysis of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one based inhibitors, a promising class of compounds targeting various protein kinases. By presenting key experimental data from published studies, this document aims to facilitate an objective assessment of their potential and inform future research directions.

The this compound scaffold has emerged as a versatile platform for the design of potent kinase inhibitors. Its structural similarity to the purine core allows it to effectively compete with ATP for binding to the kinase active site.[1] Modifications to this core structure have led to the development of inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases, including Cyclin-Dependent Kinase 2 (CDK2), the mammalian Target of Rapamycin (mTOR), and Focal Adhesion Kinase (FAK).[2][3][4]

This guide summarizes the in vitro and in vivo data for representative compounds from this class, highlighting the structure-activity relationships and the correlation between their performance in biochemical/cellular assays and animal models.

Comparative Data of this compound Based Inhibitors

The following tables provide a structured overview of the reported in vitro and in vivo data for selected this compound based inhibitors.

In Vitro Activity and Selectivity
Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Kinase Selectivity ProfileReference
Compound 12q mTOR54U87MG (Glioblastoma)-Dual mTORC1/mTORC2 inhibitor[3]
Compound 25b FAK5.4A549 (Lung Cancer)3.2Good selectivity over a panel of 26 kinases[4]
Analog 5g CDK2---~30-fold selectivity against CDK1 in a CDK1-driven cell line[5]
In Vivo Pharmacokinetics and Efficacy
Compound IDAnimal ModelDosing Route & ScheduleKey Pharmacokinetic ParametersTumor Growth Inhibition (TGI)Reference
Compound 26 MouseOralGood oral exposure-[6][7]
Compound 25b Mouse, Rat, Human-Good metabolic stability in liver microsomes-[4]
CDK2 Inhibitors Rodent-Reasonable pharmacokinetic profileValuable tools for in vivo studies[5]

Note: Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and specific TGI percentages were not consistently available in the abstracts. Access to full-text articles is required for a more comprehensive compilation.

Experimental Protocols

A summary of the general methodologies employed in the cited studies is provided below. For detailed, step-by-step protocols, please refer to the original publications.

In Vitro Kinase Inhibition Assays

Enzymatic assays are performed to determine the direct inhibitory effect of the compounds on the target kinase. A common method involves incubating the purified kinase with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, typically by quantifying the amount of phosphorylated substrate using techniques like ELISA, fluorescence polarization, or radiometric assays. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.

Cell-Based Proliferation Assays

To assess the cytostatic or cytotoxic effects of the inhibitors on cancer cells, proliferation assays are conducted. Cancer cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then determined using colorimetric or fluorometric methods such as the MTT, MTS, or resazurin assays. The IC50 value for cell proliferation is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Pharmacokinetic Studies

Pharmacokinetic (PK) studies are performed in animal models (e.g., mice, rats) to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors. A single dose of the compound is administered via a specific route (e.g., oral gavage, intravenous injection), and blood samples are collected at various time points. The concentration of the compound in the plasma is quantified using methods like LC-MS/MS. Key PK parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are then calculated.

In Vivo Efficacy (Tumor Xenograft) Studies

To evaluate the anti-tumor efficacy of the inhibitors in a living organism, tumor xenograft models are often used. Human cancer cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a certain size, the mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly throughout the study. The percentage of tumor growth inhibition (TGI) is calculated to determine the in vivo efficacy of the compound.

Visualizing the Path from Lab to Life

The following diagrams illustrate the key concepts and workflows in the evaluation of this compound based inhibitors.

G Signaling Pathway of a Generic Kinase Inhibitor Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound Inhibitor This compound Inhibitor Inhibition This compound Inhibitor->Inhibition Inhibition->Receptor Tyrosine Kinase

Caption: Generic Kinase Inhibitor Signaling Pathway

G Experimental Workflow for Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Biochemical Assay (IC50) Biochemical Assay (IC50) Compound Synthesis->Biochemical Assay (IC50) Cell-based Assay (Proliferation IC50) Cell-based Assay (Proliferation IC50) Biochemical Assay (IC50)->Cell-based Assay (Proliferation IC50) Pharmacokinetic Studies (ADME) Pharmacokinetic Studies (ADME) Cell-based Assay (Proliferation IC50)->Pharmacokinetic Studies (ADME) Lead Compound Selection Efficacy Studies (Xenograft) Efficacy Studies (Xenograft) Pharmacokinetic Studies (ADME)->Efficacy Studies (Xenograft) Preclinical Candidate Preclinical Candidate Efficacy Studies (Xenograft)->Preclinical Candidate

Caption: Inhibitor Evaluation Workflow

G In Vitro-In Vivo Correlation Logic Potent In Vitro Activity (Low IC50) Potent In Vitro Activity (Low IC50) Significant In Vivo Efficacy (Tumor Growth Inhibition) Significant In Vivo Efficacy (Tumor Growth Inhibition) Potent In Vitro Activity (Low IC50)->Significant In Vivo Efficacy (Tumor Growth Inhibition) Correlates with Favorable Pharmacokinetics (Good Exposure, Stability) Favorable Pharmacokinetics (Good Exposure, Stability) Favorable Pharmacokinetics (Good Exposure, Stability)->Significant In Vivo Efficacy (Tumor Growth Inhibition) Enables Successful Preclinical Candidate Successful Preclinical Candidate Significant In Vivo Efficacy (Tumor Growth Inhibition)->Successful Preclinical Candidate

Caption: In Vitro to In Vivo Correlation Logic

References

Safety Operating Guide

Proper Disposal of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one, a heterocyclic compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this chemical.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) required:

PPE ItemSpecification
GlovesNitrile or other chemically resistant material
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area or with a fume hood. If aerosolization is possible, a respirator may be necessary.

Prohibited Disposal Methods

Under no circumstances should this compound or its containers be disposed of via standard waste streams.

Prohibited MethodRationale
Sink Disposal Potential for aquatic toxicity and contamination of water systems.
Trash Disposal Risk of exposure to custodial staff and environmental contamination.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled through a licensed chemical waste disposal service. The following protocol outlines the necessary steps for safe collection and preparation for disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated this compound in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical.

    • Label the container as "Hazardous Waste: this compound".

  • Liquid Waste: For solutions containing this compound, use a separate, leak-proof, and clearly labeled container.

    • Indicate all components and their approximate concentrations on the label.

    • Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that come into contact with the compound should be collected in a designated, sealed bag or container labeled as "Hazardous Waste: Contaminated with this compound".

2. Container Management:

  • Keep all waste containers securely sealed when not in use.

  • Store waste containers in a designated and well-ventilated satellite accumulation area away from general laboratory traffic.

  • Ensure secondary containment is in place to prevent the spread of material in case of a spill.

3. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide them with a full inventory of the waste, including the chemical name, quantity, and any other components in the waste mixture.

4. Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS.

  • Wear appropriate PPE and contain the spill using a chemical spill kit with absorbent materials.

  • Collect the absorbent material and any contaminated items in a sealed, labeled hazardous waste container.

Disposal Workflow Diagram

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Use of this compound waste_generated Waste Generated (Solid, Liquid, Contaminated Materials) start->waste_generated segregate_waste Segregate Waste Types waste_generated->segregate_waste label_containers Use Labeled, Sealed Containers segregate_waste->label_containers store_waste Store in Designated Satellite Accumulation Area label_containers->store_waste secondary_containment Ensure Secondary Containment store_waste->secondary_containment contact_ehs Contact EHS or Licensed Waste Disposal Contractor secondary_containment->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one (CAS No. 5817-96-9) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are essential to protect the eyes from accidental splashes. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact. For prolonged handling or in the case of a spill, double-gloving or using thicker, chemical-resistant gloves is recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and properly fastened to protect the skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended, particularly when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosolization.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect the feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

2.1. Engineering Controls

  • All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

2.2. General Handling

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing : When weighing the solid compound, use a spatula to carefully transfer the material. Avoid creating dust.

  • Dissolving : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

2.3. Spill Response

  • Immediate Actions : In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Containment : For small spills, contain the material using an appropriate absorbent pad or sand.

  • Cleanup :

    • For a solid spill , gently cover the material with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled hazardous waste container.

    • For a liquid spill , use a chemical spill kit with absorbent materials to soak up the spill. Work from the outside of the spill inwards.

  • Decontamination : Clean the spill area thoroughly with a suitable decontamination solution (e.g., a mild detergent and water), followed by a rinse with water. All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Solid Waste : Collect all solid waste, including contaminated gloves, bench paper, and weighing boats, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

3.2. Disposal Procedure

  • Labeling : Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Storage of Waste : Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.

Workflow for Handling this compound

prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood weigh Weigh Compound prep_fume_hood->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate store Store Compound decontaminate->store segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.